4-(Chloromethyl)thiazol-2-amine
Description
The exact mass of the compound 4-(Chloromethyl)thiazol-2-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30215. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Chloromethyl)thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S/c5-1-3-2-8-4(6)7-3/h2H,1H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKUGBMFPFOPNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275724 | |
| Record name | 4-(Chloromethyl)thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7250-84-2 | |
| Record name | 7250-84-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30215 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Chloromethyl)thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7250-84-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)thiazol-2-amine: A Cornerstone for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-(chloromethyl)thiazol-2-amine, a pivotal building block in contemporary medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The introduction of a reactive chloromethyl group at the 4-position furnishes a versatile handle for further chemical modifications, enabling the exploration of vast chemical space in drug discovery programs. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the prevalent synthetic routes, underlying reaction mechanisms, and practical experimental protocols. Our focus is on providing not just a set of instructions, but a deeper understanding of the chemical principles that govern these transformations, thereby empowering researchers to optimize existing methods and devise novel synthetic strategies.
The Strategic Importance of 4-(Chloromethyl)thiazol-2-amine in Medicinal Chemistry
The 2-aminothiazole moiety is a recurring motif in a diverse array of therapeutic agents, exhibiting a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The title compound, 4-(chloromethyl)thiazol-2-amine, serves as a crucial intermediate in the synthesis of more complex molecules. The electrophilic chloromethyl group is readily susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of extensive compound libraries for structure-activity relationship (SAR) studies. This strategic positioning of a reactive group on a biologically relevant scaffold underscores its significance in the rational design of novel therapeutics.
Primary Synthesis Pathway: The Hantzsch Thiazole Synthesis
The most direct and widely employed method for the synthesis of 4-(chloromethyl)thiazol-2-amine is a variation of the classic Hantzsch thiazole synthesis. This venerable reaction involves the condensation of an α-haloketone with a thiourea derivative.[3] In the case of our target molecule, the key precursors are 1,3-dichloropropanone and thiourea.
Reaction Mechanism
The reaction proceeds through a well-established mechanism. Initially, the sulfur atom of thiourea, acting as a nucleophile, attacks one of the carbonyl carbons of 1,3-dichloropropanone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring. The reaction typically yields the hydrochloride salt of 2-amino-4-(chloromethyl)thiazole due to the presence of liberated hydrochloric acid during the process.
Diagram 1: Hantzsch Synthesis of 4-(Chloromethyl)thiazol-2-amine
Experimental Protocol
The following protocol is a representative procedure for the synthesis of 4-(chloromethyl)thiazol-2-amine hydrochloride.
Materials:
-
1,3-Dichloropropanone
-
Thiourea
-
Absolute Ethanol
Procedure:
-
To a solution of 1,3-dichloropropanone (100 mmol) in absolute ethanol (40 mL), add thiourea (100 mmol).[4]
-
Stir the resulting solution at room temperature for 24 hours.[4]
-
After the initial stirring period, allow the reaction mixture to stand at 5°C for an additional 12 hours.[4]
-
A crystalline mass will form. Collect the solid by filtration.
-
Recrystallize the crude product from ethanol to yield pure 2-amino-4-(chloromethyl)thiazole hydrochloride.[4]
Table 1: Summary of Reaction Parameters for Hantzsch Synthesis
| Parameter | Value | Reference |
| Reactants | 1,3-Dichloropropanone, Thiourea | [4] |
| Solvent | Absolute Ethanol | [4] |
| Temperature | Room Temperature, then 5°C | [4] |
| Reaction Time | 24 hours stirring, 12 hours standing | [4] |
| Yield | ~70% | [4] |
Alternative Synthetic Approaches and Modifications
While the direct condensation of 1,3-dichloropropanone and thiourea is the most common route, other strategies and modifications exist for the synthesis of 2-aminothiazole derivatives, which can be adapted for the preparation of the title compound.
Synthesis from α-Bromoketones
In some instances, the corresponding α-bromoketone can be used in place of the α-chloroketone. The reaction of a 2-bromo-1-(substituted)ethan-1-one with thiourea is a common method for generating 4-substituted-2-aminothiazoles.[5] This approach can be particularly useful when the desired substitution pattern is more readily accessible from a brominated precursor.
Diagram 2: General Workflow for 2-Aminothiazole Synthesis
Sources
- 1. mdpi.com [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
physicochemical properties of 4-(Chloromethyl)thiazol-2-amine
An In-depth Technical Guide to 4-(Chloromethyl)thiazol-2-amine: Properties, Synthesis, and Applications
Foreword: The Thiazole Nucleus in Modern Chemistry
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its role as a cornerstone in the development of novel therapeutics. This guide focuses on a particularly valuable derivative: 4-(Chloromethyl)thiazol-2-amine. The introduction of a reactive chloromethyl group onto this potent pharmacophore creates a versatile and powerful building block, enabling chemists to readily explore chemical space and construct complex molecular architectures. As a Senior Application Scientist, this document serves to provide not just the fundamental data but the contextual understanding and practical insights necessary for researchers, scientists, and drug development professionals to effectively utilize this reagent in their work.
Core Physicochemical & Molecular Profile
4-(Chloromethyl)thiazol-2-amine is typically a yellow to white solid at room temperature.[1][2] Its stability is a key consideration for storage and handling. The presence of the reactive chloromethyl group and the amine functionality makes it susceptible to degradation, particularly in the presence of moisture or nucleophiles. For this reason, it is imperative to store the compound under an inert atmosphere, sealed tightly, and at refrigerated temperatures (2-8 °C) to minimize decomposition and ensure reagent integrity over time.[1][2]
| Property | Value | Source(s) |
| IUPAC Name | 4-(chloromethyl)-1,3-thiazol-2-ylamine | |
| CAS Number | 7250-84-2 | [1][2] |
| Molecular Formula | C₄H₅ClN₂S | [1][2] |
| Molecular Weight | 148.61 g/mol | [1][2] |
| Appearance | Yellow to white solid | [1][2] |
| Melting Point | 144-145 °C (for hydrochloride salt) | [3] |
| Storage | 2-8 °C, under inert atmosphere |
Note: While data for the free base is often limited, many properties are reported for its more stable hydrochloride salt form.
Synthesis Pathway and Mechanistic Insight
The most common and efficient route to 4-(Chloromethyl)thiazol-2-amine hydrochloride is a variation of the Hantzsch thiazole synthesis. This reaction proceeds via the condensation of an α-haloketone (1,3-dichloropropanone) with a thioamide-containing compound (thiourea).
The causality behind this choice of reactants is elegant in its simplicity. Thiourea serves as the N-C-S component, providing the nitrogen and sulfur atoms necessary to form the thiazole ring. 1,3-Dichloropropanone is the C-C-C backbone, with the ketone providing the electrophilic center for initial attack by the sulfur of thiourea, and the chloro groups serving as leaving groups to facilitate subsequent cyclization. The reaction is typically performed in ethanol, which acts as a suitable solvent for both reactants and facilitates the reaction without competing side reactions.
Self-Validating Experimental Protocol: Synthesis
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-dichloropropanone (100 mmol) in absolute ethanol (40 mL).
-
Reaction Initiation: To this solution, add thiourea (100 mmol) in one portion. The choice of equimolar amounts ensures efficient conversion without the need to remove excess starting material later.
-
Reaction Progression: Stir the resulting solution at room temperature for 24 hours. This extended period allows the condensation and cyclization to proceed to completion. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Crystallization: After 24 hours, transfer the reaction mixture to a refrigerator and allow it to stand at approximately 5°C for an additional 12 hours.[3] The lower temperature decreases the solubility of the product salt, promoting the formation of a crystalline mass.
-
Isolation: Collect the resulting crystals by vacuum filtration, washing with a small amount of cold ethanol to remove any soluble impurities.
-
Purification: For enhanced purity, recrystallize the crude product from a minimal amount of hot ethanol. This step serves as an internal validation; the formation of well-defined crystals is indicative of a pure compound. The reported melting point of 144-145°C provides a sharp, reliable benchmark for purity confirmation.[3]
Chemical Reactivity: A Dual-Functionality Scaffold
The synthetic utility of 4-(Chloromethyl)thiazol-2-amine stems from its two distinct reactive sites. Understanding this duality is critical for designing subsequent synthetic transformations.
-
The 2-Amino Group: This group is nucleophilic and can readily undergo reactions typical of primary aromatic amines, such as acylation, sulfonylation, and formation of Schiff bases.
-
The 4-Chloromethyl Group: The chlorine atom is a good leaving group, making the benzylic-like carbon highly electrophilic. This site is susceptible to nucleophilic substitution (Sₙ2) reactions, providing a convenient handle for introducing a wide variety of functional groups via O-, N-, or S-alkylation.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is paramount. A multi-pronged analytical approach ensures trustworthiness in the material.
Protocol: NMR Spectroscopy for Structural Verification
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 4-(Chloromethyl)thiazol-2-amine hydrochloride in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO is chosen for its ability to dissolve the salt and for its exchangeable proton signal, which can help identify the -NH₂ protons.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 300 MHz or higher field instrument.
-
Spectral Interpretation (Expected Signals):
-
-CH₂Cl (Chloromethyl Protons): A singlet expected around δ 4.85 ppm. The downfield shift is due to the deshielding effect of the adjacent chlorine atom and the thiazole ring.
-
Thiazole Ring Proton: A singlet for the lone proton on the thiazole ring (at C5), expected around δ 7.85 ppm.[4]
-
-NH₂ (Amine Protons): A broad singlet that may appear over a wide range and will be exchangeable with D₂O.
-
-
Validation: The presence of these key signals in their expected regions and with the correct integration ratios (2H for -CH₂Cl, 1H for the ring proton) provides strong, self-validating evidence of the correct molecular structure.
Further characterization via Mass Spectrometry would confirm the molecular weight, while elemental analysis can validate the empirical formula.[3]
Applications in Drug Discovery and Medicinal Chemistry
The true value of 4-(Chloromethyl)thiazol-2-amine lies in its application as a versatile starting material. The 2-aminothiazole core is a known "privileged scaffold," meaning it is capable of binding to multiple biological targets.[5] This compound allows for the systematic exploration of structure-activity relationships (SAR).
-
Anti-inflammatory & Analgesic Agents: The chloromethyl group can be displaced by various amines or thiols to generate libraries of compounds. These derivatives have been synthesized and tested as potential inhibitors of COX/LOX pathways.[6]
-
Antimicrobial & Anticancer Research: The 2-aminothiazole motif is present in numerous compounds with demonstrated antibacterial, antifungal, and anticancer activities.[5][7] This reagent provides a direct entry point for creating novel analogues for screening against these diseases. More than 250 FDA-approved drugs contain chlorine, highlighting its importance in modulating pharmacokinetic and pharmacodynamic properties.[8]
Critical Safety and Handling Protocols
Due to its hazardous nature, strict adherence to safety protocols is non-negotiable. 4-(Chloromethyl)thiazol-2-amine is harmful if swallowed or inhaled, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[9] It is also very toxic to aquatic life.[9]
Mandatory Laboratory Handling Procedure
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[9]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Lab Coat: A full-length lab coat must be worn and kept fastened.
-
-
Handling: Avoid creating dust. Use spark-proof tools if transferring large quantities. Wash hands and any exposed skin thoroughly after handling.[9][10] Do not eat, drink, or smoke in the handling area.[9]
-
Spill Management: In case of a spill, evacuate the area. Cover drains. Collect the spilled material with an absorbent, non-combustible material and place it in a sealed container for disposal.
-
Disposal: Dispose of waste in a designated, labeled hazardous waste container according to institutional and local regulations. Avoid release to the environment.[9]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, and acid chlorides to prevent vigorous or exothermic reactions.[10][11]
Conclusion
4-(Chloromethyl)thiazol-2-amine is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined synthesis, dual-site reactivity, and foundation upon a pharmacologically privileged core make it an invaluable asset. By understanding its physicochemical properties, mastering its handling, and leveraging its synthetic potential, researchers can unlock new avenues for the development of novel and impactful molecules.
References
-
ChemSynthesis. (n.d.). 4-(chloromethyl)-1,3-thiazol-2-ol. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 7250-84-2 | 4-(Chloromethyl)thiazol-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Chlorothiophen-2-yl)-1,3-thiazol-2-amine. Retrieved from [Link]
-
Khan, A., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry. Retrieved from [Link]
- Google Patents. (1984). US4468517A - Synthesis of thiazoles.
-
PubChem. (n.d.). 4-(3-Chlorophenyl)thiazol-2-amine. Retrieved from [Link]
-
Kumar, A., et al. (2017). Synthesis and in vitro Anti-inflammatory Activity of Some 2-(Methylsulphonyl Amino)- 4-(Arylthio)methyl Thiazoles. Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]
-
BIOFOUNT. (n.d.). 4-(Chloromethyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine Hydrochloride. Retrieved from [Link]
-
Kumar, R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society. Retrieved from [Link]
-
ResearchGate. (2024). Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5). Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(chloromethyl)-n-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride. Retrieved from [Link]
-
kr-chem.com. (n.d.). 4-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine hydrochloride. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 7250-84-2 | 4-(Chloromethyl)thiazol-2-amine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-(4-Chlorothiophen-2-yl)thiazol-2-amine. Retrieved from [Link]
-
Khan, S. A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. Retrieved from [Link]
-
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Retrieved from [Link]
-
de Oliveira, C. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved from [Link]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. asianpubs.org [asianpubs.org]
- 4. US4468517A - Synthesis of thiazoles - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
4-(Chloromethyl)thiazol-2-amine CAS number and structure
An In-Depth Technical Guide to 4-(Chloromethyl)thiazol-2-amine: A Cornerstone Building Block in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 4-(chloromethyl)thiazol-2-amine, a pivotal heterocyclic intermediate. We will move beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, and application, grounded in established chemical principles. This document is designed for researchers, medicinal chemists, and drug development professionals who require a comprehensive understanding of this versatile scaffold.
Compound Identification and Core Physicochemical Properties
A primary point of ambiguity for researchers often begins with the compound's identification. 4-(Chloromethyl)thiazol-2-amine is commonly handled and sold as its more stable hydrochloride salt. It is crucial to distinguish between the free base and the salt, as their properties and CAS numbers differ.
-
4-(Chloromethyl)thiazol-2-amine (Free Base) : CAS RN 7250-84-2[1][2]
-
4-(Chloromethyl)thiazol-2-amine hydrochloride (Salt) : CAS RN 59608-97-8[3][4]
The hydrochloride salt is generally preferred for its enhanced stability and handling characteristics, though the free base may be generated in situ for specific reactions.
Caption: Structures of the free base and hydrochloride salt.
The fundamental physicochemical properties are summarized below for easy reference.
| Property | 4-(Chloromethyl)thiazol-2-amine (Free Base) | 4-(Chloromethyl)thiazol-2-amine hydrochloride | Reference(s) |
| CAS Number | 7250-84-2 | 59608-97-8 | [1][3] |
| Molecular Formula | C₄H₅ClN₂S | C₄H₆Cl₂N₂S | [1][5] |
| Molecular Weight | 148.61 g/mol | 185.07 g/mol | [2][5] |
| Appearance | - | White to off-white solid | [5] |
| Storage Conditions | 2-8°C | 2-8°C, sealed, away from moisture | [2][4][5] |
Synthesis and Mechanistic Insights: The Hantzsch Thiazole Synthesis
The most common and efficient method for preparing this scaffold is a variation of the classic Hantzsch thiazole synthesis. This reaction involves the condensation of a α-haloketone with a thioamide-containing compound.
Causality Behind Experimental Choices:
-
Reactants : 1,3-Dichloropropanone is selected as the α-haloketone component, providing the three-carbon backbone and the crucial chloromethyl group at the 4-position. Thiourea serves as the thioamide, furnishing the nitrogen and sulfur atoms necessary to form the thiazole ring and the 2-amino group.
-
Solvent : Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction without participating in it.
-
Temperature Control : The reaction is typically initiated at room temperature and then cooled.[6] Cooling the reaction mixture after initial stirring promotes the crystallization of the hydrochloride salt product, maximizing yield and simplifying purification by filtration.[6]
Caption: General workflow for Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-amino-4-(chloromethyl)thiazole hydrochloride[6]
-
Reagent Preparation : In a suitable reaction vessel, add an equimolar amount of thiourea to ethanol.
-
Reaction Initiation : While stirring the thiourea suspension, add an equimolar amount of 1,3-dichloropropanone.
-
Reaction Progression : Continue to stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Crystallization : After stirring, maintain the reaction mixture at a reduced temperature (e.g., 5°C) for approximately 12 hours to facilitate the crystallization of the product.
-
Isolation and Purification : Collect the resulting crystalline mass by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol. The expected yield is around 70%.
Reactivity and Strategic Applications in Medicinal Chemistry
The synthetic utility of 4-(chloromethyl)thiazol-2-amine stems from its two distinct, orthogonally reactive functional groups: the nucleophilic 2-amino group and the electrophilic 4-chloromethyl group. This dual reactivity allows for sequential or selective derivatization, making it an ideal scaffold for building molecular diversity.
-
The 2-Amino Group : This group behaves as a typical aromatic amine. It can undergo acylation, sulfonylation, and condensation reactions to form amides, sulfonamides, and Schiff bases, respectively. These modifications are often used to explore the structure-activity relationship (SAR) by introducing various substituents that can interact with biological targets.
-
The 4-Chloromethyl Group : This is a highly reactive benzylic-like halide. It is an excellent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles such as thiols, amines, and alcohols. This allows for the tethering of the thiazole core to other pharmacophores or linkers.
The 2-aminothiazole moiety is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[7] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[7][8] For instance, the core structure is integral to compounds designed as inhibitors of enzymes like Cyclooxygenase (COX).[9]
Caption: Dual reactive sites enabling diverse derivatization.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is non-negotiable for ensuring the quality of this key intermediate. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and High-Performance Liquid Chromatography (HPLC) for purity assessment.
Protocol: ¹H NMR Characterization
-
Sample Preparation : Dissolve approximately 5-10 mg of the 4-(chloromethyl)thiazol-2-amine hydrochloride salt in a suitable deuterated solvent, such as DMSO-d₆.
-
Data Acquisition : Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Spectral Interpretation : The spectrum should be consistent with the proposed structure.[5]
-
-CH₂-Cl Signal : Expect a singlet at approximately δ 4.7-4.9 ppm, corresponding to the two protons of the chloromethyl group.
-
Thiazole Ring Proton : A singlet for the C5-H of the thiazole ring should appear around δ 7.0-7.2 ppm.
-
-NH₂ Protons : The protons of the amino group (and the HCl salt) will appear as a broad singlet further downfield, which can exchange with D₂O. Its chemical shift can be variable.
-
Safety, Handling, and Storage
4-(Chloromethyl)thiazol-2-amine hydrochloride is a hazardous substance and must be handled with appropriate precautions.
Hazard Profile: [4]
-
H302 : Harmful if swallowed.
-
H314 : Causes severe skin burns and eye damage.
-
Supplemental : Corrosive to the respiratory tract.
Mandatory Safe Handling Protocol
-
Engineering Controls : All handling of the solid and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield.[10]
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.
-
Body Protection : Wear a lab coat. Ensure skin is not exposed.
-
-
Handling Practices : Avoid creating dust. Do not eat, drink, or smoke in the handling area.[11] Wash hands thoroughly after handling.[12]
-
Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[10][12] The recommended storage temperature is between 2-8°C.[4]
-
Spill & Emergency : In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. For spills, evacuate the area, avoid breathing dust, and collect the material using appropriate methods for hazardous waste disposal.[13]
Conclusion
4-(Chloromethyl)thiazol-2-amine is more than just a chemical reagent; it is a versatile and powerful tool in the arsenal of medicinal chemists. Its straightforward Hantzsch synthesis and, most importantly, its dual reactive sites provide an accessible and efficient entry point for creating vast libraries of novel heterocyclic compounds. A thorough understanding of its properties, synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the pursuit of new therapeutic agents.
References
-
Thoreauchem. 4-(chloromethyl)-N-methyl-1,3-thiazol-2-amine hydrochloride-37060-74-5. [Online] Available at: [Link]
-
Chemical-Suppliers. (4-Chloromethyl-thiazol-2-yl)-phenyl-amine | CAS 35199-21-4. [Online] Available at: [Link]
-
ResearchGate. Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5). [Online] Available at: [Link]
-
Frontiers in Chemistry. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. [Online] Available at: [Link]
-
ChemSrc. 4-(CHLOROMETHYL)-N-(4-METHYLPHENYL)-1,3-THIAZOL-2-AMINE HYDROCHLORIDE. [Online] Available at: [Link]
-
Asian Journal of Organic & Medicinal Chemistry. Synthesis and in vitro Anti-inflammatory Activity of Some 2-(Methylsulphonyl Amino)- 4-(Arylthio)methyl. [Online] Available at: [Link]
- Google Patents. US4468517A - Synthesis of thiazoles.
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Online] Available at: [Link]
-
Qincheng Yixin. 4-(Chloromethyl)thiazol-2-amine hydrochloride. [Online] Available at: [Link]
-
PubChem. 4-(4-Chlorothiophen-2-yl)-1,3-thiazol-2-amine. [Online] Available at: [Link]
-
PubChemLite. 4-(chloromethyl)-n-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride. [Online] Available at: [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Online] Available at: [Link]
-
MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Online] Available at: [Link]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 7250-84-2 CAS MSDS (4-(chloromethyl)-2-thiazolamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-(Chloromethyl)thiazol-2-amine hydrochloride | VSNCHEM [vsnchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. file.leyan.com [file.leyan.com]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]
- 9. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility and Stability of 4-(Chloromethyl)thiazol-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility and stability of 4-(Chloromethyl)thiazol-2-amine hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the critical importance of these parameters in drug development, this document synthesizes established scientific principles with actionable experimental protocols. Where specific data for the title compound is not publicly available, this guide offers robust methodologies for its determination, empowering researchers to generate reliable data.
Introduction: The Significance of 4-(Chloromethyl)thiazol-2-amine Hydrochloride
4-(Chloromethyl)thiazol-2-amine hydrochloride is a heterocyclic compound featuring a thiazole ring, a reactive chloromethyl group, and an amine functionality. This combination of structural motifs makes it a versatile building block in the synthesis of a wide array of biologically active molecules, including antimicrobial, antifungal, and anticancer agents.[1] The hydrochloride salt form is often utilized to enhance the compound's stability and aqueous solubility.[2]
A thorough understanding of its solubility and stability is paramount for its effective use in synthetic chemistry and for ensuring the quality, safety, and efficacy of any resulting active pharmaceutical ingredient (API). This guide will delve into the theoretical and practical aspects of these properties.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 4-(Chloromethyl)thiazol-2-amine hydrochloride is essential for predicting its behavior in various solvent systems and under different environmental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅ClN₂S · HCl | |
| Molecular Weight | 185.07 g/mol | |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 141-143 °C | [3] |
| Storage | 2-8°C, under an inert atmosphere | [4] |
Solubility Profile
The solubility of an API or intermediate is a critical factor in its formulation, purification, and biological absorption. While specific quantitative solubility data for 4-(Chloromethyl)thiazol-2-amine hydrochloride is not extensively reported in peer-reviewed literature, its structural features provide a strong basis for predicting its general solubility behavior.
Theoretical Solubility Considerations
The presence of the amine hydrochloride and the nitrogen and sulfur heteroatoms in the thiazole ring suggests that 4-(Chloromethyl)thiazol-2-amine hydrochloride is a polar molecule. Consequently, it is expected to be soluble in polar solvents and poorly soluble in non-polar organic solvents. The hydrochloride salt form significantly enhances its solubility in aqueous media compared to the free base.
Qualitative Solubility
Based on available information and chemical principles, the following qualitative solubility profile can be inferred:
-
High Solubility: Water, Methanol, Ethanol
-
Moderate Solubility: Dimethyl Sulfoxide (DMSO)
-
Poor Solubility: n-Hexane, Benzene, Toluene, Dichloromethane
Experimental Determination of Solubility
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of 4-(Chloromethyl)thiazol-2-amine hydrochloride.
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-(Chloromethyl)thiazol-2-amine hydrochloride to a series of vials, each containing a known volume of the desired solvent (e.g., water, methanol, ethanol, DMSO).
-
Ensure that a solid excess of the compound remains undissolved.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a magnetic stirrer can be used for this purpose.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.
-
Quantify the concentration of 4-(Chloromethyl)thiazol-2-amine hydrochloride in the diluted sample using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
-
Data Analysis:
-
Calculate the solubility in units of mg/mL or g/100mL by back-calculating from the dilution factor.
-
Repeat the experiment at least in triplicate for each solvent and temperature to ensure the reproducibility of the results.
-
Stability Profile and Degradation Pathways
The stability of 4-(Chloromethyl)thiazol-2-amine hydrochloride is a critical attribute that influences its shelf-life, storage conditions, and the impurity profile of the final drug product. The presence of the reactive chloromethyl group and the 2-aminothiazole core suggests potential degradation pathways that must be investigated.
Predicted Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible:
-
Hydrolysis: The chloromethyl group is susceptible to nucleophilic attack by water, leading to the formation of the corresponding hydroxymethyl derivative, 4-(Hydroxymethyl)thiazol-2-amine. This reaction is likely to be pH-dependent. The reactivity of the chloromethyl group is a key factor in the synthetic utility and potential instability of such compounds.[5]
-
Oxidation: The thiazole ring and the primary amine can be susceptible to oxidation. The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone under strong oxidative conditions.
-
Photodegradation: Thiazole-containing compounds can undergo photodegradation upon exposure to light. For a structurally related compound, 4-(4-chlorophenyl)thiazol-2-amine, photodegradation is proposed to proceed via reaction with singlet oxygen, leading to the formation of an unstable endoperoxide that rearranges to other products.
-
Thermal Degradation: At elevated temperatures, the compound may undergo decomposition.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole hydrochloride | 91615-75-7 [smolecule.com]
- 3. 59608-97-8 CAS MSDS (2-Amino-4-chloromethythiazole hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 5-(Chloromethyl)-2-ethylthiazole | 861204-96-8 | Benchchem [benchchem.com]
Spectroscopic Signature of 4-(Chloromethyl)thiazol-2-amine: A Technical Guide for Researchers
Introduction
4-(Chloromethyl)thiazol-2-amine is a key heterocyclic building block in medicinal chemistry and drug development. Its unique structural features, comprising a reactive chloromethyl group and a nucleophilic aminothiazole core, make it a versatile precursor for the synthesis of a wide array of biologically active molecules.[1][2] A thorough understanding of its spectroscopic properties is paramount for unambiguous structure elucidation, reaction monitoring, and quality control. This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-(Chloromethyl)thiazol-2-amine, grounded in fundamental principles and comparative data from related thiazole derivatives.
Molecular Structure and Key Spectroscopic Features
The structure of 4-(Chloromethyl)thiazol-2-amine presents distinct functionalities that give rise to characteristic spectroscopic signals. The primary amine (-NH₂), the chloromethyl (-CH₂Cl) group, the thiazole ring proton (-CH=), and the quaternary carbons of the thiazole ring are all expected to be discernible through a combination of spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for probing the hydrogen environments within a molecule. For 4-(Chloromethyl)thiazol-2-amine, the ¹H NMR spectrum is anticipated to exhibit three key signals.
Expected ¹H NMR Data:
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~7.0 - 7.5 | Singlet | 2H | -NH₂ |
| 2 | ~6.8 - 7.2 | Singlet | 1H | Thiazole C5-H |
| 3 | ~4.6 - 4.9 | Singlet | 2H | -CH₂Cl |
Interpretation and Rationale:
-
Amine Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet in the downfield region of the spectrum. The chemical shift can be variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding.
-
Thiazole Ring Proton (C5-H): The lone proton on the thiazole ring is anticipated to resonate as a sharp singlet. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms.
-
Chloromethyl Protons (-CH₂Cl): The methylene protons of the chloromethyl group will appear as a singlet further downfield than a typical alkyl group due to the deshielding effect of the electronegative chlorine atom.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-(Chloromethyl)thiazol-2-amine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides insight into the carbon skeleton of the molecule. The ¹³C NMR spectrum of 4-(Chloromethyl)thiazol-2-amine is expected to show four distinct signals corresponding to the four carbon atoms in the molecule.
Expected ¹³C NMR Data:
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~168 - 172 | Thiazole C2-NH₂ |
| 2 | ~145 - 150 | Thiazole C4-CH₂Cl |
| 3 | ~110 - 115 | Thiazole C5 |
| 4 | ~40 - 45 | -CH₂Cl |
Interpretation and Rationale:
-
Thiazole Ring Carbons: The carbon atom bonded to the amino group (C2) is expected to be the most downfield due to the strong deshielding effect of the two adjacent nitrogen atoms. The carbon bearing the chloromethyl group (C4) will also be significantly downfield. The C5 carbon, bonded to a hydrogen, will be the most upfield of the ring carbons.
-
Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group will appear in the aliphatic region, shifted downfield by the attached chlorine atom.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. An experimental FTIR spectrum for the hydrochloride salt of the target compound, 2-amino-4-(chloromethyl)thiazole monohydrochloride, is available, and the key absorptions are interpreted below.[3]
Key IR Absorption Bands (Expected for the free base):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (primary amine) |
| 3100 - 3000 | Medium | C-H stretching (aromatic/heteroaromatic) |
| ~1640 | Strong | N-H scissoring (primary amine) |
| ~1540 | Medium | C=N stretching (thiazole ring) |
| ~1450 | Medium | C=C stretching (thiazole ring) |
| ~750 - 700 | Strong | C-Cl stretching |
Interpretation and Rationale:
-
N-H Vibrations: The primary amine will exhibit characteristic symmetric and asymmetric stretching vibrations in the high-frequency region, as well as a scissoring (bending) vibration around 1640 cm⁻¹.
-
C-H Stretching: The C-H bond of the thiazole ring will show a stretching vibration typical for aromatic and heteroaromatic systems.
-
Ring Vibrations: The C=N and C=C stretching vibrations of the thiazole ring will appear in the fingerprint region.
-
C-Cl Stretching: A strong absorption corresponding to the C-Cl stretching vibration of the chloromethyl group is expected in the lower frequency region of the spectrum.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a transparent disk.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and identify the key absorption peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of 4-(Chloromethyl)thiazol-2-amine (C₄H₅ClN₂S), which is approximately 148.0 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak at m/z 150.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion is likely to proceed through several key pathways.
Fragmentation Workflow:
Caption: Proposed fragmentation of 4-(Chloromethyl)thiazol-2-amine.
Interpretation and Rationale:
-
Loss of the Chloromethyl Radical: A primary fragmentation pathway is expected to be the cleavage of the C-C bond between the thiazole ring and the chloromethyl group, resulting in the loss of a chloromethyl radical (•CH₂Cl) to give a fragment at m/z 100.
-
Loss of a Chlorine Radical: Another likely fragmentation involves the loss of a chlorine radical (•Cl) to yield a cation at m/z 113.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Scan a suitable m/z range to detect the molecular ion and its fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic data for 4-(Chloromethyl)thiazol-2-amine, as predicted from fundamental principles and comparison with related structures, provides a clear and consistent picture of its molecular architecture. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers a comprehensive toolkit for the unambiguous identification and characterization of this important synthetic intermediate. Researchers and drug development professionals can leverage this guide to ensure the integrity of their starting materials and to facilitate the development of novel thiazole-based therapeutic agents.
References
-
Synthesis and Evaluation of 2-Aminothiazole Derivative. (n.d.). Universal Print. Retrieved from [Link]
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). Molecules, 27(12), 3869. Retrieved from [Link]
-
2-amino-4-(chloromethyl)thiazole, monohydrochloride. (n.d.). SpectraBase. Retrieved from [Link]
-
The observed Raman spectrum (a) of 2-aminothiazole in saturation solution, and the optimized spectra of amino (b) and imino (c) tautomers of the molecule in aqueous solution obtained from the B3LYP/6-311+G(d,p) level. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PLOS ONE, 11(5), e0155227. Retrieved from [Link]
-
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal, 24, 60-81. Retrieved from [Link]
-
4-(chloromethyl)-1,3-thiazol-2-ol. (n.d.). ChemSynthesis. Retrieved from [Link]
-
L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (2013). Chemical Communications, 49(54), 6030-6032. Retrieved from [Link]
-
FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 443-453. Retrieved from [Link]
-
Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. (2023). Green Chemistry, 25(16), 6439-6447. Retrieved from [Link]
-
2-Amino-4-chloro-1,3-thiazole-5-carbaldehyde. (n.d.). SpectraBase. Retrieved from [Link]
-
4-(chloromethyl)-2-(thiophen-2-yl)-1,3-thiazole. (n.d.). PubChem. Retrieved from [Link]
-
Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. (2016). Synthesis, 48(24), 4381-4390. Retrieved from [Link]
-
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;hydron;dichloride. (n.d.). PubChem. Retrieved from [Link]
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). PubMed. Retrieved from [Link]
-
N-[2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)-DIFLUOROMETHYL]-4-CHLOROPHENYL]-ACETAMIDE. (n.d.). SpectraBase. Retrieved from [Link]
Sources
- 1. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to the Discovery and History of 2-Aminothiazole Derivatives
Foreword: The Unassuming Heterocycle That Shaped Modern Medicine
In the vast lexicon of organic chemistry, certain molecular frameworks distinguish themselves not by their complexity, but by their profound and enduring impact on human health. The 2-aminothiazole scaffold is a paramount example of such a "privileged structure."[1] This guide provides a comprehensive exploration of this unassuming five-membered heterocycle, charting its journey from a 19th-century chemical synthesis to its current status as a cornerstone in a diverse array of blockbuster pharmaceuticals. We will dissect the historical milestones, delve into the synthetic strategies that grant access to its derivatives, and illuminate the intricate mechanisms through which these molecules exert their therapeutic effects. This document is intended for researchers, medicinal chemists, and drug development professionals who seek not just to understand the "what," but to grasp the fundamental "why" behind the remarkable success of 2-aminothiazole derivatives.
Part 1: Genesis and Serendipity: The Historical Trajectory
The story of 2-aminothiazole is a compelling narrative of fundamental chemical discovery followed by a paradigm-shifting therapeutic application that its originator could scarcely have imagined.
The Hantzsch Synthesis: An Architectural Blueprint (1887)
The ability to construct the 2-aminothiazole core dates back to the late 19th century with the pioneering work of German chemist Arthur Hantzsch. In 1887, he reported a novel method for synthesizing thiazole derivatives.[2][3][4] The now-eponymous Hantzsch thiazole synthesis involves the condensation reaction between an α-haloketone and a thioamide (or, critically for our subject, thiourea to yield the 2-amino variant).[3][5] This reaction was elegant in its simplicity and robust, providing a reliable method for creating the thiazole ring system.[3][6]
The fundamental mechanism, a cornerstone of heterocyclic chemistry, proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.
Caption: The conceptual workflow of the Hantzsch 2-aminothiazole synthesis.
For decades, the 2-aminothiazole scaffold remained largely a subject of academic interest, a testament to the power of synthetic methodology but without a clear, impactful application.
The Dawn of the Antibiotic Age: Sulfathiazole
The pivotal moment for 2-aminothiazole arrived in the 1930s, not from the field of heterocyclic chemistry, but from the burgeoning search for antimicrobial agents. In 1932, Gerhard Domagk, working at IG Farben in Germany, discovered that a sulfonamide-containing dye, Prontosil, could cure streptococcal infections in mice.[7][8][9] This discovery, which earned Domagk the 1939 Nobel Prize in Medicine, ushered in the era of sulfa drugs, the world's first effective systemic antibiotics.[7][8][9][10]
Researchers at the Pasteur Institute soon discovered that Prontosil was a prodrug, metabolized in the body to the active agent, sulfanilamide. This sparked a massive synthetic effort to create more potent and less toxic sulfonamide derivatives. The key insight was that the p-aminobenzenesulfonamide moiety was essential for activity. The crucial next step was to append different heterocyclic amines to this core.
This is where the latent potential of 2-aminothiazole was realized. By condensing 2-aminothiazole with p-acetylaminobenzenesulfonyl chloride and subsequently removing the acetyl protecting group, chemists created Sulfathiazole .[11][12] Introduced in the late 1930s, Sulfathiazole proved to be one of the most potent sulfa drugs, exhibiting broad-spectrum antibacterial activity.[13] It was used extensively during World War II to treat wound infections and a range of bacterial diseases, saving countless lives.[14]
The mechanism of action was another scientific triumph. Woods and Fildes proposed the theory of antimetabolites, demonstrating that sulfa drugs, including sulfathiazole, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[13][15][16] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA synthesis and growth.[15][16] Because mammalian cells obtain folic acid from their diet and do not possess the DHPS enzyme, the drug is selectively toxic to bacteria.[10][15]
Caption: Mechanism of action of Sulfathiazole via competitive inhibition.
The discovery of sulfathiazole cemented the 2-aminothiazole scaffold's place in medicinal chemistry, marking its transition from a chemical curiosity to a life-saving pharmacophore.
Part 2: The Modern Era: A Scaffold of Unparalleled Versatility
The decline of sulfa drugs with the advent of penicillin did not spell the end for 2-aminothiazole. Instead, it underwent a renaissance, re-emerging in the late 20th and early 21st centuries in a host of new therapeutic classes. Its ability to engage in key hydrogen bonding interactions, its favorable physicochemical properties, and its synthetic tractability have made it a go-to fragment for medicinal chemists.
From Antibiotics to Kinase Inhibitors: The Story of Dasatinib
A prime example of the scaffold's modern utility is Dasatinib (Sprycel®) , a potent multi-targeted tyrosine kinase inhibitor.[7][10] Approved by the FDA in 2006, Dasatinib revolutionized the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[11][13][14][15]
The discovery of Dasatinib at Bristol-Myers Squibb began with the screening of their compound library, which identified a 2-aminothiazole derivative as a weak, but promising, inhibitor of the Src family kinase, Lck.[3][16][17] Through iterative structure-activity relationship (SAR) studies, chemists optimized this initial hit. The 2-aminothiazole core was found to be a critical hinge-binding motif, forming key hydrogen bonds within the ATP-binding pocket of kinases. By modifying the substituents at the 4 and 5 positions of the thiazole ring, as well as on the exocyclic amino group, they developed a compound with picomolar potency against a range of kinases.[3][16][18]
Dasatinib's primary targets are the BCR-ABL fusion protein, the hallmark of CML, and Src family kinases.[7][10] By binding to the ATP pocket of these kinases, Dasatinib blocks their activity, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathways that drive uncontrolled cancer cell proliferation and survival.[1][10] A key advantage over the first-generation inhibitor imatinib is its ability to bind both the active and inactive conformations of the BCR-ABL kinase, allowing it to overcome many forms of treatment resistance.[10]
Caption: Dasatinib's mechanism of action on key oncogenic signaling pathways.
A Privileged Scaffold Across Therapeutic Areas
The success of sulfathiazole and Dasatinib is not an anomaly. The 2-aminothiazole core is present in a wide range of approved drugs, highlighting its versatility.[5][19][20]
| Drug Name (Brand) | Therapeutic Class | Mechanism of Action | First Approved |
| Sulfathiazole | Antibiotic (Sulfonamide) | Dihydropteroate synthase inhibitor | ~1939 |
| Famotidine (Pepcid) | H2 Receptor Antagonist | Histamine H2 receptor inverse agonist | 1986 |
| Cefdinir (Omnicef) | Antibiotic (Cephalosporin) | Inhibits bacterial cell wall synthesis | 1991 |
| Pramipexole (Mirapex) | Dopamine Agonist | D2/D3 dopamine receptor agonist | 1997 |
| Meloxicam (Mobic) | NSAID | COX-2 preferential inhibitor | 2000 |
| Dasatinib (Sprycel) | Anticancer (Kinase Inhibitor) | Multi-targeted kinase inhibitor (BCR-ABL, Src) | 2006[14][15] |
| Alpelisib (Piqray) | Anticancer (Kinase Inhibitor) | PI3Kα-specific inhibitor | 2019[21] |
Part 3: Synthesis and Experimental Protocols
The enduring relevance of 2-aminothiazole derivatives is intrinsically linked to the accessibility and robustness of their synthesis.
The Archetypal Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
The Hantzsch synthesis remains the most common and direct route to 2-aminothiazoles. The reaction of an α-haloketone (e.g., 2-bromoacetophenone) with thiourea provides a high-yield pathway to the corresponding 2-amino-4-arylthiazole.
Self-Validating System: The success of this protocol is validated by the physical properties of the product. A successful synthesis will yield a solid product whose melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR) match established literature values. The formation of the thiazole ring is confirmed by the appearance of a characteristic singlet for the C5-proton in the ¹H NMR spectrum.
Detailed Step-by-Step Methodology
Objective: To synthesize 2-amino-4-phenylthiazole via the Hantzsch condensation reaction.
Materials:
-
Acetophenone (1.0 equiv)
-
Thiourea (2.0 equiv)
-
Iodine (1.0 equiv)
-
Methanol (solvent)
-
Diethyl ether (for washing)
-
Ammonium hydroxide solution (for precipitation)
-
Round bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: To a round bottom flask equipped with a magnetic stir bar and reflux condenser, add acetophenone (0.1 mol, 12.0 g), thiourea (0.2 mol, 15.2 g), and iodine (0.1 mol, 25.4 g).[22]
-
Reflux: Add sufficient methanol to dissolve the reactants and begin stirring. Heat the mixture to reflux using a heating mantle. The causality for using excess thiourea is to drive the reaction to completion and consume the starting ketone. Reflux is necessary to provide the activation energy for the condensation and dehydration steps. Maintain reflux for 12 hours.[22] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After 12 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Washing: Transfer the cooled mixture to a beaker and wash with diethyl ether. This step is crucial for removing unreacted iodine and acetophenone, which are highly soluble in ether, while the product hydroiodide salt is not.[22]
-
Precipitation: Decant the ether wash. Pour the remaining slurry into a beaker containing a stirred solution of ammonium hydroxide. This neutralizes the hydroiodide salt of the product, causing the free base (2-amino-4-phenylthiazole) to precipitate out of the aqueous solution as a solid.[22]
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water to remove any inorganic salts.
-
Purification and Characterization: The crude product is purified by recrystallization from methanol to yield a white to light yellow crystalline solid.[22] Dry the purified product under vacuum. The expected melting point is approximately 149-153 °C. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Advancements in Synthesis: Towards Greener Methodologies
While the classic Hantzsch synthesis is effective, modern chemistry prioritizes efficiency and sustainability. Research has focused on improving the original protocol by:
-
One-Pot Procedures: Combining the α-halogenation of the ketone and the cyclization into a single step, avoiding the isolation of the lachrymatory α-haloketone intermediate. This has been achieved using reagents like copper(II) bromide which acts as both a Lewis acid catalyst and a bromine source.[23]
-
Catalyst-Free and Solvent-Free Conditions: Some protocols have demonstrated that the reaction can proceed rapidly and in high yield simply by heating the neat mixture of the α-haloketone and thiourea, aligning with the principles of green chemistry by eliminating solvent waste.[5]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, increasing throughput and often improving yields.[24]
-
Aqueous Media: Developing protocols that use water as a solvent further enhances the environmental friendliness of the synthesis.[25]
These advancements demonstrate the continuous evolution of synthetic chemistry, refining a century-old reaction to meet contemporary standards of efficiency and environmental responsibility.
Part 4: Conclusion and Future Outlook
From its theoretical conception in Arthur Hantzsch's laboratory to its role in fighting bacterial infections on the battlefields of World War II, and its current position at the forefront of targeted cancer therapy, the 2-aminothiazole scaffold has had a storied history. Its journey is a powerful illustration of how fundamental synthetic chemistry provides the tools to solve profound biological problems.
The structural simplicity, synthetic accessibility, and versatile binding capabilities of the 2-aminothiazole core ensure its continued relevance. As our understanding of disease biology deepens, medicinal chemists will continue to decorate this privileged scaffold, exploring new chemical space and designing next-generation therapeutics. The legacy of this simple heterocycle is a powerful reminder that the next great medical breakthrough may be built upon a foundation laid by the giants of chemical synthesis more than a century ago.
References
- 1. researchgate.net [researchgate.net]
- 2. Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 11. news.bms.com [news.bms.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. onclive.com [onclive.com]
- 14. drugs.com [drugs.com]
- 15. Dasatinib - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. asianpubs.org [asianpubs.org]
- 23. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 24. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 25. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 4-(Chloromethyl)thiazol-2-amine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the mechanistic underpinnings of 4-(chloromethyl)thiazol-2-amine, a reactive chemical entity with significant potential in drug discovery. Emerging from the well-established pharmacophore of 2-aminothiazole, this compound is distinguished by a reactive chloromethyl group, suggesting a mechanism of action centered around covalent modification of biological targets. This document will navigate through the synthesis, chemical reactivity, and a hypothesized mechanism of action for 4-(chloromethyl)thiazol-2-amine. It will further provide a comprehensive overview of experimental workflows and protocols essential for the definitive identification and validation of its molecular targets, thereby offering a roadmap for researchers seeking to harness its therapeutic potential.
Introduction: The 2-Aminothiazole Scaffold and the Emergence of a Reactive Derivative
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] This versatility stems from the ability of the 2-aminothiazole scaffold to interact with a wide array of biological targets through various non-covalent interactions.
4-(Chloromethyl)thiazol-2-amine, the subject of this guide, introduces a critical reactive component to this established scaffold: a chloromethyl group at the 4-position of the thiazole ring. This structural feature dramatically alters the compound's chemical personality, transforming it from a conventional reversible binder into a potential covalent inhibitor. The presence of this electrophilic center is the key to its unique mechanism of action and the focus of our investigation.
Synthesis and Chemical Reactivity
4-(Chloromethyl)thiazol-2-amine is typically synthesized via the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thiourea derivative. In this case, 1,3-dichloro-2-propanone reacts with thiourea to yield the desired product.[5]
The paramount feature of 4-(chloromethyl)thiazol-2-amine's reactivity lies in the susceptibility of the chloromethyl group to nucleophilic attack.[1] The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the methylene carbon, making the chlorine atom a good leaving group. This reactivity allows for the facile introduction of various nucleophiles at this position, a property extensively utilized in the synthesis of more complex bioactive molecules.[6][7]
From a mechanistic standpoint, this inherent reactivity is the linchpin of its biological action. It strongly suggests that 4-(chloromethyl)thiazol-2-amine functions as an electrophile within a biological system, capable of forming stable covalent bonds with nucleophilic residues on macromolecules, most notably proteins.
A Postulated Mechanism of Action: Covalent Inhibition through Protein Alkylation
Based on the chemical reactivity of the chloromethyl group, we propose that the primary mechanism of action for 4-(chloromethyl)thiazol-2-amine is the covalent irreversible inhibition of specific protein targets. This mode of action is distinct from the reversible interactions of many other 2-aminothiazole derivatives and offers the potential for prolonged duration of action and high potency.[4]
The proposed mechanism involves a two-step process:
-
Initial Non-covalent Binding: The 2-aminothiazole scaffold of the molecule likely directs it to the binding site of a target protein through a series of non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions). This initial binding event orients the reactive chloromethyl group in proximity to a nucleophilic amino acid residue within the protein's active site or an allosteric pocket.
-
Irreversible Covalent Modification: Following initial binding, the electrophilic chloromethyl group undergoes a nucleophilic substitution reaction with a suitable amino acid side chain, resulting in the formation of a stable covalent bond. This process, known as protein alkylation, effectively and irreversibly inactivates the target protein.[8]
Potential Nucleophilic Targets in Proteins
Several amino acid residues possess nucleophilic side chains capable of reacting with the chloromethyl group of 4-(chloromethyl)thiazol-2-amine. The most likely candidates for alkylation include:
-
Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile and a common target for covalent inhibitors.[8]
-
Lysine: The ε-amino group (-NH2) of lysine is also nucleophilic and can be alkylated by electrophilic compounds.
-
Histidine: The imidazole ring of histidine contains nucleophilic nitrogen atoms that can participate in covalent bond formation.
-
Serine and Threonine: While less nucleophilic than cysteine or lysine, the hydroxyl groups (-OH) of serine and threonine can also be targeted under certain conditions.
The specific residue targeted will depend on its accessibility within the protein's binding pocket and its intrinsic nucleophilicity.
Potential Protein Classes Targeted
While the specific protein targets of 4-(chloromethyl)thiazol-2-amine remain to be definitively identified, the extensive literature on 2-aminothiazole derivatives provides valuable clues. Given their established roles as inhibitors of various enzyme families, the following protein classes represent high-priority candidates for investigation:
-
Kinases: The 2-aminothiazole scaffold is a common feature in many kinase inhibitors. Covalent kinase inhibitors often target a non-catalytic cysteine residue near the ATP-binding pocket.
-
Proteases: Cysteine proteases, with their highly reactive active site cysteine, are prime candidates for covalent inhibition.
-
Dehydrogenases and Reductases: These enzymes often utilize cysteine residues in their catalytic mechanisms.
-
Tubulin: Some 2-aminothiazole derivatives have been shown to interfere with tubulin polymerization, a key process in cell division. A covalent interaction could lead to irreversible disruption of the microtubule network.
The following diagram illustrates the proposed mechanism of action, highlighting the initial binding and subsequent covalent modification of a target protein.
Caption: Proposed two-step mechanism of action for 4-(chloromethyl)thiazol-2-amine.
Experimental Workflows for Target Identification and Validation
To rigorously test the hypothesis of covalent inhibition and identify the specific molecular targets of 4-(chloromethyl)thiazol-2-amine, a multi-pronged experimental approach is required. This section outlines key methodologies and provides high-level protocols.
Target Identification Strategies
Several powerful techniques can be employed to identify the protein targets of a small molecule.
These methods rely on the specific interaction between the compound and its target protein to isolate the protein from a complex mixture.
-
Affinity Chromatography: This classic technique involves immobilizing a derivative of 4-(chloromethyl)thiazol-2-amine onto a solid support. A cell lysate is then passed over this support, and proteins that bind to the compound are retained and can be subsequently eluted and identified by mass spectrometry.
-
Biotin-Tagged Approach: A biotin tag can be attached to the 2-aminothiazole scaffold (at a position that does not interfere with binding). This biotinylated probe is incubated with a cell lysate, and the resulting protein-probe complexes are captured using streptavidin-coated beads.
The following diagram outlines a general workflow for affinity-based target identification.
Caption: Workflow for affinity-based protein target identification.
These techniques do not require chemical modification of the compound, which can sometimes alter its binding properties.
-
Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that the binding of a small molecule can stabilize its target protein against proteolysis. In a DARTS experiment, a cell lysate is treated with the compound and then subjected to limited proteolysis. The target protein, stabilized by the compound, will be less susceptible to digestion compared to other proteins. The protected protein can then be identified by gel electrophoresis and mass spectrometry.[2][9]
Validation of Covalent Binding
Once putative protein targets have been identified, it is crucial to confirm that 4-(chloromethyl)thiazol-2-amine binds to them covalently.
Intact protein mass spectrometry or peptide mapping experiments can provide direct evidence of covalent modification.
Protocol: Intact Protein Mass Spectrometry
-
Incubate the purified target protein with an excess of 4-(chloromethyl)thiazol-2-amine.
-
Remove the excess compound by dialysis or size-exclusion chromatography.
-
Analyze the protein by high-resolution mass spectrometry (e.g., ESI-Q-TOF).
-
A mass shift corresponding to the molecular weight of the 4-(aminomethyl)thiazole moiety (after loss of HCl) will confirm covalent adduction.
Protocol: Peptide Mapping by LC-MS/MS
-
After incubation of the target protein with the compound, digest the protein into smaller peptides using a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data for peptides that exhibit a mass shift corresponding to the covalent modification.
-
The MS/MS fragmentation pattern will pinpoint the exact amino acid residue that has been modified.
Cellular and Biochemical Assays for Functional Validation
Identifying a covalent target is only the first step. It is essential to demonstrate that this interaction leads to a functional consequence in a cellular context.
If the identified target is an enzyme, its activity should be measured in the presence and absence of 4-(chloromethyl)thiazol-2-amine.
Protocol: General Enzyme Inhibition Assay
-
Prepare a series of dilutions of 4-(chloromethyl)thiazol-2-amine.
-
Pre-incubate the purified enzyme with each concentration of the compound for varying amounts of time.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction product over time using a suitable detection method (e.g., absorbance, fluorescence).
-
A time-dependent decrease in enzyme activity that is not reversed by dilution is indicative of irreversible inhibition.
-
Calculate the half-maximal inhibitory concentration (IC50) and the rate of inactivation (kinact).
Cell-based assays are crucial for understanding the physiological relevance of the target engagement.
Protocol: Cell Viability/Proliferation Assay (e.g., MTT Assay)
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 4-(chloromethyl)thiazol-2-amine for a defined period (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
The absorbance is proportional to the number of viable cells. Calculate the IC50 value for cell growth inhibition.
Protocol: Western Blot Analysis of Downstream Signaling
If the target protein is part of a known signaling pathway, western blotting can be used to assess the effect of the compound on downstream signaling events.
-
Treat cells with 4-(chloromethyl)thiazol-2-amine for various times and at different concentrations.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for downstream signaling proteins (e.g., phosphorylated forms of kinases).
-
Changes in the levels or phosphorylation status of these proteins will provide evidence of target engagement and functional modulation in a cellular context.
Structure-Activity Relationship (SAR) Insights
While a detailed SAR for 4-(chloromethyl)thiazol-2-amine is yet to be established, some general principles can be inferred from the broader class of 2-aminothiazole derivatives. Modifications to the 2-amino group and the 5-position of the thiazole ring have been shown to significantly impact biological activity. For 4-(chloromethyl)thiazol-2-amine, future SAR studies should focus on:
-
Modulating the reactivity of the chloromethyl group: Replacing chlorine with other halogens (e.g., bromine, iodine) could alter the alkylation rate.
-
Introducing substituents on the 2-amino group: This could enhance the initial non-covalent binding affinity and selectivity for the target protein.
-
Modifying the 5-position of the thiazole ring: This could provide additional interaction points within the target's binding site.
Conclusion and Future Directions
4-(Chloromethyl)thiazol-2-amine represents a compelling starting point for the development of potent and selective covalent inhibitors. Its mechanism of action is hypothesized to proceed through the alkylation of nucleophilic residues on target proteins, leading to their irreversible inactivation. This guide has provided a comprehensive framework for understanding this proposed mechanism and has outlined the necessary experimental strategies to identify and validate its molecular targets.
Future research should focus on the systematic application of the described target identification and validation workflows. The elucidation of the specific protein targets of 4-(chloromethyl)thiazol-2-amine will not only provide a deeper understanding of its biological effects but will also pave the way for the rational design of next-generation covalent drugs with improved efficacy and safety profiles for a range of therapeutic indications.
References
- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification of small molecules by drug affinity responsive target stability (DARTS). ACS Chemical Biology, 4(3), 191-198.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
-
Cambridge MedChem Consulting. (2023). Covalent Inhibitors. Retrieved from [Link]
- Paci, A., et al. (2011). Identification of the direct protein targets of small molecules. ACS Chemical Biology, 6(1), 22-29.
- Asian Journal of Organic & Medicinal Chemistry. (2018). Synthesis and in vitro Anti-inflammatory Activity of Some 2-(Methylsulphonyl Amino)- 4-(Arylthio)methyl Thiazoles. Asian Journal of Organic & Medicinal Chemistry, 3(1), 30-35.
- Christensen, M., & Schou, O. (1978). N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. International Journal of Peptide and Protein Research, 12(3), 121-129.
- Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(8), 1435-1449.
- PubMed. (2018). Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. Letters in Drug Design & Discovery, 15(11), 1184-1194.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- ACS Publications. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry, 63(19), 11046-11060.
- PubMed. (2022). Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. International Journal of Molecular Sciences, 23(23), 14948.
- PubMed. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. Bioorganic & Medicinal Chemistry Letters, 26(7), 1775-1779.
- MDPI. (2023). Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents. Molecules, 28(19), 6925.
- ResearchGate. (2013). Synthesis of 3-[4 '-(p-chlorophenyl)-thiazol-2 '-yl]-2-[(substituted azetidinone/thiazolidinone)-aminomethyl]-6-bromoquinazolin-4-ones as anti-inflammatory agent. European Journal of Medicinal Chemistry, 64, 425-432.
-
ChemSynthesis. (n.d.). 4-(chloromethyl)-1,3-thiazol-2-ol. Retrieved from [Link]
-
YouTube. (2020). Biochemistry Of Anticancer Drugs | A LEVEL & IB CHEMISTRY | SwH Learning. Retrieved from [Link]
Sources
- 1. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]
- 2. N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. asianpubs.org [asianpubs.org]
- 6. chemimpex.com [chemimpex.com]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 9. pubs.acs.org [pubs.acs.org]
biological activity of thiazole containing compounds
An In-Depth Technical Guide to the Biological Activity of Thiazole-Containing Compounds
Foreword
The thiazole scaffold, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties have made it a privileged core in a multitude of clinically approved drugs and a focal point for the development of novel therapeutic agents.[2][3] From the life-saving antibiotic properties of Penicillin to modern targeted cancer therapies, the thiazole ring is a testament to nature's ingenuity and the chemist's craft.[3][4] This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the diverse biological activities of thiazole-containing compounds. We will move beyond a simple cataloging of effects to explore the underlying mechanisms of action, the critical structure-activity relationships that govern potency, and the experimental methodologies used to validate these activities.
Antimicrobial Activity: A Renewed Assault on Resistant Pathogens
The escalating crisis of antimicrobial resistance has rendered many conventional antibiotics ineffective, creating an urgent need for new chemical entities with novel mechanisms of action.[5] Thiazole derivatives have emerged as a highly promising class of antimicrobial agents, exhibiting broad-spectrum activity against both bacteria and fungi.[5][6][7]
Mechanism of Action
The antimicrobial efficacy of thiazole derivatives is often attributed to their hybrid hydrophobic and hydrophilic nature, which facilitates penetration of the bacterial cell membrane.[6] This disruption leads to the leakage of cytoplasmic contents and ultimately, apoptosis of the microbial cell.[6] Specific molecular targets have also been identified. For instance, some thiazole compounds are predicted to inhibit DNA gyrase or E. coli MurB enzyme, crucial for bacterial DNA replication and cell wall synthesis, respectively.[8][9] The nitrogen and sulfur atoms within the ring are key to these interactions, often forming hydrogen bonds with amino acid residues in the active sites of target enzymes.[6]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the thiazole core has yielded critical insights into the structural requirements for potent antimicrobial activity.
-
Substitution at C2 and C4: The majority of biologically active thiazoles are 2,4-disubstituted derivatives.[10][11]
-
Role of Nitro Groups: The introduction of a nitro group, particularly at the para-position of a phenyl substituent, often enhances antibacterial activity. This is thought to be due to the formation of strong hydrogen bonds with microbial enzymes.[6]
-
Hybrid Molecules: Fusing the thiazole ring with other heterocyclic systems like pyrazole, triazole, or coumarin has been a successful strategy to create hybrid molecules with enhanced antimicrobial potency.[10][12]
Data Summary: Antibacterial Activity
The following table summarizes the in vitro antibacterial activity of representative thiazole derivatives against common pathogens.
| Compound ID | Substituent Pattern | Test Organism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Compound 3 | 2-(phenol), 4-(3,4-dimethoxyphenyl)ethanamine | E. coli | 0.23 | 0.47 | [8] |
| Compound 3 | 2-(phenol), 4-(3,4-dimethoxyphenyl)ethanamine | S. Typhimurium | 0.23 | 0.47 | [8] |
| Compound 4 | Phenylphthalazine substituent | E. coli | 0.17 | 0.23 | [8] |
| Compound 9 | - | B. cereus | 0.06 - 0.23 | 0.11 - 0.47 | [8] |
| Compound 9 | - | S. Typhimurium | 0.06 - 0.23 | 0.11 - 0.47 | [8] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation: A two-fold serial dilution of the test thiazole compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: Include a positive control (broth with inoculum, no drug) to ensure bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) is used as a reference.[11]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the organism.
Workflow Visualization
Caption: General workflow for antimicrobial susceptibility testing.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Cancer remains a primary cause of mortality worldwide, necessitating the development of more effective and less toxic therapeutics.[13] Thiazole derivatives are a cornerstone of modern oncology, found in approved drugs like Dasatinib and Ixazomib, and represent a fertile ground for discovering new anticancer agents.[13][14] They exert their effects through a variety of mechanisms that target the core pathways of cancer progression.[13][14]
Mechanisms of Action
Thiazole-containing compounds are pleiotropic, meaning they can act on multiple targets simultaneously. Key mechanisms include:
-
Induction of Apoptosis: Many thiazole derivatives can trigger programmed cell death, a critical mechanism for eliminating malignant cells.[15][16]
-
Tubulin Polymerization Inhibition: By interfering with microtubule dynamics, these compounds can arrest the cell cycle and halt proliferation.[15]
-
Kinase Inhibition: They are potent inhibitors of crucial signaling pathways like PI3K/Akt/mTOR, which are frequently dysregulated in cancer.[15]
-
Enzyme Modulation: Thiazoles have been shown to inhibit enzymes vital for cancer cell survival and proliferation, such as topoisomerase and histone deacetylases (HDACs).[15]
-
Anti-Metastatic Effects: Certain derivatives can inhibit cancer cell migration and invasion, targeting the deadliest aspect of the disease.[17][18]
Data Summary: In Vitro Cytotoxicity
The table below presents the half-maximal inhibitory concentration (IC₅₀) values for selected thiazole compounds against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 29 | - | 0.05 | [15] |
| Compound 40 | - | 0.00042 | [15] |
| Compound 62 | - | 0.18 | [15] |
| Compound 74a | - | 0.67 | [15] |
| Compound 5k | MDA-MB-231 (Breast) | 0.176 | [18] |
| Compound 1d | Various | Promising | [16] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effect.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the thiazole derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. IC₅₀ values are calculated by plotting cell viability against compound concentration.
Pathway Visualization: PI3K/Akt/mTOR Inhibition
Caption: Thiazole derivatives inhibit COX and LOX enzymes.
Neuroprotective Activity: A Multi-Target Approach to Neurodegeneration
Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant and growing healthcare challenge. [19]Thiazole derivatives have emerged as promising candidates for treating these complex disorders due to their ability to engage multiple pathological targets simultaneously. [19][20][21]
Mechanism of Action
The neuroprotective effects of thiazoles are multifaceted:
-
Cholinesterase Inhibition: They can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. [20]This action helps to improve cognitive function in diseases like Alzheimer's.
-
MAO Inhibition: Inhibition of monoamine oxidases (MAOs) can increase levels of neurotransmitters like dopamine, which is beneficial in Parkinson's disease. [20]* Anti-Aggregation Effects: Thiazole compounds have been shown to interfere with the aggregation of amyloid-beta (Aβ) peptides and tau proteins, which form the characteristic plaques and tangles in Alzheimer's brains. [21][22]* NLRP3 Inflammasome Inhibition: Some novel derivatives target the NLRP3 inflammasome, a key driver of neuroinflammation. [23]
Data Summary: Cholinesterase Inhibition
The table below shows the in vitro inhibitory potency (IC₅₀) of specific thiazole derivatives against key cholinesterase enzymes.
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| 5j | AChE | 0.054 | [20] |
| 5e | AChE | 0.092 | [20] |
| 5d | AChE | 0.223 | [20] |
| Amine-containing derivative | AChE | 0.009 | [21] |
| Amine-containing derivative | BuChE | 0.646 | [21] |
Experimental Protocol: In Vitro Cholinesterase Inhibition (Ellman's Assay)
This spectrophotometric method is widely used to screen for AChE and BChE inhibitors.
-
Reagent Preparation: Prepare buffer solution, the test compound at various concentrations, the enzyme (AChE or BChE), and the substrates (ATChI/BTChI and DTNB).
-
Assay Setup: In a 96-well plate, add the buffer, test compound solution, and enzyme solution. Incubate for a short period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the substrate mixture (DTNB and ATChI/BTChI) to all wells to start the reaction.
-
Kinetic Reading: Immediately measure the change in absorbance over time at 412 nm using a microplate reader. The enzyme hydrolyzes the substrate, and the product reacts with DTNB to form a yellow anion, which is measured.
-
Data Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is determined relative to the control (enzyme activity without inhibitor), and the IC₅₀ value is calculated.
Workflow Visualization: Multi-Target Strategy in Alzheimer's Disease
Caption: Multi-target therapeutic approach of thiazoles in Alzheimer's.
Conclusion and Future Perspectives
The thiazole nucleus is unequivocally a scaffold of immense biological importance. [2][24]Its derivatives have demonstrated a remarkable breadth of activity, from combating drug-resistant microbes and malignant tumors to quelling inflammation and protecting the nervous system. The versatility of the thiazole ring allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile to enhance potency and selectivity while minimizing toxicity. [4][7] The future of thiazole-based drug discovery is bright. The development of multi-target agents, particularly for complex diseases like cancer and neurodegeneration, is a highly promising avenue. [21]Furthermore, the application of advanced synthetic methodologies and computational modeling will undoubtedly accelerate the discovery of next-generation thiazole therapeutics with superior efficacy and safety profiles. As our understanding of disease biology deepens, the "wonder nucleus" of thiazole will continue to be a vital tool in the arsenal of medicinal chemists. [6]
References
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022-11-17). MDPI. [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022-08-11). PubMed. [Link]
-
A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024-10-07). ResearchGate. [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025-08-28). PubMed. [Link]
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021-09-15). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023-07-26). Bentham Science. [Link]
-
Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. (2024-12-13). PubMed. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022-10-08). MDPI. [Link]
-
Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018-01-20). PubMed. [Link]
-
Synthesis and anti-inflammatory activity of thiazole derivatives. (2024-07-29). Ameelio. [Link]
-
1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. PubMed. [Link]
-
Synthesis and Biological Evaluation of Thiazole Derivatives. (2020-06-29). Semantic Scholar. [Link]
-
The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. PubMed Central. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021-04-25). MYJAS. [Link]
-
A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. ResearchGate. [Link]
-
Studies on the Anti-Inflammatory Activity and Ulcerogenic Adverse Effect of Thiazole Derivatives, Especially 2-amino-thiazoleacetic Acid Derivatives. (1981-01-01). PubMed. [Link]
-
Thiazole in the targeted anticancer drug discovery. Semantic Scholar. [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021-06-18). Biointerface Research in Applied Chemistry. [Link]
-
Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. ResearchGate. [Link]
-
An overview on synthetic routes of anti-inflammatory active scaffolds including thiazole and thiazolidine cores. Taylor & Francis Online. [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025-08-27). ResearchGate. [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2025-08-26). PubMed Central. [Link]
-
Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers. [Link]
-
Novel 2H-Pyrazolo[3,4-d]thiazole Compounds Targeting NLRP3 for the Treatment of Neurodegenerative Diseases. ACS Publications. [Link]
-
Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014-07-09). ACS Publications. [Link]
-
Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. (2024-06-13). Taylor & Francis Online. [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]
-
Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. (2025-11-27). ResearchGate. [Link]
-
Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Taylor & Francis Online. [Link]
-
The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer′s disease: a systematic literature review. (2025-08-06). ResearchGate. [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023-04-07). Journal of Chemical Reviews. [Link]
-
A Review on Thiazole Scaffolds and its Biological Activity. ijrpr. [Link]
-
Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PMC - PubMed Central. [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2025-10-13). ResearchGate. [Link]
-
Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2018-09-04). MDPI. [Link]
-
Unlocking Therapeutic Potential: Thiazole Derivatives in Anticancer Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [Link]
-
An overview on synthetic routes of anti-inflammatory active scaffolds including thiazole and thiazolidine cores. (2023-03-30). Taylor & Francis Online. [Link]
-
A review on thiazole based compounds and it's pharmacological activities. (2024-10-23). Ameelio. [Link]
-
The drugs containing thiazole ring. ResearchGate. [Link]
-
Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. NIH. [Link]
-
Structures of thiazole-bearing drugs recently approved by the FDA. ResearchGate. [Link]
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis and Biological Evaluation of Thiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. mdpi.com [mdpi.com]
- 9. jchemrev.com [jchemrev.com]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Comprehensive Guide to the Safe Handling of 4-(Chloromethyl)thiazol-2-amine hydrochloride
This guide provides an in-depth technical overview of the essential safety protocols and handling procedures for 4-(Chloromethyl)thiazol-2-amine hydrochloride (CAS No: 59608-97-8). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep, causal understanding of the best practices required when working with this reactive chemical intermediate. The protocols outlined herein are designed to create a self-validating system of safety, ensuring the protection of personnel and the integrity of research.
Understanding the Compound: Chemical Identity and Intrinsic Risks
4-(Chloromethyl)thiazol-2-amine hydrochloride is a solid, typically a white or off-white powder, that serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its utility stems from the reactive chloromethyl group attached to the thiazole ring, making it a key intermediate for introducing the 2-amino-thiazole moiety into larger molecules.[2] However, this reactivity is also the source of its primary hazards.
Key Chemical Properties:
| Property | Value | Source |
| CAS Number | 59608-97-8 | [1] |
| Linear Formula | C₄H₆Cl₂N₂S | [1] |
| Molecular Weight | 185.08 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 186-192°C (decomposes) | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1][4] |
The primary risk associated with this compound is its classification as a corrosive and harmful substance. The hydrochloride salt can react with moisture to release hydrochloric acid, contributing to its corrosive nature. The chloromethyl group is a potent alkylating agent, capable of reacting with biological nucleophiles, which underlies its toxicity and irritant effects.
Hazard Identification and Classification
Regulatory information from multiple suppliers consistently classifies this compound with significant health hazards. The Globally Harmonized System (GHS) classifications highlight the need for stringent safety measures.
GHS Hazard Statements:
The signal word associated with this chemical is typically "Danger" .[1] These classifications mandate the use of comprehensive personal protective equipment and careful handling techniques to prevent any direct contact.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safely handling 4-(Chloromethyl)thiazol-2-amine hydrochloride is a multi-layered approach that combines robust engineering controls with appropriate PPE.
Engineering Controls
All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[6][7] The fume hood provides critical exhaust ventilation to prevent the inhalation of dust or aerosols, which can cause respiratory irritation.[6] An eyewash station and a safety shower must be readily accessible in the immediate work area.[4][8]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before each use. Employ proper glove removal technique (without touching the outer surface) to avoid skin contact.[9]
-
Eye and Face Protection: Safety goggles with side-shields or a full-face shield are mandatory to protect against splashes and airborne particles.[4][5][10]
-
Skin and Body Protection: A lab coat or impervious clothing is required to protect the skin.[4][9] Ensure clothing is fully buttoned.
-
Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a government-approved respirator should be used.[9][11]
Step-by-Step Handling and Storage Protocols
Adherence to a strict, methodical workflow is essential for minimizing risk.
Safe Storage
-
Container: Keep the compound in its original, tightly closed container.[6][12]
-
Environment: Store in a cool, dry, and well-ventilated area designated for corrosive solids.[2][6] The recommended storage temperature is between 2-8°C.[1][4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[1]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong reducing agents.[7]
Weighing and Transferring
-
Preparation: Designate a specific area within the chemical fume hood for handling.
-
Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Transfer: Carefully transfer the required amount of the solid compound from the storage bottle to the weighing vessel using a clean spatula. Avoid creating dust. If dust is generated, allow the fume hood to clear it before proceeding.
-
Closure: Securely close the main storage container immediately after dispensing.
-
Dissolution: If making a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
Emergency Procedures: Rapid and Correct Response
In the event of an exposure or spill, a swift and appropriate response is critical to mitigate harm.
First Aid Measures
| Exposure Route | First Aid Protocol | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][7] |
| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. | [5][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [7] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a physician or poison control center immediately. | [7] |
Spill Response Protocol
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Contain: Wearing full PPE, carefully sweep up the spilled solid material, avoiding dust generation.[5]
-
Collect: Place the collected material into a suitable, labeled, and sealed container for hazardous waste disposal.[5][8]
-
Decontaminate: Clean the spill area with a suitable decontaminating agent and wipe it down.
-
Dispose: Dispose of all contaminated materials (including cleaning supplies and gloves) as hazardous waste.
Waste Disposal
All waste containing 4-(Chloromethyl)thiazol-2-amine hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect waste in designated, clearly labeled, and sealed containers.
-
Disposal Route: The primary disposal method is through a licensed hazardous waste disposal company.[13] Procedures may include dissolving the material in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Regulations: Always adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.[5]
Conclusion: A Culture of Safety
The safe handling of 4-(Chloromethyl)thiazol-2-amine hydrochloride is not merely about following rules but about understanding the chemical's inherent reactivity and potential hazards. By integrating robust engineering controls, meticulous use of personal protective equipment, and strict adherence to established protocols for handling, storage, and disposal, researchers can effectively mitigate risks. This comprehensive approach ensures a safe laboratory environment, allowing for the advancement of science and drug development without compromising personal or environmental safety.
References
- 4-(Chloromethyl)thiazol-2-amine hydrochloride | 59608-97-8 - Sigma-Aldrich.
- SAFETY D
- 4-(Chloromethyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine Hydrochloride - BIOFOUNT.
- 1049751-56-5(4-(CHLOROMETHYL)-N-(2-METHYLPHENYL)-1,3-THIAZOL-2-AMINE HYDROCHLORIDE) Product Description - ChemicalBook.
- Safety Data Sheet - MedchemExpress.com. (2025-09-02).
- 4-(Chloromethyl)thiazole hydrochloride - LookChem.
- Safety D
- Safety D
- 4-(Chloromethyl)-N-methyl-1,3-thiazol-2-amine hydrochloride|BLD Pharm.
- SAFETY D
- 4-(4-Chlorothiophen-2-yl)thiazol-2-amine - Sigma-Aldrich.
- Safety D
- SAFETY DATA SHEET - Fisher Scientific. (2009-09-26).
- 4-(aminomethyl)-1,3-thiazol-2-amine dihydrochloride - Sigma-Aldrich.
- 4-(Chloromethyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride | 1955554-59-2 - Biosynth.
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- 4-(Chloromethyl)
- 4-(chloromethyl)-2-(2-thienyl)-1,3-thiazole, 97%, Thermo Scientific.
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- C3295 - 2-Chloro-5-(chloromethyl)
- Personal protective equipment Medical sector - Trusetal Verbandstoffwerk GmbH.
- Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride - Cole-Parmer.
- 570407-10-2|4-(4-Chlorothiophen-2-yl)thiazol-2-amine - BLDpharm.
- Personal Protective Equipment for Chlor-Alkali Chemicals - dphhs.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 4-(Chloromethyl)thiazole Hydrochloride | Chemical Properties, Uses, Safety Data & Supplier China [quinoline-thiophene.com]
- 3. lookchem.com [lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. Personal protective equipment ► Medical sector [tshs.eu]
- 11. dphhs.mt.gov [dphhs.mt.gov]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of a Key Cefditoren Intermediate using 4-(Chloromethyl)thiazol-2-amine
Introduction: The Strategic Importance of 4-(Chloromethyl)thiazol-2-amine in Cephalosporin Synthesis
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant pharmaceuticals, particularly within the realm of β-lactam antibiotics.[1][2][3] Its presence is crucial for the broad-spectrum antibacterial activity of many third-generation cephalosporins. 4-(Chloromethyl)thiazol-2-amine hydrochloride serves as a versatile and reactive building block for introducing this critical pharmacophore.[4] Its bifunctional nature, possessing a nucleophilic amino group and an electrophilic chloromethyl group, allows for a variety of synthetic transformations.
This document provides detailed application notes and protocols for the synthesis of a key intermediate of Cefditoren, a third-generation oral cephalosporin. The synthesis involves a two-step process commencing with 4-(chloromethyl)thiazol-2-amine hydrochloride:
-
Preparation of a Wittig Reagent : Synthesis of (2-aminothiazol-4-yl)methyltriphenylphosphonium chloride.
-
Wittig Olefination : Reaction of the phosphonium salt with a cephalosporin core to introduce the characteristic vinylthiazole side chain.[5][6]
These protocols are designed for researchers, medicinal chemists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical principles and expected outcomes.
Mechanistic Rationale: The Wittig Reaction in Cephalosporin Elaboration
The Wittig reaction is a powerful and widely utilized method for the stereoselective synthesis of alkenes from carbonyl compounds.[7] In the context of Cefditoren synthesis, it allows for the precise installation of the (Z)-vinylthiazole side chain at the C-3 position of the cephem nucleus, which is essential for its antibacterial activity.[5][6]
The reaction proceeds via the formation of a phosphorus ylide from the corresponding phosphonium salt. This ylide then reacts with an aldehyde or ketone to form a betaine intermediate, which subsequently collapses to the desired alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions.
Experimental Protocols
Part 1: Synthesis of (2-Aminothiazol-4-yl)methyltriphenylphosphonium Chloride (Wittig Reagent Precursor)
This protocol details the preparation of the key phosphonium salt intermediate from 4-(chloromethyl)thiazol-2-amine hydrochloride and triphenylphosphine.
Reaction Scheme:
Materials:
-
4-(Chloromethyl)thiazol-2-amine hydrochloride
-
Triphenylphosphine (PPh₃)
-
Acetonitrile (anhydrous)
-
Toluene (anhydrous)
-
Diethyl ether
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
To a solution of 4-(chloromethyl)thiazol-2-amine hydrochloride (1 equivalent) in a mixture of anhydrous acetonitrile and anhydrous toluene, add triphenylphosphine (1.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) under an inert atmosphere for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. If precipitation is slow, the mixture can be cooled further in an ice bath.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with diethyl ether to remove any unreacted triphenylphosphine and other impurities.
-
Dry the resulting white to off-white solid under vacuum to obtain (2-aminothiazol-4-yl)methyltriphenylphosphonium chloride.
Characterization Data (Expected):
-
¹H NMR (DMSO-d₆): δ 7.70-7.90 (m, 15H, PPh₃), 7.20 (s, 1H, thiazole-H), 5.30 (d, 2H, CH₂), 8.50 (br s, 2H, NH₂).
-
¹³C NMR (DMSO-d₆): δ 168.0 (C-2 of thiazole), 150.0 (C-4 of thiazole), 135.0-128.0 (aromatic carbons of PPh₃), 110.0 (C-5 of thiazole), 30.0 (CH₂).
-
IR (KBr, cm⁻¹): 3400-3200 (N-H stretching), 3100-3000 (aromatic C-H stretching), 1620 (C=N stretching), 1580 (C=C stretching), 1440 (P-Ph stretching).
-
Mass Spectrometry (ESI+): Calculation for C₂₂H₂₁N₂PS⁺.
Part 2: Synthesis of 7-Amino-3-[(Z)-2-(2-aminothiazol-4-yl)vinyl]-3-cephem-4-carboxylic Acid (Cefditoren Intermediate)
This protocol describes the Wittig olefination of the synthesized phosphonium salt with a suitable cephalosporin aldehyde derivative.
Reaction Scheme:
Materials:
-
(2-Aminothiazol-4-yl)methyltriphenylphosphonium chloride (from Part 1)
-
7-Amino-3-formyl-3-cephem-4-carboxylic acid derivative (e.g., p-methoxybenzyl ester)
-
Base (e.g., Sodium bicarbonate, Triethylamine)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran, Water)
-
Sodium metabisulfite solution (10%)
-
Brine solution
Equipment:
-
Reaction vessel with mechanical stirrer and dropping funnel
-
Low-temperature cooling bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography equipment (for purification)
Procedure:
-
Suspend (2-aminothiazol-4-yl)methyltriphenylphosphonium chloride (1.2 equivalents) in a mixture of dichloromethane and water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of the base (e.g., sodium bicarbonate, 2 equivalents) in water to the suspension while stirring vigorously to form the ylide.
-
To this ylide-containing mixture, add a solution of the 7-amino-3-formyl-3-cephem-4-carboxylic acid derivative (1 equivalent) in dichloromethane.
-
Allow the reaction to stir at 0-5 °C for 2-4 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer sequentially with a 10% sodium metabisulfite solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired (Z)-isomer of 7-amino-3-[(Z)-2-(2-aminothiazol-4-yl)vinyl]-3-cephem-4-carboxylic acid derivative.[8]
Characterization Data (Expected for the PMB ester derivative):
-
¹H NMR (CDCl₃): δ 7.20-7.40 (d, 2H, PMB-ArH), 6.80-6.90 (d, 2H, PMB-ArH), 6.50 (d, 1H, vinyl-H), 6.30 (d, 1H, vinyl-H), 5.80 (d, 1H, H-7), 5.20 (s, 2H, PMB-CH₂), 5.00 (d, 1H, H-6), 3.80 (s, 3H, OCH₃), 3.50 & 3.20 (ABq, 2H, S-CH₂), 6.70 (s, 1H, thiazole-H), 5.00 (br s, 2H, NH₂).
-
Mass Spectrometry (ESI+): Calculation for the corresponding molecular formula.
Summary of Key Reaction Parameters
| Parameter | Part 1: Phosphonium Salt Synthesis | Part 2: Wittig Olefination |
| Key Reagents | 4-(Chloromethyl)thiazol-2-amine HCl, PPh₃ | Phosphonium salt, Cephalosporin aldehyde |
| Solvent | Acetonitrile/Toluene | Dichloromethane/Water |
| Base | - | Sodium bicarbonate or Triethylamine |
| Temperature | Reflux (80-85 °C) | 0-5 °C |
| Reaction Time | 4-6 hours | 2-4 hours |
| Purification | Filtration and washing with ether | Column chromatography or recrystallization |
Workflow Visualization
Caption: Synthetic workflow for the Cefditoren intermediate.
Concluding Remarks
The protocols outlined provide a robust framework for the synthesis of a key Cefditoren intermediate utilizing 4-(chloromethyl)thiazol-2-amine. The successful execution of these steps hinges on the use of anhydrous solvents where specified, careful temperature control, and diligent monitoring of the reaction progress. The provided characterization data serves as a benchmark for product identification and purity assessment. These methods offer a practical and efficient route for researchers engaged in the synthesis of novel cephalosporin analogues and other complex pharmaceutical agents.
References
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Design, synthesis and biological activities of some 7-aminocephalosporanic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephalosporins. VII. Synthesis and antibacterial activity of new cephalosporins bearing a 2-imino-3-hydroxythiazoline (2-aminothiazole N-oxide) in the C-7 acylamino side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 7 beta-[2-(2-aminothiazol-4-yl)acetamido]-cephalosporin derivatives. III. Synthesis and antibacterial activity of 7 beta-[2-amino-2-(2-aminothiazol-4-yl)acetamido]cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN108084212B - Preparation method of cefditoren pivoxil - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. US20060173175A1 - Process for the preparation of cefditoren - Google Patents [patents.google.com]
A Comprehensive Guide to the Hantzsch Synthesis of 2-Aminothiazole Derivatives for Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, appearing as a key structural motif in a wide array of approved drugs and clinical candidates.[1][2] Its remarkable versatility and ability to engage in crucial biological interactions have cemented its status as a "privileged" structure in drug discovery. The Hantzsch thiazole synthesis, a classic yet enduringly relevant reaction, provides a direct and efficient route to this valuable heterocyclic system. This guide offers an in-depth exploration of the Hantzsch synthesis for preparing 2-aminothiazole derivatives, delving into the mechanistic underpinnings, providing detailed experimental protocols, and discussing modern, sustainable approaches.
The Significance of 2-Aminothiazoles in Drug Discovery
The 2-aminothiazole core is a versatile pharmacophore found in drugs with a broad spectrum of therapeutic applications, including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral agents.[3][4] Marketed drugs such as Famotidine, Cefdinir, and Meloxicam feature this heterocyclic core.[1][5] The prevalence of this moiety in clinically successful drugs highlights its favorable pharmacokinetic and pharmacodynamic properties, making the development of novel synthetic routes to 2-aminothiazole derivatives a continued focus of research.[1][3]
The Hantzsch Synthesis: A Mechanistic Perspective
The Hantzsch synthesis is a condensation reaction between an α-halocarbonyl compound (typically an α-haloketone) and a thioamide-containing reactant, most commonly thiourea, to yield a thiazole.[6][7] The reaction proceeds through a well-established mechanism involving nucleophilic substitution, cyclization, and dehydration.
A plausible mechanism for the Hantzsch synthesis of 2-aminothiazoles is as follows:
Figure 1. Mechanism of the Hantzsch Thiazole Synthesis.
The reaction is initiated by the nucleophilic sulfur atom of thiourea attacking the electrophilic carbon of the α-haloketone, displacing the halide and forming an S-alkyl isothiouronium salt. This is followed by an intramolecular cyclization, where a nitrogen atom of the isothiouronium intermediate attacks the carbonyl carbon. The resulting cyclized intermediate then undergoes dehydration to afford the aromatic 2-aminothiazole ring.[8]
Experimental Protocol: Synthesis of a Representative 2-Aminothiazole
This section provides a detailed protocol for the synthesis of a 2-aminothiazole derivative, adapted from established procedures.[9]
Materials:
-
Thiourea
-
α-Chloroacetaldehyde (50% solution in water) or an appropriate α-haloketone
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filtration flask
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times. α-Haloketones are often lachrymatory and should be handled with care.
Procedure:
-
In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with gentle warming and stirring.
-
Once dissolved, cool the solution to room temperature.
-
Slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over 15 minutes. An exothermic reaction may occur.
-
After the addition is complete, fit the flask with a reflux condenser and heat the mixture at 80-90°C for 2 hours.
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8. The 2-aminothiazole product will precipitate as a tan solid.
-
Collect the solid by vacuum filtration using a Büchner funnel and wash the filter cake with two portions of cold water (2x20 mL).
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 2-aminothiazole as off-white crystals.
-
Dry the crystals in a desiccator. Determine the yield and melting point.
| Reactant | Molecular Weight ( g/mol ) | Amount (moles) | Mass/Volume |
| Thiourea | 76.12 | 0.1 | 7.6 g |
| Chloroacetaldehyde (50% aq.) | 78.50 | 0.1 | 15.7 g |
| Water | 18.02 | - | 50 mL |
Table 1. Example Reagent Quantities for 2-Aminothiazole Synthesis.
Modern and Green Synthetic Approaches
In recent years, significant efforts have been directed towards developing more environmentally benign methods for the Hantzsch synthesis. These "green" approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often leads to higher yields.[10]
-
Ultrasound-Mediated Synthesis: Sonication provides an alternative energy source that can accelerate the reaction.[11]
-
Solvent-Free Reactions: Performing the reaction without a solvent, often by grinding the reactants together, is a highly effective green chemistry approach.[12]
-
Use of Greener Solvents: Replacing traditional organic solvents with more environmentally friendly options like water or deep eutectic solvents (DES) is a key area of development.[13] For instance, the use of a choline chloride/glycerol mixture has been shown to be an effective and reusable medium for this synthesis.[13]
-
Catalytic Methods: The use of reusable catalysts, such as silica-supported tungstosilicic acid, can enhance reaction efficiency and facilitate product purification.[11]
Experimental Workflow Visualization
The following diagram outlines the general workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.
Figure 2. General workflow for the Hantzsch synthesis and product work-up.
Conclusion
The Hantzsch synthesis remains a highly valuable and adaptable method for the preparation of 2-aminothiazole derivatives, a critical scaffold in medicinal chemistry. By understanding the reaction mechanism, optimizing reaction conditions, and embracing modern, greener synthetic methodologies, researchers can efficiently access a diverse range of these important compounds for drug discovery and development programs.
References
-
Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed. (2016-02-15). Available at: [Link]
-
2-Aminothiazole - Wikipedia. Available at: [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. Available at: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. Available at: [Link]
-
Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. Available at: [Link]
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. - ResearchGate. Available at: [Link]
-
Recent developments of 2-aminothiazoles in medicinal chemistry - ResearchGate. Available at: [Link]
-
Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. Available at: [Link]
-
A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing). Available at: [Link]
-
General reaction for Hantzsch's synthesis of 2-aminothiazole - ResearchGate. Available at: [Link]
-
A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent - PMC - NIH. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. Available at: [Link]
-
facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Available at: [Link]
-
Full article: Review of the synthesis and biological activity of thiazoles - Taylor & Francis. Available at: [Link]
-
(PDF) Synthesis of 2-aminothiazole derivatives: A short review - ResearchGate. Available at: [Link]
-
Synthesis of 2-aminothiazole derivatives - ResearchGate. Available at: [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem - RSC Publishing. Available at: [Link]
Sources
- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bepls.com [bepls.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 4-(Chloromethyl)thiazol-2-amine in Agrochemical Formulations
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-(chloromethyl)thiazol-2-amine, often handled as its more stable hydrochloride salt, as a versatile building block in the synthesis and formulation of novel agrochemical agents. This document delves into the rationale behind experimental design, providing detailed protocols and safety considerations to ensure both scientific integrity and operational excellence.
Introduction: The Thiazole Moiety in Modern Crop Protection
The thiazole ring is a privileged scaffold in medicinal and agrochemical sciences, conferring a diverse range of biological activities to molecules that contain it. Thiazole derivatives are integral components of numerous commercial pesticides, including insecticides like thiamethoxam and fungicides such as thiabendazole. The subject of this guide, 4-(chloromethyl)thiazol-2-amine, is a highly reactive and versatile intermediate, poised for the development of next-generation crop protection agents. Its bifunctional nature, possessing a nucleophilic 2-amino group and an electrophilic 4-chloromethyl group, allows for a multitude of synthetic transformations, leading to a wide array of potential active ingredients.
Physicochemical Properties and Handling of 4-(Chloromethyl)thiazol-2-amine Hydrochloride
4-(Chloromethyl)thiazol-2-amine is typically supplied and handled as its hydrochloride salt to enhance stability. Understanding its properties is crucial for safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 59608-97-8 | |
| Molecular Formula | C4H6Cl2N2S | |
| Molecular Weight | 185.08 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | |
| Storage | 2-8°C, under inert atmosphere |
Safety and Handling:
4-(Chloromethyl)thiazol-2-amine hydrochloride is a hazardous substance and must be handled with appropriate precautions. The chloromethyl group is a potent alkylating agent, and the compound is classified as harmful if swallowed and causes severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust. Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Synthetic Utility and Protocol for a Novel Fungicidal Candidate
The reactivity of the 4-chloromethyl group allows for facile nucleophilic substitution, providing a straightforward route to introduce diverse functionalities. The following protocol details the synthesis of a hypothetical, yet plausible, fungicidal candidate, N-(4-((4-fluorobenzyl)thio)methyl)thiazol-2-yl)acetamide (dubbed "Thiofluor"), starting from 4-(chloromethyl)thiazol-2-amine hydrochloride. This proposed molecule incorporates a thioether linkage and a fluorinated aromatic ring, structural motifs known to be present in various bioactive compounds.
Part 1: Synthesis of N-(4-((4-fluorobenzyl)thio)methyl)thiazol-2-yl)acetamide ("Thiofluor")
This two-step synthesis involves the initial formation of a thioether via nucleophilic substitution, followed by acylation of the 2-amino group.
Figure 1: Synthetic scheme for the formation of the thioether intermediate.
Protocol:
-
To a stirred solution of 4-fluorobenzyl mercaptan (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the thiolate.
-
Slowly add a solution of 4-(chloromethyl)thiazol-2-amine hydrochloride (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous THF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(((4-fluorobenzyl)thio)methyl)thiazol-2-amine.
Figure 2: Synthetic scheme for the acylation of the 2-amino group.
Protocol:
-
Dissolve the product from Step 1 (1.0 eq.) in anhydrous dichloromethane (DCM) and add pyridine (1.5 eq.).
-
Cool the solution to 0 °C and add acetyl chloride (1.2 eq.) dropwise.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x), saturated aqueous sodium bicarbonate solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-((4-fluorobenzyl)thio)methyl)thiazol-2-yl)acetamide ("Thiofluor").
Formulation of "Thiofluor" as a Suspension Concentrate (SC)
A suspension concentrate is a stable suspension of the active ingredient in a liquid (usually water), intended for dilution before use. This formulation is suitable for water-insoluble active ingredients like our hypothetical "Thiofluor".
| Component | Function | Example Concentration (w/w) |
| "Thiofluor" (Active Ingredient) | Fungicidal | 20-40% |
| Wetting Agent | Facilitates wetting of solid particles by water | 1-3% |
| Dispersing Agent | Prevents agglomeration of particles | 2-5% |
| Antifreeze Agent | Prevents freezing at low temperatures | 5-10% |
| Antifoaming Agent | Prevents foam formation during preparation and application | 0.1-0.5% |
| Thickening Agent | Provides long-term stability against settling | 0.1-0.5% |
| Biocide | Prevents microbial growth | 0.1-0.2% |
| Water | Carrier | To 100% |
Protocol for SC Formulation:
-
Milling: Create a slurry of the "Thiofluor" active ingredient, wetting agent, dispersing agent, and a portion of the water. Mill this slurry in a bead mill to achieve a fine particle size (typically < 5 µm).
-
Let-down: In a separate vessel, mix the remaining water, antifreeze agent, biocide, and antifoaming agent.
-
Homogenization: Slowly add the milled slurry to the let-down tank with continuous stirring.
-
Viscosity Adjustment: Add the thickening agent slowly under high shear to achieve the desired viscosity.
-
Quality Control: Perform quality control tests as outlined below.
Figure 3: Workflow for the preparation of a Suspension Concentrate (SC) formulation.
Quality Control and Analytical Methods
Rigorous quality control is essential to ensure the efficacy and safety of the final agrochemical product.
| Test | Method | Specification |
| Active Ingredient Content | High-Performance Liquid Chromatography (HPLC) | 98-102% of labeled amount |
| Particle Size Distribution | Laser Diffraction | D90 < 10 µm, D50 < 5 µm |
| pH | pH meter | 6.0 - 8.0 |
| Viscosity | Rotational Viscometer | As per product specification |
| Suspensibility | CIPAC Method MT 161 | > 80% |
| Storage Stability | Accelerated storage at 54°C for 14 days | No significant change in physical or chemical properties |
HPLC Method for Active Ingredient Assay:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan of the active ingredient).
-
Quantification: External standard method using a certified reference standard of "Thiofluor".
Conclusion
4-(Chloromethyl)thiazol-2-amine is a valuable and reactive intermediate for the synthesis of novel agrochemicals. By understanding its chemical properties and employing sound synthetic and formulation strategies, researchers can develop new and effective crop protection solutions. The protocols and guidelines presented herein provide a solid foundation for such endeavors, emphasizing a systematic approach from molecular design to final product quality control.
References
-
Georganics Ltd. (2011). 2-CHLORO-5-CHLOROMETHYL THIAZOLE Safety Data Sheet. Retrieved from [Link]
- RSC Publishing. (2023). Synthesis and modification of novel thiazole-fused quinoxalines as new insecticidal agents against the cotton leafworm Spodoptera litura: design, characterization, in vivo bio-evaluation, toxicological effectiveness, and study their mode of action. RSC Advances, 13(45), 31835-31851.
- Federal Register. (2021). Thiabendazole; Pesticide Tolerances. Federal Register, 86(165), 48308-48313.
-
Alchemist-chem. (n.d.). 4-(Chloromethyl)thiazole Hydrochloride. Retrieved from [Link]
- Federal Register. (2014). Thiabendazole; Pesticide Tolerances. Federal Register, 79(186), 57450-57455.
- MDPI. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules, 27(19), 6619.
- ACS Publications. (2024). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry.
- GovInfo. (2010). Thiabendazole; Pesticide Tolerances. Federal Register, 75(171), 54033-54040.
- ResearchGate. (2023). Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection.
- Vertex AI Search. (n.d.).
- ResearchGate. (2022).
- Google Patents. (n.d.). Process for the preparation of chlorothiazole derivatives.
-
PubChem. (n.d.). 4-(3-Chlorophenyl)thiazol-2-amine. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). 4-(Chloromethyl)thiazol-2-amine. Retrieved from [Link]
- Asian Journal of Organic & Medicinal Chemistry. (2018). Synthesis and in vitro Anti-inflammatory Activity of Some 2-(Methylsulphonyl Amino)- 4-(Arylthio)methyl. Asian Journal of Organic & Medicinal Chemistry, 3(3), 108-113.
- PubMed. (2024). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry.
- ResearchGate. (2014). Synthesis of 3-[4'-(p-chlorophenyl)-thiazol-2'-yl]-2-[(substituted azetidinone/thiazolidinone)
- PubMed Central. (2022). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 834-845.
- Vertex AI Search. (n.d.).
- Google Patents. (n.d.). Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination.
The Versatile Building Block: Application of 4-(Chloromethyl)thiazol-2-amine in Medicinal Chemistry
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This heterocyclic system is a key pharmacophore in numerous approved drugs, demonstrating a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[4][5] Its value lies in its ability to form critical hydrogen bond interactions with biological targets, its metabolic stability, and its synthetic tractability, allowing for the generation of diverse chemical libraries.
Within the arsenal of 2-aminothiazole building blocks, 4-(chloromethyl)thiazol-2-amine stands out as a particularly useful and reactive intermediate. The presence of a chloromethyl group at the 4-position provides a convenient electrophilic handle for the introduction of various substituents through nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the 2-aminothiazole core, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery. This guide provides an in-depth exploration of the applications of 4-(chloromethyl)thiazol-2-amine, complete with detailed protocols and insights into the biological relevance of its derivatives.
Core Application: A Gateway to Diverse Bioactive Molecules via N-Alkylation
The primary application of 4-(chloromethyl)thiazol-2-amine in medicinal chemistry is its use as an alkylating agent in SN2 reactions. The electron-withdrawing nature of the thiazole ring enhances the reactivity of the chloromethyl group, making it susceptible to nucleophilic attack by a wide range of amines and other nucleophiles. This straightforward reaction provides a modular approach to synthesizing a variety of N-substituted derivatives, which have shown significant potential as therapeutic agents.
General Reaction Scheme:
The fundamental reaction involves the displacement of the chloride ion by a nucleophile, typically a primary or secondary amine, to form a new carbon-nitrogen bond. This reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
Caption: General N-Alkylation Reaction.
Application in the Synthesis of Kinase Inhibitors
A significant area where 4-(chloromethyl)thiazol-2-amine derivatives have made a substantial impact is in the development of protein kinase inhibitors.[3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminothiazole scaffold is a well-established "hinge-binder," capable of forming key hydrogen bonds with the ATP-binding site of many kinases.
Src Family Kinase (SFK) Inhibitors:
The 2-aminothiazole core is a central feature of the potent pan-Src kinase inhibitor, dasatinib.[1][6] While dasatinib itself does not directly derive from 4-(chloromethyl)thiazol-2-amine, analogues where a methylene linker replaces the amide group have been synthesized to probe the SAR of this important class of drugs.[2] These analogues often exhibit potent inhibitory activity against Src family kinases, which are implicated in cancer cell proliferation, survival, and metastasis.
PI3K/Akt/mTOR Pathway Inhibitors:
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation is a common feature in many cancers.[7][8][9] Several 2-aminothiazole-based compounds have been developed as inhibitors of this pathway. The ability to introduce diverse side chains via the chloromethyl handle allows for the fine-tuning of potency and selectivity against different isoforms of PI3K.
Caption: Inhibition of the PI3K/Akt Signaling Pathway.
Application in the Development of Anti-inflammatory Agents
Chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents is a major focus of drug discovery. Derivatives of 4-(chloromethyl)thiazol-2-amine have shown promise in this area. For instance, the synthesis of 2-(methylsulphonyl amino)-4-(arylthio)methyl thiazoles has been reported to yield compounds with anti-inflammatory properties.[10]
Application in the Discovery of Antimicrobial Agents
The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. The 2-aminothiazole scaffold is found in several antimicrobial compounds.[5] The versatility of 4-(chloromethyl)thiazol-2-amine allows for the creation of libraries of compounds that can be screened for activity against a range of bacterial and fungal pathogens. For example, certain piperazinyl derivatives of 2-aminothiazoles have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and E. coli with MIC values in the low microgram per milliliter range.[2]
Application in the Synthesis of Topoisomerase Inhibitors
DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy.[11][12] Some podophyllotoxin derivatives incorporating a 2-aminothiazole moiety have been synthesized and evaluated as topoisomerase II inhibitors, demonstrating the potential of this scaffold in developing new anticancer agents that target DNA replication and repair mechanisms.[11]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of bioactive molecules using 4-(chloromethyl)thiazol-2-amine hydrochloride as a starting material.
Protocol 1: Synthesis of 2-(Methylsulphonyl amino)-4-(arylthio)methyl Thiazoles[10]
This protocol describes a two-step synthesis of potential anti-inflammatory agents.
Step 1: Synthesis of 2-Amino-(4-chloromethyl)thiazole
-
In a round-bottom flask, suspend thiourea (1 equivalent) and 1,3-dichloropropanone (1 equivalent) in ethanol.
-
Stir the mixture at room temperature.
-
Cool the reaction mixture to 5°C and allow it to stand for 12 hours.
-
Collect the resulting crystalline hydrochloride salt of 2-amino-(4-chloromethyl)thiazole by filtration and wash with cold ethanol.
Step 2: Mesylation of 2-Amino-(4-chloromethyl)thiazole
-
Suspend 2-amino-(4-chloromethyl)thiazole hydrochloride (1 equivalent) in dichloromethane (DCM).
-
Add triethylamine (1.1 equivalents) and stir for 30 minutes at room temperature.
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Add methanesulfonyl chloride (1 equivalent) in one portion.
-
Add another portion of triethylamine (1.1 equivalents) dropwise, maintaining the temperature at 0-5°C.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify the crude product by column chromatography to yield 2-(methylsulphonyl amino)-4-chloromethyl thiazole.
Step 3: Synthesis of 2-(Methylsulphonyl amino)-4-(arylthio)methyl Thiazoles
-
In a round-bottom flask, combine 2-(methylsulphonyl amino)-4-chloromethyl thiazole (1 equivalent), the desired thiophenol (1 equivalent), and sodium ethoxide (1 equivalent) in methanol.
-
Reflux the reaction mixture for 2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Pour the residue into ice-cold water and collect the precipitated product by filtration.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2-(methylsulphonyl amino)-4-(arylthio)methyl thiazole derivative.
Caption: Workflow for Protocol 1.
Protocol 2: General Procedure for N-Alkylation of Anilines with 4-(Chloromethyl)thiazol-2-amine Hydrochloride
This protocol provides a general method for the synthesis of N-((2-aminothiazol-4-yl)methyl)aniline derivatives.
-
To a solution of the desired aniline (1.2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (2.5 equivalents) or diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Add 4-(chloromethyl)thiazol-2-amine hydrochloride (1 equivalent) to the mixture.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80°C for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If using an inorganic base, filter the reaction mixture to remove the solid.
-
Dilute the filtrate with ethyl acetate and wash with water and brine to remove the solvent and any remaining base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-((2-aminothiazol-4-yl)methyl)aniline derivative.
Data Presentation: Biological Activities of 4-(Chloromethyl)thiazol-2-amine Derivatives
The following table summarizes the biological activities of representative compounds synthesized from 4-(chloromethyl)thiazol-2-amine and related 2-aminothiazole scaffolds.
| Compound Class | Target/Activity | IC₅₀/MIC | Reference |
| Dasatinib Analogue | Src Family Kinase Inhibitor | Subnanomolar to nanomolar | [2] |
| 2-Aminothiazole Derivative | PI3Kα Inhibitor | 9-290 nM | [7] |
| 2-Aminothiazole Derivative | Anaplastic Lymphoma Kinase (ALK) | 12.4 nM | [7] |
| 2-Aminothiazole Derivative | Glycogen Synthase Kinase 3β (GSK-3β) | 0.29 nM | [7] |
| Piperazinyl-2-aminothiazole | S. aureus (MRSA) | 4 µg/mL | [2] |
| Piperazinyl-2-aminothiazole | E. coli | 8 µg/mL | [2] |
| Podophyllotoxin-2-aminothiazole Conjugate | Topoisomerase II Inhibitor | Varies | [11] |
| 2-Aminothiazole Sulfonamide | Urease Inhibitor | 14.06 - 20.21 µM | [13] |
Conclusion and Future Perspectives
4-(Chloromethyl)thiazol-2-amine is a highly valuable and versatile building block in medicinal chemistry. Its inherent reactivity, coupled with the privileged nature of the 2-aminothiazole scaffold, provides a robust platform for the synthesis of a diverse range of bioactive molecules. The straightforward N-alkylation chemistry allows for the rapid generation of compound libraries for screening against various biological targets. The demonstrated success of its derivatives as kinase inhibitors, anti-inflammatory, and antimicrobial agents underscores the continued importance of this reagent in drug discovery and development. Future research will likely focus on exploring novel nucleophiles to further expand the chemical diversity of accessible compounds and on the application of these derivatives in emerging therapeutic areas. The development of more stereoselective and efficient synthetic methodologies will also be crucial in advancing the utility of this important synthetic intermediate.
References
- Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
- Shah, N. P., et al. (2004). Overriding imatinib resistance with a novel ABL kinase inhibitor. Science, 305(5682), 399–401.
- Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Das, D., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89–98.
- Yu, H., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 210, 112953.
- Salem, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society.
- Bondock, S., et al. (2022).
- [Reference 8 not found in the provided search results]
- [Reference 9 not found in the provided search results]
- [Reference 10 not found in the provided search results]
- [Reference 11 not found in the provided search results]
- [Reference 12 not found in the provided search results]
- Syed, J., et al. (2013). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Anticancer Research, 33(11), 4857-4867.
- Kumar, A., et al. (2018). Synthesis and in vitro Anti-inflammatory Activity of Some 2-(Methylsulphonyl Amino)- 4-(Arylthio)methyl Thiazoles. Asian Journal of Organic & Medicinal Chemistry, 3(3), 102-107.
- [Reference 15 not found in the provided search results]
- Kamal, A., et al. (2018). Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(2), 114-119.
- [Reference 17 not found in the provided search results]
- [Reference 18 not found in the provided search results]
- [Reference 19 not found in the provided search results]
- Al-Hourani, B. J., et al. (2022). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports, 12(1), 1-17.
- [Reference 21 not found in the provided search results]
- Kamal, A., et al. (2011). An efficient one-pot synthesis of benzothiazolo-4β-anilino-podophyllotoxin congeners: DNA topoisomerase-II inhibition and anticancer activity. Bioorganic & Medicinal Chemistry, 19(6), 1943-1953.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An efficient one-pot synthesis of benzothiazolo-4β-anilino-podophyllotoxin congeners: DNA topoisomerase-II inhibition and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Antimicrobial Agents from 4-(Chloromethyl)thiazol-2-amine: A Detailed Guide for Researchers
For Immediate Release
A comprehensive guide detailing the synthesis of novel antimicrobial agents derived from 4-(chloromethyl)thiazol-2-amine has been developed for researchers, scientists, and drug development professionals. This document provides in-depth application notes and detailed protocols for the synthesis of promising antimicrobial compounds, including Schiff bases, thiazolidin-4-ones, and pyrazole derivatives, leveraging the versatile reactivity of the 4-(chloromethyl)thiazol-2-amine scaffold.
Introduction: The Promise of Thiazole Derivatives in Combating Antimicrobial Resistance
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties.[1][2] The emergence of multidrug-resistant pathogens necessitates the development of new and effective antimicrobial agents. 4-(Chloromethyl)thiazol-2-amine serves as a valuable and reactive starting material for the synthesis of a diverse library of thiazole derivatives. The presence of the chloromethyl group at the 4-position and a primary amino group at the 2-position offers two key sites for chemical modification, enabling the construction of complex molecules with potential therapeutic applications.
Synthetic Strategies and Protocols
This guide outlines three primary synthetic pathways originating from 4-(chloromethyl)thiazol-2-amine to generate compounds with significant antimicrobial potential. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.
Synthesis of Schiff Bases via Condensation Reaction
Schiff bases, characterized by the azomethine (-N=CH-) group, are a well-established class of compounds with notable antimicrobial activity.[3][4] The synthesis of Schiff bases from 4-(chloromethyl)thiazol-2-amine involves the condensation of the primary amino group with various substituted aromatic aldehydes. This reaction is typically carried out in an alcoholic solvent with a catalytic amount of acid.
Rationale: The selection of substituted aromatic aldehydes allows for the systematic modification of the electronic and steric properties of the final compound, which can significantly influence its antimicrobial efficacy. The formation of the imine bond is crucial for the biological activity of many Schiff bases.
Caption: General workflow for the synthesis of Schiff bases.
Detailed Protocol: Synthesis of N-((4-(chloromethyl)thiazol-2-yl)methylene)aniline Derivatives
-
Dissolution: Dissolve 4-(chloromethyl)thiazol-2-amine hydrochloride (1 mmol) in methanol (20 mL).
-
Addition of Aldehyde: To this solution, add the desired substituted aromatic aldehyde (1 mmol).
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol.
Synthesis of Thiazolidin-4-one Derivatives
Thiazolidin-4-ones are another important class of heterocyclic compounds known for their broad spectrum of antimicrobial activities.[2][5][6] The synthesis of thiazolidin-4-ones from 4-(chloromethyl)thiazol-2-amine typically proceeds through a two-step process involving the initial formation of a Schiff base, followed by cyclization with a thiol-containing carboxylic acid, such as thioglycolic acid.
Rationale: The formation of the thiazolidinone ring introduces a new heterocyclic system that can interact with different biological targets compared to the parent Schiff base. The substituents on the thiazolidinone ring can be varied to optimize antimicrobial activity.
Caption: General workflow for Thiazolidin-4-one synthesis.
Detailed Protocol: Synthesis of 3-(4-(chloromethyl)thiazol-2-yl)-2-arylthiazolidin-4-ones
-
Schiff Base Synthesis: Prepare the Schiff base intermediate as described in the previous section.
-
Cyclization: In a round-bottom flask, dissolve the Schiff base (1 mmol) in a suitable solvent such as dimethylformamide (DMF) or toluene (20 mL).
-
Addition of Reagent: Add thioglycolic acid (1.2 mmol) to the solution. A catalytic amount of anhydrous zinc chloride can be added to facilitate the reaction.
-
Reaction: Reflux the mixture for 8-12 hours. Monitor the reaction progress using TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Isolation and Purification: The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from an appropriate solvent.
Synthesis of Pyrazole Derivatives
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][7][8] The synthesis of pyrazole derivatives from 4-(chloromethyl)thiazol-2-amine can be achieved through various multi-step sequences, often involving the reaction of a thiazole-containing intermediate with a hydrazine derivative.
Rationale: The pyrazole ring system offers a different electronic and structural framework compared to Schiff bases and thiazolidinones, potentially leading to a different spectrum of antimicrobial activity. The substituents on both the thiazole and pyrazole rings can be modified to fine-tune the biological properties of the final compounds.
Caption: General workflow for Pyrazole synthesis.
Detailed Protocol: Synthesis of 4-(chloromethyl)-2-(3,5-diaryl-4,5-dihydropyrazol-1-yl)thiazole
This synthesis typically involves a multi-step process:
-
Synthesis of a Chalcone Intermediate: The synthesis often begins with the Claisen-Schmidt condensation of an appropriate acetophenone with a substituted benzaldehyde to form a chalcone.
-
Reaction with a Thiazole-based Hydrazine: The chalcone is then reacted with a hydrazine derivative of 4-(chloromethyl)thiazol-2-amine. The synthesis of this specific hydrazine intermediate may require additional steps.
-
Cyclization to Pyrazole: The reaction of the chalcone with the thiazolyl hydrazine in a suitable solvent like ethanol or acetic acid under reflux conditions leads to the formation of the pyrazole ring.
-
Isolation and Purification: The product is isolated by precipitation or extraction and purified by recrystallization or column chromatography.
Antimicrobial Activity Evaluation
The synthesized compounds should be evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. Standard methods such as the broth microdilution method are typically used to determine the Minimum Inhibitory Concentration (MIC) values.
Table 1: Representative Antimicrobial Activity of Thiazole Derivatives (MIC in µg/mL)
| Compound Type | Derivative | S. aureus | E. coli | C. albicans | Reference |
| Schiff Base | N-((4-(4-chlorophenyl)thiazol-2-yl)methylene)aniline | - | - | - | [5] |
| Thiazolidin-4-one | 3-(4-(4-chlorophenyl)thiazol-2-yl)-2-phenylthiazolidin-4-one | - | - | - | [5] |
| Pyrazole | 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-substitutedthiazole | - | - | - | [9] |
Note: Specific MIC values for derivatives of 4-(chloromethyl)thiazol-2-amine are actively being researched and will be updated as data becomes available. The provided references describe the synthesis and antimicrobial activity of structurally related compounds.
Conclusion
4-(Chloromethyl)thiazol-2-amine is a versatile and valuable starting material for the synthesis of a wide array of novel antimicrobial agents. The synthetic protocols outlined in this guide for the preparation of Schiff bases, thiazolidin-4-ones, and pyrazole derivatives provide a solid foundation for researchers in the field of drug discovery and development. Further investigation into the structure-activity relationships of these compounds will be crucial in the design of more potent and selective antimicrobial agents to combat the growing threat of infectious diseases.
References
-
Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 4962–4971. [Link]
- Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2014). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1640-1648.
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and antimicrobial activity of new 4-thiazolidinones derived from 2-amino-6-methoxybenzothiazole. Bioorganic & medicinal chemistry, 11(8), 1701–1708.
- Lohar, K. S., et al. (2017). Synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. Heterocyclic Letters, 7(2), 295-301.
- Patel, R. V., Patel, J. K., & Kumari, P. (2014).
- Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2012).
- Goel, N., Drabu, S., Afzal, O., & Bawa, S. (2015). Antimicrobial screening and one-pot synthesis of 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives. Journal of Saudi Chemical Society, 19(5), 547-553.
- Rana, A., Siddiqui, N., & Khan, S. A. (2013). Synthesis and antimicrobial evaluation of some new pyrazole derivatives containing thiazole scaffolds. Molecules, 18(11), 13693–13706.
- Patel, D., & Patel, N. (2011). Synthesis, characterization and antimicrobial evaluation of some Schiff bases and their thiazolidinone products. Oriental Journal of Chemistry, 27(4), 1489.
- Kumar, A., & Rajput, C. S. (2009). Synthesis and antimicrobial activity of 4-carbethoxymethyl-2-[(alpha-haloacyl)amino] thiazoles and 5-nonsubstituted/substituted 2-[(4-carbethoxymethylthiazol-2-yl)imino]-4-thiazolidinones. Archiv der Pharmazie, 342(11), 668–676.
- Karale, N. N. (2016). Antibiofilm activity of thiazole Schiff bases. Trade Science Inc, 12(10), 2535-2541.
- da Silva, C. M., da Silva, D. L., Modolo, L. V., Alves, R. B., de Resende, M. A., Martins, C. V., ... & de Fátima, Â. (2011). Schiff bases: A short review of their synthesis, characterization, and applications. Journal of Advanced Research, 2(1), 1-8.
- Singh, P., & Kumar, D. (2013). Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. Indian Journal of Heterocyclic Chemistry, 23(2), 201-206.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. (2015). Synthesis, antibacterial, and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. Journal of Chemistry, 2015.
- Karale, N. N. (2016). ANTIBIOFILM ACTIVITY OF THIAZOLE SCHIFF BASES. Organic Chemistry: An Indian Journal, 12(10).
- Sahu, S. K., Banerjee, M., Samant, M., & Behera, C. (2016). Synthesis and Antimicrobial Evaluation of Pyrazo-thiazoles. Letters in Drug Design & Discovery, 13(7), 643-650.
- Fathalla, O. A., Awad, S. M., & Mohamed, M. S. (2009). Design and Synthesis of Some Thiazolidin-4-ones Based on (7 Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. Molecules, 14(7), 2501–2515.
- Sharshira, E. M., & Hamada, N. M. M. (2012).
- Haroun, M., & El-Gazzar, A. R. B. A. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. Molecules, 28(1), 323.
- Melad, A. S. G., Eldin, M. B., & El-Gendy, M. S. (2013). Evaluation of Antimicrobial Activity of Some Newly Synthesized 4-Thiazolidinones. Journal of the Chinese Chemical Society, 60(10), 1234-1240.
- Wang, D., Gao, F., & Fan, W. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Medicinal Chemistry Research, 24(9), 3469-3479.
- Al-Adhami, H. J., & Al-Majidi, S. M. H. (2021). Synthesis, Characterization of Thiazolidin-4-one, Oxazolidin-4-one and Imidazolidin-4-one Derivatives from 6-Amino-1,3-dimethyluracil and evaluation of their Antioxidant and Antimicrobial Agent. Annals of the Romanian Society for Cell Biology, 141-155.
- Genc Bilgicli, S., Papakyriakou, A., & Geronikaki, A. (2021). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 26(14), 4272.
- Zhang, M., Chen, Y., Zhang, L., & Wang, M. (2018). Synthesis of thiazolidin-4-ones from α-enolic dithioesters and α-halohydroxamates. New Journal of Chemistry, 42(18), 15003-15007.
- Singh, L. P., Tiwari, O. P., & Brijyog. (2017). Synthesis and Antimicrobial Activity of some Methyl -4-(Benzo[D] Thiazol-2yl) Phenylcarbamodithioate Amine Derivatives. International Journal of ChemTech Research, 10(9), 834-840.
- Karegoudar, P., Prasad, D. J., Ashok, M., Mahalinga, M., Poojary, B., & Holla, B. S. (2008). Synthesis and antimicrobial activity of some 4-substituted thiazol-2-yl hydrazine derivatives of 1-(2,6-difluorobenzyl). European journal of medicinal chemistry, 43(4), 808–815.
- Bondock, S., Fadaly, W., & Metwally, M. A. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European journal of medicinal chemistry, 45(9), 3692–3701.
- Popiołek, Ł., & Biernasiuk, A. (2017). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)
- Reddy, T. S., Swamy, S. K., & Kumar, B. S. (2018). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC advances, 8(62), 35567–35577.
- Vicini, P., Geronikaki, A., Incerti, M., Busonera, B., Poni, G., Cabras, C. A., & La Colla, P. (2003). Synthesis and antimicrobial activity of 4-thiazolidinones. Bioorganic & medicinal chemistry, 11(22), 4785–4789.
- Al-Omary, F. A., El-Brollosy, N. R., Al-Deeb, O. A., & Habib, E. E. (2009). Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles. Archiv der Pharmazie, 342(1), 41–50.
- Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory antimicrobial agents. European journal of medicinal chemistry, 39(3), 249–255.
- Farmacia. (2012). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia, 60(2).
- Al-Abdullah, E. S., Al-Tuwaijri, H. M., & Hassan, H. M. (2020).
Sources
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Synthesis and Antimicrobial Activity of some Methyl -4-(Benzo[D] Thiazol-2yl) Phenylcarbamodithioate Amine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Antimicrobial screening and one-pot synthesis of 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. eurekaselect.com [eurekaselect.com]
Application Notes & Protocols: Leveraging 4-(Chloromethyl)thiazol-2-amine for the Development of Novel Anticancer Agents
Introduction: The Thiazole Scaffold in Oncology
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds and other non-covalent interactions with biological targets have made it a cornerstone in the design of novel therapeutics.[3] In the realm of oncology, 2-aminothiazole derivatives have emerged as a particularly promising class of compounds, with notable examples including the multi-kinase inhibitor Dasatinib, used in the treatment of chronic myeloid leukemia (CML).[1] The versatility of the 2-aminothiazole core allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties.
This application note focuses on the strategic use of 4-(Chloromethyl)thiazol-2-amine , a key building block for the synthesis of novel anticancer drug candidates. The reactive chloromethyl group at the 4-position serves as a versatile chemical handle for introducing a wide array of functionalities, allowing for the exploration of extensive chemical space and the optimization of biological activity. We will provide detailed protocols for the synthesis of advanced intermediates and final compounds, discuss their biological evaluation with a focus on kinase inhibition, and present a framework for structure-activity relationship (SAR) studies.
Synthetic Strategies: Harnessing the Reactivity of the Chloromethyl Group
The primary synthetic utility of 4-(Chloromethyl)thiazol-2-amine lies in the electrophilic nature of the chloromethyl carbon, making it susceptible to nucleophilic substitution. This allows for the facile introduction of various side chains, particularly through the formation of ether, thioether, and amine linkages. Furthermore, the 2-amino group can be readily acylated, sulfonated, or engaged in other coupling reactions to build molecular complexity.
A key strategy involves a two-step modification of the starting material: first, protection or modification of the 2-amino group, followed by nucleophilic substitution at the 4-chloromethyl position. This approach prevents undesired side reactions at the amino group and allows for the systematic variation of substituents at both positions.
Protocol 1: Synthesis of 2-(Methylsulfonylamino)-4-((arylthio)methyl)thiazole Derivatives
This protocol details a representative synthesis where the 2-amino group is first protected as a mesylamide, followed by the introduction of an arylthioether at the 4-position. Thioether-containing thiazoles have shown promise as anticancer agents, and this protocol provides a robust method for their synthesis.
Rationale: The mesylation of the 2-amino group enhances the stability of the molecule and can influence its binding to target proteins. The subsequent nucleophilic substitution with arylthiols allows for the introduction of various substituted aromatic rings, which can be tailored to interact with specific pockets in the active site of target kinases.
Step 1: Synthesis of 2-Amino-4-(chloromethyl)thiazole Hydrochloride (3)
This initial step can be achieved through the Hantzsch thiazole synthesis by reacting thiourea with 1,3-dichloropropanone.
-
Reaction: Thiourea (100 mmol) is added to a solution of 1,3-dichloropropanone (100 mmol) in absolute ethanol (40 mL).
-
Procedure: The solution is stirred at room temperature for 24 hours and then allowed to stand at 5°C for 12 hours. The resulting crystalline mass is filtered and crystallized from ethanol to yield 2-amino-4-(chloromethyl)thiazole hydrochloride (3).[4]
Step 2: Synthesis of 2-(Methylsulfonylamino)-4-(chloromethyl)thiazole (4)
-
Reaction: A mixture of triethylamine (55 mmol) and 2-amino-4-(chloromethyl)thiazole hydrochloride (50 mmol) is stirred in dichloromethane (DCM) (40 mL) for 30 minutes. The reaction mixture is then cooled to 0-5°C, and mesyl chloride (50 mmol) is added. Triethylamine (55 mmol) is then added dropwise while maintaining the temperature at 0-5°C.
-
Procedure: After the addition of the base, the reaction mixture is stirred at room temperature for 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the desired product.
Step 3: Synthesis of 2-(Methylsulfonylamino)-4-((arylthio)methyl)thiazole Derivatives (6a-f)
-
Reaction: A mixture of 2-(methylsulfonylamino)-4-(chloromethyl)thiazole (4) (10 mmol), the desired thiophenol (10 mmol), and sodium ethoxide (10 mmol) is refluxed in methanol (25 mL).
-
Procedure: The reaction progress is monitored by TLC. After 2 hours, the reaction mixture is concentrated under vacuum and poured into ice-cold water. The precipitated solid is filtered, washed, and purified to yield the final product.
Visualization of the Synthetic Workflow:
Caption: Synthetic route to 2-(methylsulfonylamino)-4-((arylthio)methyl)thiazole derivatives.
Biological Evaluation: Targeting Cancer-Associated Kinases
Derivatives of 4-(chloromethyl)thiazol-2-amine have shown significant potential as inhibitors of various protein kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[5][6][7][8] Inhibition of these kinases can disrupt signaling pathways that are crucial for tumor growth, angiogenesis, and metastasis.
Targeting the VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and survival.[5] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.
Visualization of the VEGFR-2 Signaling Pathway:
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of synthesized compounds against VEGFR-2.
-
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain. This is often a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Materials: Recombinant human VEGFR-2 kinase domain, biotinylated substrate peptide, ATP, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
The synthesized compounds are serially diluted to various concentrations.
-
The VEGFR-2 enzyme, substrate peptide, and the test compound are incubated together in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the detection reagents (europium-labeled antibody and SA-APC) are added.
-
The plate is incubated to allow for the binding of the antibody to the phosphorylated substrate and the binding of SA-APC to the biotinylated substrate.
-
The TR-FRET signal is measured using a suitable plate reader. A decrease in the signal indicates inhibition of the kinase activity.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol is used to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Cell Lines: A panel of human cancer cell lines relevant to the targeted kinase should be used, for example, human umbilical vein endothelial cells (HUVECs) for VEGFR-2 inhibitors, and A549 (lung cancer) or MCF-7 (breast cancer) for EGFR inhibitors.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.
-
The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Data Presentation and Structure-Activity Relationship (SAR)
The results from the biological assays should be systematically organized to facilitate the analysis of structure-activity relationships. This will guide the rational design of more potent and selective inhibitors.
Table 1: Hypothetical Biological Activity Data for a Series of 2-(Methylsulfonylamino)-4-((arylthio)methyl)thiazole Derivatives
| Compound ID | Aryl Substituent (R) | VEGFR-2 IC50 (nM) | A549 Cell Viability IC50 (µM) |
| 6a | 4-H | 150 | 12.5 |
| 6b | 4-Cl | 75 | 5.8 |
| 6c | 4-OCH3 | 200 | 18.2 |
| 6d | 4-NO2 | 50 | 3.1 |
| 6e | 3,4-diCl | 35 | 1.9 |
| Sorafenib | (Reference) | 90 | 6.0 |
Interpretation of SAR:
-
Electronic Effects: The presence of electron-withdrawing groups (e.g., -Cl, -NO2) on the aryl ring at the 4-position of the thioether linkage appears to enhance both VEGFR-2 inhibitory activity and cellular potency (compare 6b , 6d , and 6e to 6a ).
-
Steric Effects: The disubstituted derivative (6e ) shows the highest potency, suggesting that the binding pocket can accommodate and may even favor bulkier substituents at this position.
-
Electron-Donating Groups: The presence of an electron-donating group (e.g., -OCH3 in 6c ) seems to be detrimental to the activity.
These initial findings would guide the synthesis of a next generation of compounds with further modifications to optimize their anticancer properties.
Conclusion and Future Directions
4-(Chloromethyl)thiazol-2-amine is a valuable and versatile starting material for the development of novel anticancer agents. Its reactive chloromethyl group and modifiable 2-amino group provide a platform for creating diverse chemical libraries. The protocols and strategies outlined in this application note offer a roadmap for the synthesis and biological evaluation of potent kinase inhibitors derived from this scaffold. Future work should focus on expanding the diversity of substituents at both the 2- and 4-positions, exploring different linker chemistries, and conducting in-depth mechanistic studies to elucidate the precise mode of action of the most promising compounds. Ultimately, the goal is to leverage the unique chemical properties of 4-(chloromethyl)thiazol-2-amine to develop next-generation targeted therapies for the treatment of cancer.
References
-
In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). (2024). Preprints.org. [Link]
-
Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. (2023). Bioorganic Chemistry. [Link]
-
Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). Molecules. [Link]
-
Advancing EGFR-targeted anticancer strategies: the potential of thiazole, pyrazole, and thiazole–pyrazole hybrids. (2025). Future Journal of Pharmaceutical Sciences. [Link]
-
Thiazole derivatives as epidermal growth factor receptor (EGFR) inhibitors (69–73). (2024). ResearchGate. [Link]
-
Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities. (2025). Archiv der Pharmazie. [Link]
-
Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors. (2025). ResearchGate. [Link]
-
Design, synthesis, and antitumor screening of new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent inhibitors of VEGFR‐2. (2020). Archiv der Pharmazie. [Link]
-
Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. (2024). Molecules. [Link]
-
Design and synthesis of 2, 4 disubstituted thiazole derivatives as a potential anticancer agent. (2023). GSC Biological and Pharmaceutical Sciences. [Link]
-
Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro. (2011). Archiv der Pharmazie. [Link]
-
2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). Journal of Medicinal Chemistry. [Link]
-
One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. (2020). Molecules. [Link]
-
Synthesis and in vitro Anti-inflammatory Activity of Some 2-(Methylsulphonyl Amino)- 4-(Arylthio)methyl. (2015). Asian Journal of Organic & Medicinal Chemistry. [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: The Strategic Role of 4-(Chloromethyl)thiazol-2-amine in the Synthesis of Novel Anti-inflammatory Agents
Introduction: The Thiazole Scaffold as a Cornerstone in Anti-Inflammatory Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique structural features, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it a versatile building block for the design of potent and selective therapeutic agents.[1][2][3] A vast body of research has demonstrated the broad-spectrum biological activities of thiazole derivatives, including antimicrobial, anticancer, and, notably, anti-inflammatory properties.[1][2][3] Well-known anti-inflammatory drugs, such as Meloxicam, feature a thiazole core, underscoring the significance of this moiety in the development of treatments for inflammatory conditions.[4]
This application note focuses on the utility of a key intermediate, 4-(chloromethyl)thiazol-2-amine , in the synthesis of a diverse range of anti-inflammatory compounds. The reactive chloromethyl group at the 4-position serves as a versatile handle for introducing various pharmacophores through nucleophilic substitution, while the 2-amino group provides another site for chemical modification. This dual functionality allows for the systematic exploration of the chemical space around the thiazole core to optimize anti-inflammatory potency and selectivity. We will delve into specific synthetic strategies, the underlying mechanisms of action of the resulting compounds, and provide detailed protocols for their synthesis and biological evaluation.
Synthetic Pathways Leveraging 4-(Chloromethyl)thiazol-2-amine
The strategic importance of 4-(chloromethyl)thiazol-2-amine lies in its ability to serve as a versatile precursor for a variety of anti-inflammatory agents. The reactive chloromethyl group is readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse functionalities that can modulate the biological activity of the resulting compounds. Below, we outline two distinct synthetic pathways that highlight the utility of this key intermediate.
Pathway 1: Synthesis of 2-(Methylsulfonylamino)-4-(arylthiomethyl)thiazole Derivatives
This pathway demonstrates a multi-step synthesis that begins with the cyclocondensation to form the thiazole ring, followed by mesylation of the 2-amino group and subsequent nucleophilic substitution at the 4-chloromethyl position with various arylthiols. This approach allows for the introduction of a sulfonylamino group at the 2-position, a common feature in many COX-2 inhibitors, and a variety of substituted arylthio groups at the 4-position to explore structure-activity relationships.
Caption: Synthetic workflow for 2-(methylsulfonylamino)-4-(arylthiomethyl)thiazole derivatives.
Pathway 2: Synthesis of Schiff Base Derivatives
This pathway showcases the derivatization of the 2-amino group of a 4-substituted thiazole. While the example starts from a different 4-substituted aminothiazole, the principle is directly applicable to derivatives of 4-(chloromethyl)thiazol-2-amine after the chloromethyl group has been reacted. This approach is valuable for introducing a wide array of aromatic and heterocyclic moieties that can significantly influence the anti-inflammatory profile of the final compounds.
Caption: General scheme for the synthesis of Schiff base derivatives from 2-aminothiazoles.
Biological Context: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of thiazole derivatives synthesized from 4-(chloromethyl)thiazol-2-amine are primarily attributed to their interaction with key enzymatic and signaling pathways that drive the inflammatory response. The two most prominent targets are the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and the nuclear factor-kappa B (NF-κB) signaling pathway.
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[4] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a key strategy in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] Similarly, the LOX enzymes catalyze the conversion of arachidonic acid to leukotrienes, another class of pro-inflammatory mediators.
Many thiazole derivatives have been shown to be potent inhibitors of both COX and LOX enzymes.[1][2][3] The thiazole scaffold can be appropriately substituted to fit into the active sites of these enzymes, thereby blocking their catalytic activity. The structural basis for the selective inhibition of COX-2 by some NSAIDs lies in the larger and more flexible active site of COX-2 compared to COX-1, which can accommodate bulkier substituents on the inhibitor molecule.[7]
Caption: Simplified mechanism of COX-2 inhibition by thiazole-based anti-inflammatory agents.
Modulation of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Pro-inflammatory stimuli, such as cytokines and pathogens, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This allows NF-κB to translocate to the nucleus, where it induces the transcription of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Several studies have suggested that the anti-inflammatory effects of certain thiazole derivatives may be, at least in part, mediated through the inhibition of the NF-κB pathway. This can occur through various mechanisms, including the direct inhibition of IKK or the prevention of NF-κB nuclear translocation.
Caption: Overview of the NF-κB signaling pathway and a potential point of inhibition by thiazole derivatives.
Quantitative Data: In Vitro Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of a selection of thiazole derivatives, highlighting their inhibitory potency against COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the enzyme activity by 50%.
| Compound ID | Thiazole Derivative Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2a | N-(4-methoxyphenyl)-4-phenylthiazol-2-amine derivative | 2.65 | 0.958 | 2.77 | [4] |
| 2b | N-(4-tert-butylphenyl)-4-phenylthiazole-2-carboxamide | 0.239 | 0.191 | 1.25 | [4] |
| 5d | 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative | - | 0.76 | - | [1] |
| 5e | 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative | - | 9.01 | - | [1] |
| Meloxicam | (Reference Drug) | - | - | Varies with assay | [4] |
| Celecoxib | (Reference Drug) | - | 0.002 | >1000 | [4] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a key intermediate and a final product, as well as a standard in vivo assay for evaluating anti-inflammatory activity.
Protocol 1: Synthesis of 2-(Methylsulfonylamino)-4-(chloromethyl)thiazole
This protocol details the synthesis of a key intermediate from 2-amino-4-(chloromethyl)thiazole hydrochloride.
Materials:
-
2-Amino-4-(chloromethyl)thiazole hydrochloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanesulfonyl chloride (Mesyl chloride)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
To a solution of 2-amino-4-(chloromethyl)thiazole hydrochloride (50 mmol) in DCM (40 mL), add triethylamine (55 mmol) and stir at room temperature for 30 minutes. The appearance of a pink color indicates the formation of the free base.[8]
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Add methanesulfonyl chloride (50 mmol) to the cooled reaction mixture in one portion.
-
Add another portion of triethylamine (55 mmol) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-(methylsulfonylamino)-4-(chloromethyl)thiazole.
Protocol 2: Synthesis of 2-(Methylsulfonylamino)-4-(arylthiomethyl)thiazoles
This protocol describes the nucleophilic substitution of the chloromethyl group with various arylthiols.
Materials:
-
2-(Methylsulfonylamino)-4-(chloromethyl)thiazole
-
Substituted thiophenol
-
Sodium ethoxide
-
Methanol
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 2-(methylsulfonylamino)-4-(chloromethyl)thiazole (10 mmol) in methanol (25 mL), add the desired substituted thiophenol (10 mmol) and sodium ethoxide (10 mmol).[8]
-
Reflux the reaction mixture for 2 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Pour the residue into ice-cold water to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-(methylsulfonylamino)-4-(arylthiomethyl)thiazole derivative.
Protocol 3: In Vivo Anti-inflammatory Activity Assessment - Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used protocol for the in vivo evaluation of acute anti-inflammatory activity.[9]
Materials:
-
Wistar rats (male, 150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the rats into groups (e.g., control, reference, and test compound groups), with at least six animals per group.
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally to the respective groups.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Analyze the data statistically (e.g., using ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.
Conclusion
4-(Chloromethyl)thiazol-2-amine is a highly valuable and versatile starting material for the synthesis of a wide array of novel anti-inflammatory agents. Its dual reactive sites allow for extensive structural modifications, enabling the fine-tuning of biological activity and selectivity towards key inflammatory targets such as COX-2 and the NF-κB signaling pathway. The synthetic protocols and biological evaluation methods detailed in this application note provide a solid foundation for researchers and drug development professionals to explore the potential of this promising scaffold in the ongoing quest for safer and more effective anti-inflammatory therapies.
References
-
Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., & Stegeman, R. A. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. [Link]
-
El-Gazzar, M. G., et al. (2016). Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors. MedChemComm, 7(11), 2141-2151. [Link]
-
Abdellatif, K. R. A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 29875–29890. [Link]
-
Wikipedia contributors. (2024). Meloxicam. In Wikipedia, The Free Encyclopedia. [Link]
-
Khan, A., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology, 15, 1366695. [Link]
-
Al-Ostoot, F. H., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(8), 919-940. [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
-
Khan, A., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology, 15, 1366695. [Link]
-
Khan, A., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. ResearchGate. [Link]
-
Kumar, A., et al. (2010). Synthesis of 3-[4'-(p-chlorophenyl)-thiazol-2'-yl]-2-[(substituted azetidinone/thiazolidinone)-aminomethyl]-6-bromoquinazolin-4-ones as anti-inflammatory agent. European Journal of Medicinal Chemistry, 45(7), 3055-3062. [Link]
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
-
Ghoneim, A. I., & El-Telbani, E. M. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-241. [Link]
-
Kumar, A., et al. (2017). Synthesis and in vitro Anti-inflammatory Activity of Some 2-(Methylsulphonyl Amino)- 4-(Arylthio)methyl. Asian Journal of Organic & Medicinal Chemistry, 2(3), 82-86. [Link]
-
Ghoneim, A. I., & El-Telbani, E. M. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-241. [Link]
-
Ghoneim, A. I., & El-Telbani, E. M. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-241. [Link]
-
Al-Ghorbani, M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1772. [Link]
-
Roda, G., et al. (1998). Inhibition of COX-1 and COX-2 activity over time by a COX inhibitor. Clinical Pharmacology & Therapeutics, 64(4), 433-441. [Link]
-
Patel, R. B., et al. (2012). Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimide. Der Pharma Chemica, 4(5), 1957-1963. [Link]
-
Al-Ghorbani, M., et al. (2020). Structure of anti-inflammatory Thiazol-2-imine derivatives. ResearchGate. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]
Sources
- 1. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 4. Meloxicam - Wikipedia [en.wikipedia.org]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. PubChemLite - 4-(chloromethyl)-n-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride (C11H11ClN2S) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-(Chloromethyl)thiazol-2-amine
Introduction: The Versatile 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence is due to its ability to engage in a variety of biological interactions and its synthetic tractability. 4-(Chloromethyl)thiazol-2-amine, available as its hydrochloride salt, is a key building block for the elaboration of this scaffold. The presence of a reactive chloromethyl group at the 4-position allows for the introduction of a diverse array of functionalities through nucleophilic substitution, paving the way for the exploration of vast chemical space in drug discovery programs.
This guide provides a comprehensive overview of the nucleophilic substitution reactions of 4-(chloromethyl)thiazol-2-amine, offering detailed protocols for its reaction with various nucleophiles. The methodologies are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to aid in experimental design and troubleshooting.
Chemical Reactivity and Mechanistic Considerations
The primary site of reactivity on 4-(chloromethyl)thiazol-2-amine for nucleophilic substitution is the benzylic-like carbon of the chloromethyl group. This carbon is activated towards S(_N)2 displacement by the electron-withdrawing character of the thiazole ring. The general mechanism involves the attack of a nucleophile on the electrophilic carbon, leading to the displacement of the chloride leaving group.
A key consideration in the reactions of 4-(chloromethyl)thiazol-2-amine is the presence of the 2-amino group. This group is itself a nucleophile and can potentially compete in intermolecular reactions, leading to dimerization or polymerization. Furthermore, the exocyclic amino group can be alkylated by the chloromethyl group of another molecule. To circumvent these side reactions, careful control of reaction conditions, such as temperature, stoichiometry, and the choice of base, is crucial. In some instances, protection of the 2-amino group may be necessary to achieve the desired outcome.
Experimental Protocols
General Considerations:
-
Starting Material: 4-(Chloromethyl)thiazol-2-amine is typically available as the hydrochloride salt. The free base can be generated in situ by treatment with a suitable base, or it can be isolated prior to the reaction.
-
Solvents: Aprotic polar solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are generally good choices for these reactions as they can dissolve the starting materials and facilitate the S(_N)2 mechanism.
-
Bases: A non-nucleophilic base is often required to neutralize the HCl generated during the reaction (if starting from the free base) or to deprotonate the nucleophile. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), and inorganic bases like potassium carbonate (K(_2)CO(_3)) or sodium carbonate (Na(_2)CO(_3)).
-
Reaction Monitoring: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. A combination of UV visualization and a suitable staining agent (e.g., potassium permanganate) can be used to visualize the spots.
Protocol 1: Synthesis of 4-(Aminomethyl)thiazol-2-amine Derivatives via Reaction with Primary and Secondary Amines
The reaction of 4-(chloromethyl)thiazol-2-amine with primary or secondary amines is a straightforward method for the synthesis of 4-(aminomethyl)thiazol-2-amine derivatives, which are valuable intermediates in the construction of more complex molecules.
Causality Behind Experimental Choices:
-
Excess Amine: Using an excess of the amine nucleophile serves two purposes: it drives the reaction to completion and also acts as the base to neutralize the generated HCl. This approach is particularly useful for simple, readily available amines.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidation of the electron-rich 2-aminothiazole ring, especially at elevated temperatures.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 4-(chloromethyl)thiazol-2-amine hydrochloride (1.0 eq).
-
Solvent and Amine Addition: Add a suitable solvent (e.g., acetonitrile or DMF) to create a slurry. Add the primary or secondary amine (2.5 - 3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed (the amine hydrochloride), filter it off. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol or ethyl acetate/hexanes containing a small amount of triethylamine to prevent streaking.
Data Summary Table:
| Entry | Nucleophile (Amine) | Product | Typical Yield (%) |
| 1 | Piperidine | 4-(Piperidin-1-ylmethyl)thiazol-2-amine | 85-95 |
| 2 | Morpholine | 4-(Morpholinomethyl)thiazol-2-amine | 88-96 |
| 3 | Benzylamine | 4-((Benzylamino)methyl)thiazol-2-amine | 80-90 |
| 4 | Aniline | 4-((Phenylamino)methyl)thiazol-2-amine | 75-85 |
Visualization of Workflow:
Caption: Workflow for the synthesis of 4-(aminomethyl)thiazol-2-amine derivatives.
Protocol 2: Synthesis of 4-((Arylthio)methyl)thiazol-2-amine Derivatives via Reaction with Thiols
The introduction of a thioether linkage is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule. The reaction of 4-(chloromethyl)thiazol-2-amine with thiols provides a reliable route to a variety of thioether derivatives.
Causality Behind Experimental Choices:
-
Base: A base is required to deprotonate the thiol to the more nucleophilic thiolate anion. Sodium ethoxide is a strong, non-nucleophilic base suitable for this purpose. Anhydrous conditions are preferred to prevent hydrolysis of the base.
-
Solvent: Methanol is a good solvent for this reaction as it readily dissolves the reactants and the sodium ethoxide.
Step-by-Step Methodology:
-
Preparation of Thiolate: In a round-bottom flask under an inert atmosphere, dissolve the desired thiol (1.0 eq) in anhydrous methanol. To this solution, add a solution of sodium ethoxide (1.0 eq) in methanol.
-
Addition of Electrophile: To the freshly prepared thiolate solution, add a solution of 4-(chloromethyl)thiazol-2-amine hydrochloride (1.0 eq) in methanol.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Summary Table:
| Entry | Nucleophile (Thiol) | Product | Typical Yield (%) |
| 1 | Thiophenol | 4-((Phenylthio)methyl)thiazol-2-amine | 80-90 |
| 2 | 4-Chlorothiophenol | 4-(((4-Chlorophenyl)thio)methyl)thiazol-2-amine | 82-92 |
| 3 | Benzyl mercaptan | 4-((Benzylthio)methyl)thiazol-2-amine | 85-95 |
Visualization of Reaction Mechanism:
Caption: S(_N)2 mechanism for the synthesis of thioether derivatives.
Protocol 3: Synthesis of 4-(Alkoxymethyl)thiazol-2-amine and 4-(Aryloxymethyl)thiazol-2-amine Derivatives via Reaction with Alcohols and Phenols
The formation of ether linkages from the chloromethyl group requires the use of a strong base to generate the corresponding alkoxide or phenoxide nucleophile.
Causality Behind Experimental Choices:
-
Strong Base: Alcohols and phenols are generally weaker nucleophiles than amines or thiols. Therefore, a strong base like sodium hydride (NaH) is necessary to deprotonate the hydroxyl group and form the more potent alkoxide or phenoxide nucleophile.
-
Anhydrous Conditions: Sodium hydride reacts violently with water. Therefore, strictly anhydrous conditions are essential for this reaction to proceed safely and efficiently.
Step-by-Step Methodology:
-
Preparation of Nucleophile: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of the alcohol or phenol (1.1 eq) in anhydrous THF or DMF. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Addition of Electrophile: Cool the mixture back to 0 °C and add a solution of 4-(chloromethyl)thiazol-2-amine hydrochloride (1.0 eq) in the same anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Gentle heating may be required for less reactive alcohols or phenols. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Data Summary Table:
| Entry | Nucleophile (Alcohol/Phenol) | Product | Typical Yield (%) |
| 1 | Methanol | 4-(Methoxymethyl)thiazol-2-amine | 60-75 |
| 2 | Phenol | 4-(Phenoxymethyl)thiazol-2-amine | 65-80 |
| 3 | 4-Methoxyphenol | 4-((4-Methoxyphenoxy)methyl)thiazol-2-amine | 70-85 |
Troubleshooting and Considerations for the 2-Amino Group
As mentioned, the 2-amino group can potentially interfere with the desired nucleophilic substitution. Here are some strategies to address this:
-
N-Alkylation: If significant N-alkylation of the 2-amino group is observed, using a bulkier base or running the reaction at a lower temperature may help to disfavor this side reaction.
-
Protecting Groups: For more complex syntheses or with particularly valuable nucleophiles, protection of the 2-amino group may be the most effective strategy. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The amino group can be protected prior to the nucleophilic substitution and then deprotected in a subsequent step.
Visualization of Protecting Group Strategy:
Caption: General workflow incorporating a protecting group strategy.
Conclusion
4-(Chloromethyl)thiazol-2-amine is a highly valuable and versatile building block for the synthesis of a wide range of 2-aminothiazole derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the nucleophilic substitution reactions of this compound with various nucleophiles. By understanding the underlying chemical principles and carefully controlling the reaction conditions, a diverse library of compounds can be generated for applications in drug discovery and development.
References
- Bhat, M. A., et al. (2015). Synthesis and in vitro Anti-inflammatory Activity of Some 2-(Methylsulphonyl Amino)- 4-(Arylthio)methyl. Asian Journal of Organic & Medicinal Chemistry, 1(1), 29-34.
-
El-Gaby, M. S. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
- Geronikaki, A., et al. (2008). 2-aminothiazole derivatives with antibacterial activity.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Chloromethyl)thiazol-2-amine
Welcome to the technical support guide for the synthesis of 4-(Chloromethyl)thiazol-2-amine. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve yields in this critical synthetic transformation. The following troubleshooting guides and frequently asked questions are based on established chemical principles and field-proven insights to ensure you can navigate the complexities of this reaction with confidence.
Overview of the Synthesis
The most common and direct route to 4-(Chloromethyl)thiazol-2-amine is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of 1,3-dichloroacetone with thiourea. The product is typically isolated as its hydrochloride salt, which is a stable, crystalline solid.
While the reaction appears straightforward, achieving consistently high yields requires careful control over several experimental parameters. Issues such as reagent purity, temperature, and side reactions are common hurdles that can significantly impact the outcome.
General Synthetic Workflow
The diagram below outlines the standard procedure for the synthesis of 4-(Chloromethyl)thiazol-2-amine hydrochloride.
Caption: High-level workflow for the Hantzsch synthesis of 4-(Chloromethyl)thiazol-2-amine HCl.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My yield is consistently low (<50%). What are the most likely causes?
Answer: Low yields are the most frequently reported issue. The cause is often multifactorial, stemming from reagent quality, reaction conditions, or product loss during workup.
Causality Explained: The Hantzsch synthesis involves a series of steps: SN2 attack of the thiourea sulfur on one of the chloromethyl carbons of 1,3-dichloroacetone, followed by cyclization and dehydration.[1][2] Each step is sensitive to specific parameters.
Troubleshooting Steps:
-
Assess Starting Material Purity:
-
1,3-Dichloroacetone: This is a critical and often problematic reagent. It is a lachrymator and can degrade or polymerize upon storage. Using old or discolored 1,3-dichloroacetone is a primary cause of low yields and the formation of tarry byproducts.
-
Recommendation: Use freshly opened or purified (distilled under reduced pressure) 1,3-dichloroacetone. Store it in a cool, dark place under an inert atmosphere.
-
-
Optimize Reaction Temperature:
-
The Problem: While heating can accelerate the reaction, it can also significantly increase the rate of side reactions, such as polymerization of the dichloroacetone or further reaction of the product.
-
Recommendation: A proven high-yield method involves running the reaction at ambient temperature for an extended period (e.g., 24 hours) and then allowing the product to crystallize by cooling (e.g., 5 °C) for several more hours. This gentle approach minimizes side reactions while allowing the desired transformation to proceed to completion.
-
-
Ensure Anhydrous Conditions:
-
The Problem: Water can interfere with the reaction intermediates.
-
Recommendation: Use absolute ethanol as the solvent to maintain anhydrous conditions throughout the reaction.
-
-
Review Your Isolation Technique:
-
The Problem: The product hydrochloride can have some solubility in the reaction solvent (ethanol), especially if the volume is large. Premature filtration or insufficient cooling can lead to significant loss of product in the mother liquor.
-
Recommendation: Ensure the reaction mixture is thoroughly cooled (5 °C or below) for an adequate time (12+ hours) to maximize precipitation before filtration. Wash the collected solid with a small amount of cold ethanol or another solvent in which the product is sparingly soluble.
-
Q2: I'm observing the formation of a significant amount of brown, tarry byproduct. How can I prevent this?
Answer: Tarry byproducts are almost always linked to the decomposition or polymerization of 1,3-dichloroacetone.
Causality Explained: 1,3-Dichloroacetone is a highly reactive bifunctional electrophile. In the presence of nucleophiles, heat, or trace impurities, it can readily self-condense or polymerize.
Preventative Measures:
-
Reagent Quality: As mentioned in Q1, the quality of 1,3-dichloroacetone is paramount. Using purified, fresh reagent is the most effective preventative measure.
-
Temperature Control: Avoid high reaction temperatures. The optimal approach is a prolonged stir at room temperature.
-
Stoichiometry: Ensure an accurate 1:1 molar ratio of thiourea to 1,3-dichloroacetone. An excess of the dichloroacetone can contribute to side reactions.
Q3: My final product seems impure after recrystallization. What are the common impurities and how can I remove them?
Answer: The most likely impurities are unreacted starting materials or side products from the reaction.
Common Impurities & Removal Strategy:
-
Unreacted Thiourea: Generally soluble in the ethanol-water systems used for recrystallization and should be removed effectively.
-
Bis-Thiazole Species: In some cases, a second molecule of thiourea can react with the product or an intermediate, leading to dimeric impurities. These are often less soluble and may co-crystallize.
-
Recrystallization Solvent: The hydrochloride salt is typically recrystallized from ethanol. If impurities persist, a solvent screen (e.g., methanol, isopropanol, or mixtures with water) may be necessary to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity has the opposite solubility profile.
The workflow below provides a decision-making process for troubleshooting common issues.
Caption: Troubleshooting decision tree for improving yield and purity.
Optimized Protocol & Data
Based on literature analysis, certain reaction conditions have been demonstrated to provide superior yields.
Comparative Data on Reaction Conditions
| Condition | Reagents (Molar Ratio) | Solvent | Temperature | Time | Reported Yield | Reference |
| Optimized | 1,3-Dichloropropanone:Thiourea (1:1) | Absolute Ethanol | Room Temp, then 5 °C | 24h, then 12h | 70% | |
| Standard | α-haloketone:Thiourea | Ethanol | Reflux | 1-3 hours | <50% |
Detailed High-Yield Experimental Protocol
This protocol is adapted from a procedure reported to yield 70% of the desired product.
Materials:
-
1,3-Dichloropropanone (1,3-dichloroacetone) (100 mmol, 1 eq.)
-
Thiourea (100 mmol, 1 eq.)
-
Absolute Ethanol (40 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1,3-dichloropropanone (100 mmol).
-
Dissolve the 1,3-dichloropropanone in absolute ethanol (40 mL).
-
To this solution, add thiourea (100 mmol) in one portion.
-
Stir the resulting solution at ambient room temperature for 24 hours. The solution may become cloudy as the product begins to form.
-
After 24 hours, transfer the flask to a cold room or refrigerator and allow it to stand undisturbed at 5 °C for an additional 12 hours to ensure complete crystallization.
-
Collect the crystalline solid (the hydrochloride salt) by vacuum filtration.
-
Wash the filter cake with a small amount of cold absolute ethanol to remove any soluble impurities.
-
Dry the product under vacuum to obtain 4-(Chloromethyl)thiazol-2-amine hydrochloride.
-
Purification (if necessary): The product can be further purified by recrystallization from hot ethanol.
References
- Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Asian Journal of Organic & Medicinal Chemistry. (2018). Synthesis and in vitro Anti-inflammatory Activity of Some 2-(Methylsulphonyl Amino)- 4-(Arylthio)methyl. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Porebski, B., et al. (2019). 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. ACS Omega, 4(26), 21811–21819. Available from: [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Proceedings of the Indian Academy of Sciences - Chemical Sciences. (1982). A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazoly. 91(6), 457-461. Retrieved from [Link]
Sources
purification techniques for 4-(Chloromethyl)thiazol-2-amine hydrochloride
Welcome to the technical support resource for 4-(Chloromethyl)thiazol-2-amine hydrochloride (CAS: 59608-97-8). This guide, developed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this essential synthetic intermediate. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the challenges of obtaining this reagent in high purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying crude 4-(Chloromethyl)thiazol-2-amine hydrochloride?
The most widely reported and effective method for purifying this compound is recrystallization.[1] Given its solubility profile—soluble in polar organic solvents like ethanol and methanol, and water, but poorly soluble in non-polar solvents—recrystallization from absolute ethanol is a standard and reliable procedure.[1][2] This technique is particularly effective at removing less polar impurities and any unreacted starting materials from the common synthesis route (thiourea and 1,3-dichloropropanone).
Q2: What are the likely impurities in my crude sample?
Impurities typically stem from the synthesis process. The Hantzsch thiazole synthesis variant used to create this compound can leave behind:
-
Unreacted Starting Materials: Thiourea and 1,3-dichloropropanone.
-
Byproducts: Small amounts of polymeric material or products from side-reactions.
-
Degradation Products: The chloromethyl group is a reactive electrophile. Hydrolysis to the corresponding alcohol (4-(hydroxymethyl)thiazol-2-amine) can occur if exposed to moisture, especially under non-acidic conditions.
Q3: How should I properly store the purified compound to prevent degradation?
Proper storage is critical for maintaining the integrity of 4-(Chloromethyl)thiazol-2-amine hydrochloride. The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[3] It is also advisable to protect it from light and moisture to prevent hydrolysis and other degradation pathways.[4]
Q4: How can I assess the purity of my final product?
A multi-faceted approach is recommended for purity assessment:
-
Melting Point: A sharp melting point within the expected range (typically 141-145°C) is a good indicator of purity.[1][3] A broad or depressed melting range suggests the presence of impurities.
-
NMR Spectroscopy (¹H NMR): This provides structural confirmation and can reveal the presence of solvent or organic impurities.
-
HPLC: High-Performance Liquid Chromatography is a sensitive technique for quantifying purity and detecting minor impurities not easily visible by NMR. A purity level of >98% is often achievable.
Purification Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Q: My recrystallization attempt resulted in a very low yield. What went wrong?
A: Low recovery is a common issue in recrystallization and can be traced to several factors.
-
Causality: The primary cause is often using an excessive volume of solvent, which keeps a significant portion of your product dissolved even after cooling. Another possibility is that the compound has higher than expected solubility in the cold solvent.
-
Solution:
-
Use a Minimum of Hot Solvent: During the dissolution step, add the hot solvent portion-wise, just until the solid fully dissolves. Avoid adding a large excess.
-
Maximize Precipitation: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to minimize the compound's solubility and maximize crystal formation.
-
Solvent Choice: If yields in ethanol are persistently low, consider a mixed solvent system. For example, dissolve the compound in a minimal amount of hot methanol and then slowly add a less polar "anti-solvent" like diethyl ether or ethyl acetate until turbidity persists, then cool. This must be done cautiously to avoid oiling out.
-
Q: Instead of crystals, my product separated as an oil. How do I fix this "oiling out"?
A: "Oiling out" occurs when the solute's solubility is so high that it separates from the solution as a liquid phase above its melting point or as a supersaturated liquid.
-
Causality: This often happens when the solution is cooled too rapidly or when the boiling point of the solvent is higher than the melting point of the compound (not the case here, but a common cause).[5] The presence of impurities can also lower the melting point of the mixture, encouraging oil formation.
-
Solution:
-
Reheat and Cool Slowly: Reheat the solution until the oil redissolves completely. Then, allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal lattice formation.
-
Scratch or Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, if you have a pure crystal, add a tiny "seed crystal" to serve as a nucleation point.[5]
-
Use More Solvent: While counterintuitive to the low-yield problem, sometimes oiling out occurs because the solution is too concentrated. Add a small amount of additional hot solvent and attempt the slow cooling process again.
-
Q: My final product is light yellow or brown, not white. How can I remove the color?
A: Color is typically due to small quantities of highly conjugated, chromophoric impurities or degradation byproducts.
-
Causality: These impurities are often present at low concentrations but are highly colored. They may co-crystallize with your product.
-
Solution:
-
Activated Charcoal Treatment: Dissolve the crude product in the minimum amount of hot recrystallization solvent. Add a very small amount of activated charcoal (1-2% of the solute's weight) to the hot solution.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. Be swift to prevent premature crystallization in the funnel.
-
Recrystallize: Allow the hot, decolorized filtrate to cool slowly as you would in a normal recrystallization.
-
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a standard procedure for purifying 4-(Chloromethyl)thiazol-2-amine hydrochloride.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of absolute ethanol (e.g., 20-30 mL) and heat the mixture to a gentle boil with stirring.
-
Complete Dissolution: Continue adding small portions of hot ethanol until the solid is completely dissolved. Note the total volume of solvent used.
-
(Optional Decolorization): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat to boiling for 2-3 minutes.
-
(Optional Hot Filtration): If charcoal was used, perform a hot filtration to remove it. Preheat a funnel and a receiving flask to prevent the product from crashing out.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Well-defined crystals should begin to form.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold absolute ethanol to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent. Record the final mass and determine the melting point.
Data Summary
| Property | Value | Source(s) |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 141-145 °C | [1][3] |
| Solubility (Water) | Soluble | [2] |
| Solubility (Polar Organics) | Soluble in methanol, ethanol | [2] |
| Solubility (Non-Polar Organics) | Poorly soluble in n-hexane, benzene | [2] |
| Recommended Storage | 2-8°C, under inert atmosphere | [4] |
Purification Workflow Diagram
The following diagram illustrates the decision-making process for purifying crude 4-(Chloromethyl)thiazol-2-amine hydrochloride.
Caption: Decision tree for purification and troubleshooting.
References
-
4-(Chloromethyl)thiazole Hydrochloride Chemical Properties. (n.d.). Quinoline. Retrieved from [Link]
-
4-(Chloromethyl)thiazole hydrochloride. (n.d.). LookChem. Retrieved from [Link]
-
Singh, P., et al. (2017). Synthesis and in vitro Anti-inflammatory Activity of Some 2-(Methylsulphonyl Amino)- 4-(Arylthio)methyl. Asian Journal of Organic & Medicinal Chemistry, 2(2), 48-52. Retrieved from [Link]
-
4-(Chloromethyl)thiazol-2-amine hydrochloride. (n.d.). Beijing Qincheng Yixin. Retrieved from [Link]
-
4-(Chloromethyl)thiazol-2-amine. (n.d.). HFC Catalyst. Retrieved from [Link]
-
4-(Chloromethyl)-2,5-dimethyl-1,3-thiazole hydrochloride. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Kiani, M., et al. (2024). A Theoretical Appraisal of the Solubility of Nine Pharmaceutical Compounds in Pure Organic Solvents. Physical Chemistry Research, 12(3), 567-578. Retrieved from [Link]
- Process for the preparation of chlorothiazole derivatives. (1991). Google Patents.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. 4-(Chloromethyl)thiazole Hydrochloride | Chemical Properties, Uses, Safety Data & Supplier China [quinoline-thiophene.com]
- 3. 59608-97-8 CAS MSDS (2-Amino-4-chloromethythiazole hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Hantzsch Thiazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, remains a widely utilized method for constructing the thiazole ring.[1][2] Its popularity stems from its operational simplicity, the ready availability of starting materials (α-haloketones and thioamides), and its versatility in producing a diverse array of substituted thiazoles.[1][2][3] However, like any chemical transformation, the Hantzsch synthesis is not without its nuances. Researchers may encounter a variety of side reactions and unexpected outcomes that can impact yield, purity, and even the identity of the final product.
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established chemical principles and practical laboratory experience to help you navigate the common challenges of Hantzsch thiazole synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the Hantzsch thiazole synthesis, offering explanations for their root causes and actionable steps for remediation.
Problem 1: Low or No Yield of the Desired Thiazole Product
Possible Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or inadequate temperature.[4]
-
Poor Solubility of Starting Materials: One or both of the starting materials may have limited solubility in the chosen solvent, hindering the reaction rate.
-
Incorrect Stoichiometry: An improper molar ratio of the α-haloketone and thioamide can lead to unreacted starting materials and reduced product formation. While a 1:1 molar ratio is typical, a slight excess of the thioamide is sometimes used.[5][6]
-
Decomposition of Reactants or Products: Excessive heat can cause decomposition of the starting materials or the desired thiazole product, particularly if they are thermally sensitive.[4]
Solutions:
-
Reaction Monitoring: Utilize thin-layer chromatography (TLC) to monitor the progress of the reaction.[4] This will help determine the optimal reaction time and confirm the consumption of starting materials.
-
Temperature Optimization: If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) can be beneficial.[4] For less reactive substrates, refluxing in a suitable solvent may be necessary.[4]
-
Solvent Selection: Common solvents for the Hantzsch synthesis include ethanol and methanol.[4] If solubility is an issue, consider using a solvent mixture, such as ethanol/water, which has been shown to improve yields in some cases.[4][7]
-
Stoichiometry Adjustment: Ensure an accurate 1:1 molar ratio of reactants. In some cases, using a slight excess (e.g., 1.1 equivalents) of the thioamide can drive the reaction to completion.[5][6]
-
Controlled Heating: Employ a controlled heating source, such as an oil bath, to maintain a consistent and appropriate reaction temperature, avoiding localized overheating.
Problem 2: Formation of an Isomeric By-product: 3-Substituted 2-Imino-2,3-dihydrothiazole
Possible Cause:
-
Reaction Conditions, Particularly Acidity: The condensation of α-haloketones with N-monosubstituted thioureas typically yields 2-(N-substituted amino)thiazoles in neutral solvents. However, under acidic conditions, a competing reaction pathway can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[8][9]
Solutions:
-
pH Control: Maintain neutral or slightly basic reaction conditions to favor the formation of the desired 2-amino-substituted thiazole. The use of a non-acidic solvent and avoiding the addition of strong acids is crucial.
-
Work-up Procedure: During the work-up, neutralizing the reaction mixture with a mild base like sodium bicarbonate or sodium carbonate can help isolate the desired product and prevent isomerization.[4]
Problem 3: Presence of Unidentified Impurities in the Final Product
Possible Causes:
-
Side Reactions of the α-Haloketone: α-Haloketones can undergo self-condensation or react with the solvent, especially under basic conditions or with prolonged heating.
-
Thiourea Decomposition: Thiourea and its derivatives can be unstable, particularly at elevated temperatures, leading to the formation of various by-products.
-
Formation of Bis-thiazole Adducts: In some instances, particularly with bifunctional starting materials, the formation of bis-thiazole products can occur.
Solutions:
-
Purification Techniques: Employ appropriate purification methods to remove impurities. Recrystallization is often effective for solid products. Column chromatography on silica gel is a versatile technique for separating the desired thiazole from by-products.
-
Control of Reaction Time and Temperature: As with low yield issues, careful control of reaction parameters can minimize the formation of side products. Shorter reaction times and lower temperatures should be explored.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction.[2][5][6]
-
Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.[2][6]
-
Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[2]
Q2: Can I use α-chloroketones instead of α-bromoketones?
A2: Yes, α-chloroketones can be used. However, α-bromoketones are generally more reactive, which can lead to shorter reaction times and milder reaction conditions. If using an α-chloroketone, you may need to employ higher temperatures or longer reaction times to achieve a comparable yield.
Q3: Is a catalyst required for the Hantzsch thiazole synthesis?
A3: In its classic form, the Hantzsch synthesis often does not require a catalyst.[4] However, for certain multi-component variations of the reaction, catalysts such as silica-supported tungstosilisic acid have been shown to be effective in improving yields and reaction rates.[10]
Q4: My product precipitates out of the reaction mixture. Is this normal?
A4: Yes, in many cases, the thiazole product, particularly as its hydrohalide salt, may be soluble in the reaction solvent (e.g., methanol).[5] Upon neutralization with a base during the work-up, the free thiazole often becomes insoluble and precipitates, which is a convenient method for initial product isolation.[5][6]
Summary of Common Side Products
| Side Product/Issue | Probable Cause | Recommended Solution |
| Unreacted Starting Materials | Incomplete reaction, poor solubility, incorrect stoichiometry. | Monitor with TLC, optimize temperature and solvent, adjust stoichiometry.[4] |
| 3-Substituted 2-Imino-2,3-dihydrothiazole | Acidic reaction conditions.[8][9] | Maintain neutral or slightly basic pH.[8][9] |
| Polymeric or Tarry Material | Excessive heat, prolonged reaction time, reactive substrates. | Use controlled heating, shorten reaction time, consider milder conditions. |
| Self-condensation of α-haloketone | Basic conditions, elevated temperatures. | Maintain neutral conditions, avoid strong bases during the reaction. |
Visualizing the Hantzsch Thiazole Synthesis and a Key Side Reaction
The following diagram illustrates the primary pathway for the Hantzsch thiazole synthesis alongside the competing pathway that can lead to the formation of a 2-imino-2,3-dihydrothiazole isomer under acidic conditions.
Caption: Hantzsch thiazole synthesis pathways.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.
-
Bouherrou, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1891. Available at: [Link]
- Various Authors. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-enviromental and Plant Sciences.
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]
-
Al-Mulla, A. (2021). New methods for the rapid synthesis of thiazoles. University of Sussex. Available at: [Link]
-
Bouherrou, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1891. Available at: [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 636-655. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. [Link]
-
Nefzi, A., et al. (2011). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Organic letters, 13(12), 3056-3059. Available at: [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]
-
Elwahy, A. H. M., & Abdelhamid, I. A. (2022). Hantzsch-like three-component synthesis of bis(1,4-dihydropyridines) and bis(fused-1,4-dihydropyridines) linked to piperazine core via phenoxyethanone linkages. Synthetic Communications, 52(19), 1981-1997. Available at: [Link]
-
Dawane, B. S., et al. (2009). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Indian Journal of Chemistry - Section B, 48B(11), 1584-1588. Available at: [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives.
-
ResearchGate. (2025). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Available at: [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Wender, P. A. (2000). Learning from the Hantzsch synthesis. Proceedings of the National Academy of Sciences, 97(23), 12233-12234. Available at: [Link]
-
Elwahy, A. H. M., & Abdelhamid, I. A. (2020). Hantzsch-like synthesis of novel bis(hexahydroacridine-1,8-diones), bis(tetrahydrodipyrazolo[3,4-b:4′,3′-e]pyridines), and bis(pyrimido[4,5-b]quinolines) incorporating thieno[2,3-b]thiophene core. Journal of Chemical Research, 44(11-12), 653-660. Available at: [Link]
-
Bevk, D., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(1), 136-144. Available at: [Link]
-
ResearchGate. (2025). Studies in Hantzsch Thiazole Synthesis: Synthesis of 3-(2-Allylamino-4-thiazolyl)-2H-1-benzopyran-2-ones and 3-(4-Phenylthiazoline-2-anil)-2H-1-benzopyran-2-ones in Solid State. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. benchchem.com [benchchem.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Thiazole Derivatives
Welcome to the technical support center for the synthesis and optimization of thiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. Thiazole and its derivatives are foundational components in numerous FDA-approved drugs, including anti-cancer agents like Dasatinib and anti-inflammatory drugs such as Meloxicam, making their efficient synthesis paramount in drug discovery.[1][2][3]
This resource moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices. It is structured as a series of troubleshooting guides and frequently asked questions to directly address the challenges you may encounter at the bench.
Section 1: The Hantzsch Thiazole Synthesis - A Mechanistic Primer
The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and widely used methods for constructing the thiazole ring.[4] It involves the cyclocondensation of an α-haloketone with a thioamide.[5] Understanding its mechanism is crucial for effective troubleshooting.
The reaction proceeds through three key steps:
-
S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction.[6][7]
-
Cyclization: An intramolecular attack by the thioamide's nitrogen atom onto the ketone's carbonyl carbon forms a five-membered ring intermediate (a hydroxythiazoline).[6]
-
Dehydration: Elimination of a water molecule from the intermediate yields the aromatic thiazole ring.
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism
Section 2: Troubleshooting Guide - A Question & Answer Approach
This section addresses the most common issues encountered during the synthesis of thiazole derivatives, particularly via the Hantzsch method.
Question 1: My reaction shows low to no conversion of starting materials. What are the likely causes and how can I fix it?
This is a frequent challenge, often stemming from suboptimal reaction parameters. A systematic approach is key to identifying the root cause.
Caption: Figure 2: Troubleshooting Workflow for Low Yield
In-depth Analysis & Solutions:
-
Cause A: Insufficient Thermal Energy
-
Expertise & Experience: The initial SN2 reaction and the final dehydration step both have activation energy barriers. While some reactive substrates proceed at room temperature, many combinations require heating to overcome these barriers.[8]
-
Solution:
-
Initiate Gentle Heating: Start by warming the reaction to 40-60 °C. This often provides enough energy without promoting side reactions.
-
Proceed to Reflux: For less reactive or sterically hindered substrates, refluxing in an appropriate solvent may be necessary. Monitor the reaction closely by TLC to avoid decomposition.[9]
-
-
-
Cause B: Poor Solvent Choice
-
Expertise & Experience: The solvent must solubilize the reactants and facilitate the polar transition states of the SN2 and cyclization steps. The choice of solvent can significantly impact reaction rates and yields.[10][11]
-
Solution:
-
Default to Alcohols: Ethanol and methanol are the most common and effective solvents for Hantzsch synthesis.[8]
-
Consider Solvent Mixtures: For certain substrates, an ethanol/water mixture can improve solubility and yields.[9][12]
-
Explore Greener Options: In some modern protocols, ionic liquids or deep eutectic solvents have been used to enhance reaction rates and simplify workup.[13]
-
-
-
Cause C: Unstable Thioamide
-
Expertise & Experience: Thioamides, especially simple ones like thioacetamide or thiobenzamide, can be unstable, particularly in acidic media or upon prolonged heating, leading to low effective concentrations.[14]
-
Solution: Use freshly acquired or recrystallized thioamide. If you suspect decomposition, consider synthesizing it immediately prior to use.
-
Question 2: My TLC shows multiple spots, and the final product is impure. How can I minimize side reactions?
The formation of byproducts is typically due to the reactivity of the starting materials under the reaction conditions or the formation of isomeric products.
-
Cause A: Self-Condensation of α-Haloketone
-
Expertise & Experience: Under basic conditions or prolonged heating, α-haloketones can undergo self-condensation. This is particularly true for α-haloaldehydes.
-
Solution: Add the α-haloketone slowly to the solution of the thioamide to maintain a low instantaneous concentration, minimizing its opportunity to react with itself.
-
-
Cause B: Formation of Isomeric Products
-
Expertise & Experience: When using N-substituted thioamides, two different regioisomers can potentially form. While the reaction typically leads to 2-amino-substituted thiazoles, acidic conditions have been shown to favor the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[15]
-
Solution:
-
Control pH: For the standard synthesis of 2-aminothiazoles, maintain neutral or slightly basic conditions. Often, the reaction is run without an added base, but if an acid scavenger is needed, a non-nucleophilic base like diisopropylethylamine (DIPEA) can be used.
-
Characterize Carefully: Use NMR (1H and 13C) and Mass Spectrometry to confirm the structure of your product and identify any isomeric impurities.[9][12]
-
-
-
Cause C: Reaction with Solvent
-
Expertise & Experience: Highly reactive α-haloketones can sometimes react with nucleophilic solvents like methanol or ethanol, especially at high temperatures over long reaction times.
-
Solution: If you suspect this is an issue, switch to a less nucleophilic polar aprotic solvent like DMF or dioxane. However, be aware that this may require re-optimization of the reaction temperature and time.[10][14]
-
Question 3: I'm having trouble with the work-up. How do I effectively isolate my thiazole product?
Isolation issues often relate to the product's solubility and the need to remove unreacted starting materials or catalysts.
-
Problem: Product does not precipitate.
-
Expertise & Experience: Many 2-aminothiazole products are poorly soluble in water and can be precipitated by basifying the reaction mixture.[6] However, substituents on the thiazole ring can greatly alter its polarity and solubility.
-
Solution:
-
Basification & Filtration: Cool the reaction mixture to room temperature and pour it into a beaker containing a dilute aqueous base like 5% sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3).[6][8] Stir and collect the resulting precipitate by vacuum filtration.
-
Extraction: If no precipitate forms, the product is likely soluble. Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
-
Problem: Product is difficult to purify by column chromatography.
-
Expertise & Experience: The basic nitrogen atoms in some thiazole derivatives can cause the compound to streak on silica gel, leading to poor separation.
-
Solution:
-
Add a Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the chromatography eluent. This deactivates the acidic silanol groups on the silica surface and leads to sharper peaks.
-
Recrystallization: If the crude product is a solid and reasonably pure (>90%), recrystallization is often a more effective purification method than chromatography. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
-
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform a risk assessment before starting any new procedure.
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
This protocol is adapted for the synthesis of 2-amino-4-phenylthiazole as a representative example.[6]
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).
-
Solvent Addition: Add 10 mL of absolute ethanol.
-
Heating: Place the flask in a heating mantle or oil bath and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction's progress by TLC (See Protocol 2), typically checking every 30 minutes. The reaction is often complete within 1-2 hours.
-
Cooling: Once the starting materials are consumed, remove the flask from the heat and allow it to cool to room temperature.
-
Isolation: Proceed with product isolation as described in Protocol 3.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Draw a baseline in pencil on a silica gel TLC plate.
-
Spot Samples: Using a capillary tube, spot the plate with:
-
Lane 1: Starting α-haloketone (dissolved in a suitable solvent).
-
Lane 2: Co-spot (starting material + reaction mixture).
-
Lane 3: Reaction mixture.
-
-
Develop Plate: Place the plate in a TLC chamber containing an appropriate eluent (e.g., 1:1 Ethyl Acetate:Hexanes). Ensure the solvent level is below the baseline.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, typically lower Rf product spot, indicates reaction progression.
Protocol 3: Product Isolation and Purification
-
Precipitation: Slowly pour the cooled reaction mixture from Protocol 1 into a beaker containing 40 mL of 5% aqueous sodium carbonate, stirring continuously.
-
Filtration: Collect the resulting solid precipitate using a Büchner funnel under vacuum.
-
Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL) to remove inorganic salts and any remaining ethanol.
-
Drying: Spread the collected solid on a watch glass and allow it to air-dry, or dry it in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.
-
Characterization: Determine the yield, melting point, and confirm the structure using spectroscopic methods (NMR, IR, MS).
Section 4: Data Summary
Effective optimization requires understanding the impact of different variables. The table below summarizes common solvents and their typical applications.
| Solvent | Type | Boiling Point (°C) | Typical Use Case & Rationale |
| Ethanol | Polar Protic | 78 | Workhorse solvent. Good solubility for many substrates, effective for reflux conditions.[8] |
| Methanol | Polar Protic | 65 | Similar to ethanol, useful for reactions requiring lower reflux temperatures.[6] |
| Ethanol/Water | Polar Protic Mix | Variable | Can enhance solubility of salt-like starting materials or intermediates.[9][12] |
| Dioxane | Polar Aprotic | 101 | Used for less reactive substrates requiring higher temperatures or when avoiding nucleophilic solvents.[14] |
| Toluene | Nonpolar | 111 | Occasionally used, but generally less effective than polar solvents for this polar mechanism. |
| Solvent-Free | N/A | N/A | Green chemistry approach, often requires thermal or microwave assistance. Can lead to very fast reactions.[16][17] |
Table 1: Common Solvents for Hantzsch Thiazole Synthesis
References
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help ASAP. Retrieved from [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9), 132-141. Retrieved from [Link]
-
The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4947. Retrieved from [Link]
-
A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. (2021). Malaysian Journal of Chemistry, 23(1), 20-33. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2014). Molecules, 19(11), 18887-18900. Retrieved from [Link]
-
A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (2018). Current Drug Discovery Technologies, 15(3), 163-177. Retrieved from [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bio-Ecological and Applied Life Sciences, 13(2), 69-83. Retrieved from [Link]
-
A review on thiazole based compounds & it's pharmacological activities. (2024). World Journal of Advanced Research and Reviews, 23(2), 1645-1658. Retrieved from [Link]
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2024). ACS Omega. Retrieved from [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Thiazole. (n.d.). In Wikipedia. Retrieved from [Link]
-
synthesis of thiazoles. (2019, January 19). YouTube. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2014). MDPI. Retrieved from [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2024). ACS Omega. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2022). Sakarya University Journal of Science, 26(4), 757-767. Retrieved from [Link]
-
Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journal of Organic Chemistry, 11, 799-805. Retrieved from [Link]
-
Thiazole. (n.d.). CUTM Courseware. Retrieved from [Link]
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyrano[2,3-D]Thiazole: Synthesis. (2018). To Chemistry Journal, 1(2). Retrieved from [Link]
-
General Synthetic Methods for Thiazole and Thiazolium Salts. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2022). OUCI. Retrieved from [Link]
-
Recent Development in the Synthesis of Thiazoles. (2022). Current Organic Synthesis, 19(6), 612-636. Retrieved from [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Systematic Review On Thiazole And Its Applications. (2023). Journal of Survey in Fisheries Sciences, 10(3S), 6296-6306. Retrieved from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. nbinno.com [nbinno.com]
- 3. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. bepls.com [bepls.com]
- 17. researchgate.net [researchgate.net]
stability issues with 4-(Chloromethyl)thiazol-2-amine storage
An essential precursor in pharmaceutical synthesis, 4-(Chloromethyl)thiazol-2-amine and its salts are notoriously susceptible to degradation, posing significant challenges to researchers. This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and storage of this reactive compound. As your application support partner, our goal is to equip you with the knowledge to mitigate instability, ensure experimental reproducibility, and maintain the integrity of your research.
Technical Troubleshooting Guide
This section addresses common experimental failures and observations that can arise from the improper storage or handling of 4-(Chloromethyl)thiazol-2-amine.
Scenario 1: My reaction yield is unexpectedly low, or the reaction failed entirely.
Root Cause Analysis: The most probable cause is the degradation of your 4-(Chloromethyl)thiazol-2-amine starting material. The chloromethyl group is highly reactive and susceptible to nucleophilic attack, while the 2-amino group is nucleophilic. Over time, or under improper storage conditions, the compound can self-react, leading to oligomerization or polymerization, thus reducing the concentration of the active starting material.
Investigative Workflow:
Recommended Actions:
-
Confirm Storage Integrity: Immediately check the storage conditions of your vial. Was it stored at the recommended 2-8°C under an inert atmosphere?[1] How long has it been on the shelf? Exposure to moisture and ambient temperatures can significantly accelerate degradation.
-
Assess Purity: Before proceeding with further reactions, it is critical to assess the quality of your stock. See the protocol below for a recommended workflow.
-
Review Reaction Conditions: Ensure your reaction is performed under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). The presence of water or other nucleophilic solvents can lead to hydrolysis of the chloromethyl group, a common side reaction.
Protocol: Assessing the Quality of Stored 4-(Chloromethyl)thiazol-2-amine
-
Visual Inspection: Examine the solid material. Pure 4-(Chloromethyl)thiazol-2-amine (or its hydrochloride salt) should be a crystalline solid[1]. Any discoloration, clumping, or gummy appearance is a strong indicator of degradation.
-
Solubility Test: Attempt to dissolve a small amount in a recommended solvent (as per your reaction protocol). Poor solubility or the presence of insoluble particulates can suggest polymerization.
-
Thin-Layer Chromatography (TLC):
-
Prepare a solution of your stored compound.
-
Spot it on a TLC plate alongside a sample from a freshly opened vial, if available.
-
Develop the plate using an appropriate solvent system (e.g., Ethyl Acetate/Hexane).
-
Visualize under UV light. The appearance of multiple spots, streaking, or a spot at the baseline in the lane of the stored material indicates the presence of impurities or polymeric byproducts.
-
-
Proton NMR (¹H NMR) Spectroscopy: This is the most definitive method.
-
Acquire a ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Pay close attention to the singlet corresponding to the chloromethyl protons (-CH₂Cl). A decrease in the integration of this peak relative to the thiazole ring proton, or the appearance of new, complex signals, confirms degradation.
-
Scenario 2: I'm observing multiple unexpected byproducts in my reaction mixture.
Root Cause Analysis: The reactive nature of the chloromethyl group makes it a target for various nucleophiles that may be present, including the solvent, trace moisture, or even the amine of another molecule as previously described.
Common Side Reactions:
-
Hydrolysis: Reaction with water to form 4-(hydroxymethyl)thiazol-2-amine.
-
Solvolysis: Reaction with nucleophilic solvents (e.g., methanol) to form the corresponding ether.
-
Dimerization/Polymerization: Self-reaction, as detailed earlier.
Recommended Actions:
-
Use High-Purity, Anhydrous Solvents: Always use freshly opened or properly stored anhydrous solvents.
-
Maintain an Inert Atmosphere: Purge your reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the experiment.
-
Control Temperature: Run the reaction at the lowest effective temperature to minimize side reactions. Do not leave reactions at elevated temperatures for extended periods.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-(Chloromethyl)thiazol-2-amine and its salts?
The ideal storage condition for 4-(Chloromethyl)thiazol-2-amine hydrochloride is in an inert atmosphere at 2-8°C[1]. It is crucial to prevent exposure to moisture and air. For long-term stability, storing in a desiccator within a refrigerator is recommended.
| Parameter | Recommended Practice | Poor Practice | Consequence of Poor Practice |
| Temperature | 2–8°C[1] | Room Temperature or higher | Increased rate of self-reaction/polymerization. |
| Atmosphere | Inert Gas (Argon, Nitrogen)[1] | Ambient Air | Exposure to moisture and oxygen, leading to hydrolysis and oxidative degradation. |
| Container | Tightly sealed, airtight container. | Loosely capped vial. | Ingress of atmospheric moisture. |
| Location | Cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers)[2]. | Open benchtop, near heat sources or oxidizing agents. | Increased safety risk and accelerated degradation[2][3]. |
Q2: Why is this compound so unstable?
The instability arises from its molecular structure. It contains two key functional groups in proximity:
-
An Electrophilic Center: The carbon atom of the chloromethyl (-CH₂Cl) group is electron-deficient because chlorine is highly electronegative. This makes it an excellent target for nucleophiles.
-
A Nucleophilic Center: The lone pair of electrons on the nitrogen of the 2-amino (-NH₂) group is nucleophilic.
This intramolecular arrangement allows for a self-reaction where the amino group of one molecule can attack the chloromethyl group of another, initiating polymerization. This process is accelerated by heat and the presence of bases or moisture.
Q3: Can I dissolve the compound in a solvent for storage?
Storing 4-(Chloromethyl)thiazol-2-amine in solution is generally not recommended for long periods. If you must prepare a stock solution, use a non-nucleophilic, anhydrous solvent. Storage of solutions, even at low temperatures (-20°C), may not fully prevent degradation[4]. It is best practice to prepare solutions fresh for each experiment.
Q4: The material is a hydrochloride salt. Does this improve stability?
Yes, the hydrochloride salt form is generally more stable than the free base. The protonation of the 2-amino group to form an ammonium salt (-NH₃⁺Cl⁻) reduces its nucleophilicity. This significantly slows down the rate of self-reaction. However, it does not completely eliminate degradation, and the recommended storage conditions must still be strictly followed.
Q5: What safety precautions are necessary when handling this compound?
Due to its reactivity and potential hazards, stringent safety measures are required.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat[5][6][7].
-
Ventilation: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of any dust or fumes[2][5][7].
-
Handling: Avoid creating dust. Use appropriate tools to handle the solid material[3].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
This compound is classified as harmful if swallowed and can cause severe skin and eye irritation or burns[1][5][6][8]. Always consult the Safety Data Sheet (SDS) before use[1][2][4][5][6].
References
- 4-(Chloromethyl)thiazol-2-amine hydrochloride | 59608-97-8 - Sigma-Aldrich. (n.d.).
- Safety Data Sheet. (2024, December 19).
- Safety Data Sheet - MedchemExpress.com. (2025, September 2).
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
- SAFETY DATA SHEET - TCI Chemicals. (2023, March 4).
- Chapter 5: Highly Reactive Chemicals - University of Nevada, Reno. (n.d.).
- The Chemistry Blog - How to Safely Handle Reactive Chemicals. (2024, August 7).
- C3295 - 2-Chloro-5-(chloromethyl)thiazole - SAFETY DATA SHEET. (2025, May 28).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
Technical Support Center: 4-(Chloromethyl)thiazol-2-amine Reactions
Welcome to the technical support resource for 4-(Chloromethyl)thiazol-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging reagent. Here, we address common issues related to byproduct formation, offering in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions. Our goal is to empower you to anticipate and solve experimental challenges, ensuring the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and reactivity of 4-(Chloromethyl)thiazol-2-amine.
Q1: Why is 4-(chloromethyl)thiazol-2-amine typically supplied and stored as a hydrochloride salt?
A1: The hydrochloride salt form is crucial for the compound's stability. 4-(Chloromethyl)thiazol-2-amine possesses two highly reactive functional groups: a nucleophilic 2-amino group and an electrophilic 4-chloromethyl group. As a free base, the molecule is prone to intermolecular self-reaction, where the amino group of one molecule attacks the chloromethyl group of another, leading to dimerization and polymerization.[1] The hydrochloride salt protonates the 2-amino group, rendering it non-nucleophilic and effectively preventing this degradation pathway, which significantly enhances shelf-life and ensures purity upon use.
Q2: What are the primary reactive sites on the 4-(chloromethyl)thiazol-2-amine molecule?
A2: The molecule has three primary sites of reactivity, which can lead to competing reaction pathways if not properly controlled.
-
The 4-(Chloromethyl) Group: This is a potent electrophilic site, functioning as a strong alkylating agent susceptible to nucleophilic substitution.
-
The Exocyclic 2-Amino Group: This is a primary nucleophilic site. In its free base form, it readily reacts with electrophiles.
-
The Endocyclic (Ring) Nitrogen (N-3): This nitrogen atom is also nucleophilic. 2-Aminothiazoles are known to be ambident nucleophiles, meaning reactions can occur at either the exocyclic amino group or the ring nitrogen, often leading to isomeric products.[2][3]
Below is a diagram illustrating these reactive centers.
Caption: Pathway for dimerization and polymerization byproduct formation.
Solutions & Preventative Measures
The key is to control the concentration of the free base and ensure your desired nucleophile is readily available to compete with the self-reaction.
-
Controlled Generation of Free Base: Instead of a stoichiometric pre-neutralization, add your base (e.g., triethylamine, DIPEA) slowly and portion-wise to the reaction mixture containing both the hydrochloride salt and your nucleophile. This maintains a low steady-state concentration of the reactive free base.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to avoid competition with your primary nucleophile. Avoid strong, soluble bases like NaOH or KOH unless in a well-controlled biphasic system.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to decrease the rate of the competing self-alkylation reaction. [4]* Dilution: Running the reaction at higher dilution can disfavor the second-order dimerization process relative to the desired first-order reaction with your substrate.
Problem 2: My mass spectrometry and NMR data suggest a mixture of two isomeric products.
Q: I'm performing an N-alkylation on the 2-amino group, but I consistently get two products with the same mass. How can I improve the selectivity for the exocyclic amine?
A: You are observing the consequences of the ambident nucleophilicity of the 2-aminothiazole ring system. [2]The reaction is occurring at both the desired exocyclic amino group (N-exo) and the undesired endocyclic ring nitrogen (N-endo), leading to constitutional isomers that can be difficult to separate.
Root Cause Analysis & Mechanism
The selectivity of alkylation is governed by the principles of Hard and Soft Acid-Base (HSAB) theory and is highly dependent on reaction conditions.
-
N-exo attack: Generally favored under thermodynamic control and with "harder" electrophiles.
-
N-endo attack: Often favored under kinetic control, in polar aprotic solvents, and with "softer" electrophiles. The ring nitrogen is typically considered the more kinetically reactive site in the neutral form. [2]
Sources
alternative reagents for the synthesis of 2-aminothiazoles
Welcome to the technical support center for the synthesis of 2-aminothiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this crucial heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth troubleshooting, answers to frequently asked questions, and a detailed exploration of alternative reagents. Our goal is to empower you with the knowledge to overcome common experimental hurdles and to select the most appropriate synthetic strategy for your specific needs.
I. Troubleshooting Guide: Navigating Common Experimental Challenges
Synthesizing 2-aminothiazoles, while a well-established field, is not without its challenges. This section addresses specific issues you may encounter in the lab, providing explanations for their root causes and actionable solutions.
Issue 1: Low or No Product Yield in Hantzsch Thiazole Synthesis
You've followed the classic Hantzsch protocol, reacting an α-haloketone with thiourea, but the yield of your desired 2-aminothiazole is disappointingly low or nonexistent.
Potential Causes and Solutions:
-
Decomposition of α-Haloketone: α-Haloketones can be unstable and decompose upon storage, especially if exposed to light or moisture.
-
Solution: Always use freshly prepared or purified α-haloketone. Verify its purity by TLC or NMR before starting the reaction. If preparing it in situ, ensure the halogenating agent is added under controlled conditions.[1]
-
-
Incorrect Reaction Conditions: The reaction is sensitive to temperature and solvent.
-
Solution: Optimize the reaction temperature. While reflux is common, some substrates may require milder conditions to prevent side reactions.[2] Experiment with different solvents; ethanol is standard, but for some substrates, a greener solvent like polyethylene glycol (PEG-400) may improve yields.[3]
-
-
Poor Nucleophilicity of Thiourea: Substituted thioureas can have reduced nucleophilicity, slowing down the initial S-alkylation step.
Issue 2: Formation of Impurities and Side Products
Your reaction mixture shows multiple spots on the TLC plate, and purification of the desired 2-aminothiazole is proving difficult.
Potential Causes and Solutions:
-
Formation of Dimerization or Polymerization Products: The reactive nature of the intermediates can lead to unwanted side reactions.
-
Solution: Control the stoichiometry of your reactants carefully. An excess of thiourea can sometimes help to minimize the self-condensation of the α-haloketone.[2] Running the reaction at a lower temperature can also help to suppress these side reactions.
-
-
Regioselectivity Issues with N-Substituted Thioureas: When using an N-monosubstituted thiourea, the reaction can yield a mixture of a 2-(N-substituted amino)thiazole and a 3-substituted 2-imino-2,3-dihydrothiazole.
Issue 3: Difficulty in Product Purification
The crude product is an intractable oil or a solid that is difficult to recrystallize.
Potential Causes and Solutions:
-
Presence of Polar Impurities: Unreacted thiourea and its salts can contaminate the product.
-
Product is Highly Soluble in the Recrystallization Solvent:
-
Solution: Experiment with different solvent systems for recrystallization. A common choice is ethanol or an ethanol-water mixture.[7] For particularly stubborn purifications, column chromatography may be necessary.[8] An alternative purification method involves precipitating the 2-aminothiazole as its bisulfite adduct by treating an aqueous solution with sulfur dioxide.[9]
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of 2-aminothiazoles, with a focus on alternative and greener approaches.
Q1: What are some safer, more environmentally friendly alternatives to using α-haloketones?
The use of lachrymatory and toxic α-haloketones is a significant drawback of the traditional Hantzsch synthesis.[10] Fortunately, several greener alternatives have been developed:
-
In Situ Halogenation of Ketones: Instead of starting with an α-haloketone, you can generate it in the reaction mixture. Common reagents for this include N-bromosuccinimide (NBS) or iodine.[3][11] More recently, trichloroisocyanuric acid (TCCA) has been used as a safe and sustainable source of halogen.[12]
-
Using Active Methylene Ketones: A visible-light-induced method allows for the synthesis of 2-aminothiazoles from readily available active methylene ketones and thioureas at room temperature.[11]
-
Employing Sulfoxonium Ylides: A rhodium-catalyzed reaction of sulfoxonium ylides with thioureas provides a halogen-free route to 2-aminothiazoles under mild conditions.[13]
Q2: Can I run the synthesis of 2-aminothiazoles without a traditional solvent?
Yes, solvent-free and solid-supported syntheses are becoming increasingly popular. These methods often lead to higher yields, shorter reaction times, and easier purification.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often allowing it to be completed in minutes instead of hours.[14][15][16][17][18] This technique is often performed under solvent-free conditions or with a minimal amount of a high-boiling solvent.
-
Ultrasound-Assisted Synthesis: Sonication provides an energy source that can promote the reaction, leading to high yields in short reaction times.[19][20][21]
-
Solid-Supported Synthesis: Using a polymer support can simplify purification, as the product can be cleaved from the resin in a highly pure form.[3]
Q3: What are the advantages of using a catalyst in 2-aminothiazole synthesis?
Catalysts can offer several benefits, including:
-
Increased Reaction Rates: This is particularly useful when using less reactive starting materials.
-
Milder Reaction Conditions: Catalysts can allow the reaction to proceed at lower temperatures, which can help to minimize side reactions.
-
Improved Yields: By promoting the desired reaction pathway, catalysts can lead to higher product yields.
-
Greener Chemistry: The use of reusable, heterogeneous catalysts aligns with the principles of green chemistry.[3][12] Examples of catalysts used include montmorillonite-K10, lactic acid, and silica-supported tungstosilisic acid.[1][4][22]
Q4: How can I improve the "greenness" of my 2-aminothiazole synthesis?
Beyond avoiding toxic reagents and minimizing solvent use, consider the following:
-
Use of Green Solvents: If a solvent is necessary, consider environmentally benign options like water, ethanol, or PEG-400.[3][23]
-
Energy Efficiency: Microwave and ultrasound-assisted methods are generally more energy-efficient than conventional heating.[15][19]
-
Atom Economy: Choose synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. One-pot, multi-component reactions are excellent in this regard.[4][12][22]
III. Alternative Synthetic Protocols and Data
To provide a practical resource, this section details experimental protocols for alternative synthetic routes and presents a comparative table of different methodologies.
Protocol 1: Microwave-Assisted Synthesis Using Iodine as a Catalyst
This protocol describes an efficient and rapid synthesis of 2-aminothiazole derivatives under microwave irradiation.[18][24]
Step-by-Step Methodology:
-
In a microwave-safe vessel, combine the substituted ketone (0.01 mol), thiourea (0.02 mol), and iodine (0.01 mol).
-
Irradiate the mixture in a microwave synthesizer at 170 W for 5-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice water to precipitate the product.
-
Filter the precipitate, wash it with cold water, and dry it.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiazole derivative.
Protocol 2: Ultrasound-Assisted, One-Pot Synthesis
This method utilizes ultrasound irradiation for a green and efficient synthesis of Hantzsch thiazole derivatives.[22]
Step-by-Step Methodology:
-
To a mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol) and thiourea (1 mmol) in ethanol, add the substituted benzaldehyde (1 mmol) and silica-supported tungstosilisic acid as a catalyst.
-
Place the reaction mixture in an ultrasonic bath and irradiate at a specified frequency and temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, filter the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent.
Comparative Data of Synthetic Methodologies
| Method | Reagents | Conditions | Reaction Time | Yield | Advantages | Disadvantages |
| Conventional Hantzsch | α-haloketone, thiourea | Reflux in ethanol | 8-10 hours | Moderate to Good | Well-established | Use of toxic reagents, long reaction times |
| Microwave-Assisted | Ketone, thiourea, iodine | 170 W | 5-15 minutes | Good to Excellent[14] | Rapid, efficient, often solvent-free[15][17] | Requires specialized equipment |
| Ultrasound-Assisted | α-haloketone, thiourea, catalyst | Sonication at room temp. | 20-60 minutes | High | Mild conditions, high yields[20] | Requires specialized equipment |
| Visible-Light Induced | Active methylene ketone, thiourea, Eosin Y | Blue LEDs, room temp. | 12 hours | Excellent | Green, mild conditions[11] | May require specific photocatalyst |
| Catalytic (Lactic Acid) | Aralkyl ketone, NBS, thiourea | 90-100°C | 10-15 minutes | High | Green catalyst and solvent, rapid[1] | May not be suitable for all substrates |
IV. Visualizing the Synthesis: Reaction Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of 2-aminothiazoles, highlighting key decision points and alternative pathways.
Caption: Generalized workflow for 2-aminothiazole synthesis.
V. Conclusion
The synthesis of 2-aminothiazoles is a dynamic field with continuous innovation aimed at improving efficiency, safety, and sustainability. By understanding the underlying chemistry and being aware of the alternative reagents and methodologies available, researchers can overcome common challenges and develop robust synthetic protocols. This guide serves as a starting point for troubleshooting and exploring these advanced techniques.
VI. References
-
Jagdale, B.S., & Adole, V.A. (2015). Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. International Journal for Pharmaceutical Research Scholars (IJPRS), 4(3), 46-49. [Link]
-
Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Medicinal and Medical Chemistry. [Link]
-
Mali, D. R. Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. International Journal of Creative Research Thoughts. [Link]
-
Recent advances in microwave assisted synthesis of biological active 2- aminothiazole-schiff bases and their metal chelates. Medicinal and Medical Chemistry. [Link]
-
Common methods for the synthesis of 2-aminothiazole. ResearchGate. [Link]
-
MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology. [Link]
-
A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. RJPBCS. [https://www.rjpbcs.com/pdf/2017_8(2)/[1].pdf]([Link]1].pdf)
-
Synthesis of 2-aminothiazoles via rhodium-catalyzed carbenoid insertion/annulation of sulfoxonium ylides with thioureas. ScienceDirect. [Link]
-
Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. Taylor & Francis Online. [Link]
-
Purification of 2-aminothiazole. Google Patents.
-
A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Publishing. [Link]
-
Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. Scilit. [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. [Link]
-
Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. [Link]
-
Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]
-
Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. Taylor & Francis Online. [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]
-
Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. National Institutes of Health. [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
-
Process of producing 2-aminothiazole. Google Patents.
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. acta-chimica.com. [Link]
-
New methods for the rapid synthesis of thiazoles. University of Sussex - Figshare. [Link]
-
Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate. [Link]
-
Ultrasound‐Assisted Annulation of 2‐Aminothiophenols with Aldehydes: Facile Synthesis of Benzothiazoles. ResearchGate. [Link]
-
Chemical synthesis of 2-aminothiazole analogs. ResearchGate. [Link]
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. [Link]
-
Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Publications. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. koreascience.or.kr. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. [Link]
-
2-Aminothiazole. Wikipedia. [Link]
-
Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. tandfonline.com [tandfonline.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 10. bepls.com [bepls.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 13. html.rhhz.net [html.rhhz.net]
- 14. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS [ijprs.com]
- 15. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 16. jusst.org [jusst.org]
- 17. medmedchem.com [medmedchem.com]
- 18. rjpbcs.com [rjpbcs.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. scilit.com [scilit.com]
- 24. jusst.org [jusst.org]
Technical Support Center: Managing Exothermic Reactions in Thiazole Synthesis
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in thiazole synthesis. This guide provides in-depth, field-proven insights into identifying, managing, and preventing hazardous exothermic events, particularly in the context of the widely used Hantzsch thiazole synthesis. Our focus is on ensuring experimental safety, reproducibility, and scalability by understanding the fundamental principles behind the thermal behavior of this reaction.
Section 1: Understanding the Thermal Hazard
The Hantzsch synthesis, a robust method for creating the thiazole core, involves the condensation of an α-haloketone and a thioamide.[1][2] While highly effective, the reaction is inherently exothermic. The formation of stable C-S, C-N, and C=C bonds during the cyclization and subsequent aromatization releases significant energy.[3][4] When this energy is released faster than it can be dissipated by the reaction vessel and cooling system, it can lead to a rapid increase in temperature and pressure—a dangerous situation known as a thermal runaway.[5]
Understanding the reaction mechanism is key to managing its thermal profile. The initial S-N2 reaction between the thioamide's sulfur and the α-haloketone, followed by intramolecular cyclization and dehydration, are the primary heat-generating steps.[6][7]
Caption: Comparison of thermal management in batch vs. continuous flow reactors.
Continuous processes for synthesizing thiazole and related heterocyles have been successfully developed, demonstrating their value in producing materials safely and efficiently, even when handling hazardous reagents. [14][15]
References
-
Baumann, M., et al. (2017). A continuous flow synthesis and derivatization of 1,2,4-thiadiazoles. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Zhang, P., et al. (2024). Progress in Continuous Flow Synthesis of Hydrogen-Bonded Organic Framework Material Synthons. Molecules. Available at: [Link]
-
O'Neill, P. & Wu, J. (2025). Revolutionizing Medicine Production with Continuous Flow Chemistry. SciTube. Available at: [Link]
-
Pastre, J. C., et al. (2017). Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. Anais da Academia Brasileira de Ciências. Available at: [Link]
-
Mándity, I., et al. (2021). Multistep Continuous-Flow Synthesis of Condensed Benzothiazoles. Molecules. Available at: [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Chem Help ASAP. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]
-
Bouziane, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
de Souza, R. O. M. A., et al. (2018). Solvent-Free Heterocyclic Synthesis. Chemical Reviews. Available at: [Link]
-
Li, A., et al. (2013). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Chemical Communications. Available at: [Link]
-
AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Available at: [Link]
-
El-Malah, A., et al. (2021). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules. Available at: [Link]
-
ResearchGate. (2023). Managing Excessive Heat in Exothermic Chemical Reactions. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). synthesis of thiazoles. YouTube. Available at: [Link]
-
The Scientist. (2025). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube. Available at: [Link]
-
Kumar, D., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol. Available at: [Link]
-
Wang, C., et al. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]
-
Reddit. (2020). Is there an easy way to predict if a reaction is exothermic or endothermic without actually doing it in a chemistry lab? Available at: [Link]
-
Wikipedia. (n.d.). Thiazole. Available at: [Link]
-
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Available at: [Link]
-
Walsh Medical Media. (2023). Exothermic Reactions: It's Energy Release and Applications. Available at: [Link]
-
Quora. (2021). How to identify an exothermic or endothermic reaction without the value of ∆H given? Available at: [Link]
-
Bouziane, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Available at: [Link]
-
Al-Mulla, A. (2017). New methods for the rapid synthesis of thiazoles. University of Sussex. Available at: [Link]
-
To Chemistry Journal. (2018). Pyrano[2,3-D]Thiazole: Synthesis. Available at: [Link]
-
Al-Azmi, A., et al. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Endothermic and Exothermic Reactions. YouTube. Available at: [Link]
-
Naddaf Rahro, P., et al. (2023). Rate enhancement of the Hantzsch condensation reactions using a new natural deep eutectic mixture. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Determination of the C4 H Bond Dissociation Energies of NADH Models and Their Radical Cations in Acetonitrile. Available at: [Link]
-
Khan Academy. (2023). Endothermic and exothermic reactions. YouTube. Available at: [Link]
-
ResearchGate. (2025). A study of the Willgerodt–Kindler reaction to obtain thioamides and α-ketothioamides under solvent-less conditions. Available at: [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. bepls.com [bepls.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the In Vitro Evaluation of 4-(Chloromethyl)thiazol-2-amine Derivatives
Authored for Drug Development Professionals and Medicinal Chemists
Introduction: The Strategic Value of the 2-Aminothiazole Scaffold
In the landscape of medicinal chemistry, the 2-aminothiazole ring is considered a "privileged scaffold." This five-membered heterocycle is a cornerstone in a multitude of compounds demonstrating a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance as a foundational structure for drug design.[1][3]
The focus of this guide, 4-(chloromethyl)thiazol-2-amine, represents a particularly strategic starting point for chemical library synthesis. The chloromethyl group at the 4-position is not merely a structural feature; it is a highly reactive electrophilic site, or "handle."[4] This site is primed for nucleophilic substitution, allowing medicinal chemists to readily introduce a diverse array of functional groups and build extensive libraries of novel derivatives.[4] This guide provides a comparative analysis of the in vitro performance of these derivatives, details the critical experimental protocols for their evaluation, and explains the scientific rationale behind these methodologies.
Comparative Performance Analysis of Derivatives
The true potential of the 4-(chloromethyl)thiazol-2-amine core is unlocked through derivatization. By systematically modifying the structure—typically via substitution at the reactive chloromethyl handle or the 2-amino group—researchers can fine-tune the molecule's biological activity. The most prominently reported activities for these derivatives are in the realms of oncology and microbiology.
Anticancer Cytotoxicity
Derivatives of this scaffold have been extensively evaluated for their ability to inhibit the proliferation of various human cancer cell lines.[5][6] The standard method for this initial screening is the assessment of cytotoxicity, quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%.
The data below, synthesized from multiple studies, illustrates how different substitutions influence cytotoxic potency against common cancer cell lines like MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma).[7][8][9]
| Derivative Description | Target Cell Line | IC50 (µM) | Key Findings & Reference |
| Compound 4c (Hydrazone substitution on a benzylidene moiety) | MCF-7 (Breast) | 2.57 ± 0.16 | Exhibited the most potent activity in its series, surpassing the standard drug used in the study.[7] |
| Compound 4c (Hydrazone substitution on a benzylidene moiety) | HepG2 (Liver) | 7.26 ± 0.44 | Showed strong, albeit slightly less potent, activity against liver cancer cells.[7] |
| Compound 4a (Unsubstituted 2-(4-hydroxybenzylidene)) | MCF-7 (Breast) | 12.7 ± 0.77 | The parent compound without the hydrazone group showed significantly lower, yet still notable, activity.[7] |
| Compound 5 (Fused thiazolo[4,5-e]indazole derivative) | HCT-116 (Colon) | Potent Activity | Displayed the highest potency toward a panel of tested cancer cells including HCT-116 and MCF-7.[10] |
| Compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine) | C32 (Melanoma) | 24.4 | Proved to be the most active among a series of newly synthesized thiazolo[4,5-d]pyrimidine derivatives.[11] |
| Thiazolyl-Pyrimidines (Compound 9 & 30) | Ishikawa, A549 | Moderate to High | These compounds exhibited the most efficient activity against Ishikawa (endometrial) and A549 (lung) cell lines.[5] |
This table is a representative summary. IC50 values are highly dependent on experimental conditions and should be compared within the context of their original studies.
Antimicrobial Efficacy
The thiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[12][13] Derivatives are commonly tested against a panel of pathogenic Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[1] Efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.
| Derivative Description | Target Organism | MIC (µg/mL or µM) | Key Findings & Reference |
| Substituted 4-(4-bromophenyl)-thiazol-2-amine derivatives | S. aureus | 16.1 µM | Demonstrated promising antibacterial activity comparable to the standard drug norfloxacin.[3] |
| Substituted 4-(4-bromophenyl)-thiazol-2-amine derivatives | E. coli | 16.1 µM | Maintained potent activity against Gram-negative bacteria.[3] |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (Compound 55) | Mycobacterium tuberculosis | 0.024 µM (0.008 µg/mL) | Activity was improved by over 128-fold compared to the initial hit compound through derivatization at the N-2 position.[14][15] |
| Thiazole Hydrazine Derivatives (Compound 4b, 4g, 4j) | C. albicans | 250 µg/mL | Showed better antifungal activity against C. albicans than the standard drug Griseofulvin (MIC = 500 µg/mL).[1] |
| N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine (8C) | E. coli | 6.25 µg/mL | Exhibited excellent inhibition against E. coli in its series.[16] |
This table is a representative summary. MIC values can vary based on the specific strain and testing methodology (e.g., broth microdilution vs. agar diffusion).
Core Methodologies for In Vitro Evaluation
The trustworthiness of comparative data hinges on the robustness and reproducibility of the experimental protocols. The following sections detail the standard assays used to generate the data presented above, with an emphasis on the scientific rationale behind each step.
Workflow for Derivative Synthesis and Screening
The journey from a core scaffold to a lead compound follows a logical and iterative process. The initial synthesis leverages the reactive chloromethyl group to create a library of derivatives, which are then subjected to a cascade of in vitro tests to identify the most promising candidates for further development.
Caption: High-level workflow from synthesis to lead identification.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric method fundamental to in vitro anticancer drug screening.[7] It provides a quantitative measure of how a compound affects cell viability and proliferation.
Scientific Principle: The assay's mechanism is rooted in cellular metabolic function. In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow reagent, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Caption: The core principle of the MTT cytotoxicity assay.
Detailed Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Causality: This initial incubation allows the cells to adhere to the plate and enter a logarithmic growth phase, ensuring a healthy and uniform starting population for the experiment.
-
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (and vehicle controls). Incubate for a specified period (typically 48-72 hours).
-
Causality: A serial dilution series is critical for determining the dose-response relationship and calculating the IC50 value. A vehicle control (e.g., DMSO) is essential to ensure that the solvent used to dissolve the compounds does not have its own cytotoxic effects.
-
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for another 2-4 hours.
-
Causality: This incubation time is required for the cellular enzymes to convert a sufficient amount of MTT into formazan for reliable detection.
-
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well. Gently pipette to dissolve the purple formazan crystals.
-
Causality: Formazan is insoluble in aqueous solutions and will precipitate inside and outside the cells. A solubilizing agent is required to create a homogenous colored solution for accurate spectrophotometric measurement.
-
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Causality: The absorbance value is directly proportional to the amount of formazan, which in turn reflects the number of viable cells. By comparing the absorbance of treated wells to control wells, the percentage of cell viability can be calculated.
-
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the in vitro susceptibility of bacteria and fungi to antimicrobial agents. It is valued for its quantitative results and efficiency in testing multiple compounds simultaneously.
Scientific Principle: The goal is to find the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid medium after a standardized incubation period.
Detailed Step-by-Step Protocol:
-
Compound Preparation: Dissolve the thiazole derivatives in a suitable solvent (like DMSO) and prepare a stock solution. Create a series of two-fold serial dilutions in a 96-well plate using sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Causality: Serial dilution provides a range of concentrations to precisely pinpoint the MIC. Specific broths are used because they are standardized to support microbial growth without interfering with the antimicrobial agent's activity.
-
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension further in broth to achieve a final target concentration of 5 x 10^5 CFU/mL in each well.
-
Causality: A standardized inoculum density is the most critical variable for reproducibility. Too high an inoculum can overwhelm the antimicrobial agent, leading to falsely high MICs, while too low an inoculum can lead to falsely low MICs.
-
-
Inoculation: Add the standardized microbial suspension to each well of the 96-well plate containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Causality: The positive control confirms that the microorganism can grow under the assay conditions, while the negative control confirms the sterility of the medium.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Causality: This allows sufficient time for microbial growth to become visible to the naked eye or detectable by a plate reader.
-
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Conclusion and Future Outlook
The 4-(chloromethyl)thiazol-2-amine scaffold is a versatile and highly fruitful starting point for the discovery of novel therapeutic agents. The comparative data clearly indicates that targeted modifications to this core structure can lead to derivatives with potent and specific anticancer and antimicrobial activities. Structure-activity relationship (SAR) studies show that substitutions at both the 2-amino position and via the 4-chloromethyl handle are critical for modulating biological efficacy.[14][15][17] Future research should focus on leveraging this adaptable scaffold to develop compounds with improved selectivity for cancer cells over normal cells, to overcome microbial resistance mechanisms, and to explore its potential against other therapeutic targets, such as viral infections or inflammatory diseases.[1][17] The robust in vitro evaluation methods detailed herein provide the essential framework for guiding these discovery efforts.
References
- Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. PubMed.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. MDPI.
- Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. MDPI.
- Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed.
- Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC - PubMed Central.
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- Synthesis and antimicrobial evaluation of some novel thiazole derivatives. ResearchGate.
- Synthesis and antimicrobial evaluation of some novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety. PubMed.
- Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega.
- Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles. PubMed.
- Cytotoxic screening of the tested thiazole derivatives 3a-5b. Data... ResearchGate.
- Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. ResearchGate.
- Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. PMC - PubMed Central.
- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.
- 4-(Chloromethyl)-2-Thiazolemethanol for Research. Benchchem.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC - PubMed Central.
- Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-aminederivatives as potential anticancer agents: In vitro cell culture analysis. CHEMISTRY & BIOLOGY INTERFACE.
- Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro. PubMed.
- 2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents: design, synthesis, cytotoxicity and apoptosis inducing activities. ResearchGate.
- Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. PubMed.
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. 4-(Chloromethyl)-2-Thiazolemethanol for Research [benchchem.com]
- 5. Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antimicrobial evaluation of some novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Aminothiazole Analogs
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-aminothiazole analogs, offering a comparative look at how subtle molecular modifications influence their efficacy as kinase inhibitors, anticancer agents, and antimicrobial compounds. We will delve into the causality behind experimental designs, present validated protocols, and summarize key data to empower researchers in the rational design of next-generation therapeutics. The versatility of this scaffold is exemplified by its presence in clinically approved drugs such as the leukemia medication Dasatinib, highlighting its profound impact on modern medicine.[4][5][6]
The 2-Aminothiazole Core: Structural and Synthetic Overview
The power of the 2-aminothiazole scaffold lies in its unique electronic properties and its capacity for multi-point interactions with biological macromolecules. The ring system can act as a hydrogen bond acceptor (at the ring nitrogen) and donor (at the 2-amino group), while the sulfur atom can engage in various non-covalent interactions. The key positions for substitution—the exocyclic amino group (N-2) and the C-4 and C-5 positions of the thiazole ring—provide a versatile platform for tuning the pharmacological profile of the molecule.
Caption: General structure of the 2-aminothiazole core and key modification sites.
Fundamental Synthetic Strategy: The Hantzsch Synthesis
The most prevalent and robust method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[2][7][8] This reaction involves the condensation of an α-haloketone with a thiourea derivative. The choice of this method is driven by its reliability, broad substrate scope, and the ready availability of starting materials. It allows for the direct installation of diverse substituents at the N-2, C-4, and C-5 positions by simply varying the corresponding thiourea and α-haloketone.
Caption: Workflow for the Hantzsch 2-aminothiazole synthesis.
Comparative SAR Analysis: Therapeutic Targets
The biological activity of 2-aminothiazole analogs is profoundly dictated by the nature and position of their substituents. Below, we compare the SAR for two major therapeutic areas: kinase inhibition/cancer and antimicrobial activity.
Kinase Inhibitors & Anticancer Agents
2-aminothiazole is a well-established template for ATP-competitive kinase inhibitors.[5][9] The scaffold mimics the adenine region of ATP, forming critical hydrogen bonds with the "hinge" region of the kinase domain. The development of Dasatinib, a pan-Src family kinase inhibitor, serves as a canonical example of optimizing this scaffold for potent anticancer activity.[5][9]
-
N-2 Position: This position is critical for potency and selectivity. SAR studies on Src family kinase inhibitors revealed that attaching a specific N-(2-chloro-6-methylphenyl) group via an amide linker resulted in nanomolar to subnanomolar potency.[5][9] The rationale is that this group projects into a hydrophobic pocket and forms key interactions, while the amide linker itself acts as a hydrogen bond donor/acceptor.
-
C-4 Position: In many kinase inhibitors, an aryl or heteroaryl group at C-4 is crucial for activity. For antitubercular agents targeting mycobacterial kinases, a 2-pyridyl moiety at this position is often found to be essential and intolerant to modification.[10][11][12] This specificity arises from the group fitting into a defined pocket adjacent to the ATP-binding site, contributing significantly to binding affinity.
-
C-5 Position: Modifications at the C-5 position are used to fine-tune activity and selectivity. Introducing lipophilic substituents, such as methyl or bromo groups, can enhance binding by interacting with nearby hydrophobic residues.[4] For instance, in a series of Itk inhibitors, a (thiomethyl)aryl group at C-5 was identified as a potent and selective modification.[13]
Caption: Generalized binding mode of a 2-aminothiazole kinase inhibitor.
Table 1: Comparative Activity of 2-Aminothiazole Analogs as Kinase Inhibitors
| Compound Class/Example | Target Kinase(s) | Key SAR Feature(s) | Reported Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| Dasatinib (BMS-354825) | Pan-Src, Bcr-Abl | N-2: (2-chloro-6-methylphenyl)amide sidechain | <1 nM | [5][9] |
| 2-amino-5-[(thiomethyl)aryl]thiazoles | Itk | C-5: (thiomethyl)aryl group | Potent (specific values in source) | [13] |
| N-benzoyl-4-(2-pyridinyl)thiazoles | Mtb Kinases | C-4: 2-pyridyl; N-2: Substituted benzoyl | 0.024 µM (for lead compound) | [11] |
| 2-aminophenyl-5-halothiazoles | Aurora Kinases | C-5: Halogen; N-2: Phenylcarbamate | Varies with substitution |[1] |
Antimicrobial Agents
The 2-aminothiazole scaffold is also a prolific source of antimicrobial agents, with activity reported against bacteria (including Mycobacterium tuberculosis) and fungi.[1][14][15] The SAR for antimicrobial activity often differs significantly from that of kinase inhibitors, highlighting the scaffold's versatility.
-
N-2 Position: For anti-tuberculosis agents, this position is highly flexible. A high-throughput screen identified a lead compound that was optimized by introducing substituted benzoyl groups at the N-2 amino group, improving the minimum inhibitory concentration (MIC) by over 128-fold.[11] The amide linkage was found to be critical for this activity.
-
C-4 Position: Unlike the flexibility at N-2, the C-4 position in antitubercular 2-aminothiazoles is remarkably intolerant to modification.[11][12] The presence of a 2-pyridyl moiety is consistently required for potent activity, suggesting it acts as a critical pharmacophore for the mycobacterial target.[10][11][12] Replacing it leads to a significant loss of activity.
-
C-5 Position: In some series, arylazo groups have been introduced at the C-5 position to yield compounds with good antimicrobial activity against E. coli and S. aureus.[16]
Table 2: Comparative Activity of 2-Aminothiazole Analogs as Antimicrobial Agents
| Compound Series | Target Organism(s) | Key SAR Feature(s) | Reported Potency (MIC) | Reference |
|---|---|---|---|---|
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)thiazole | Mycobacterium tuberculosis | C-4: 2-pyridyl; N-2: 3-chlorobenzoyl | 0.024 µM | [11] |
| 4-(2-pyridyl)thiazole-2-amines | Mycobacterium tuberculosis | C-4: 2-pyridyl is essential | 0.39–0.78 µM | [12] |
| Thiazolyl-thioureas | Staphylococcal species | N-2: Dichlorophenyl or chloro-fluorophenyl thiourea | 4 to 16 µg/mL | [1] |
| 2-amino-5-arylazothiazoles | E. coli, S. aureus | C-5: Arylazo moiety | Good activity (qualitative) |[16] |
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems. The successful synthesis and characterization of the final product, along with quantifiable results from the biological assay, confirm the validity of the procedure.
Protocol 1: Synthesis of N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine
This protocol is adapted from methodologies used to create potent antitubercular agents.[11][17]
Rationale: This multi-step synthesis first builds the core 2-amino-4-(2-pyridyl)thiazole via a Hantzsch reaction. The subsequent acylation at the N-2 position with a substituted benzoyl chloride allows for the systematic exploration of SAR at this key vector.
Step-by-Step Methodology:
-
Synthesis of 2-bromo-1-(pyridin-2-yl)ethan-1-one: To a solution of 2-acetylpyridine (1 eq.) in glacial acetic acid, add bromine (1 eq.) dropwise while stirring at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours. The resulting hydrobromide salt is filtered, washed with cold ether, and dried.
-
Synthesis of 4-(pyridin-2-yl)thiazol-2-amine: The crude 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide (1 eq.) and thiourea (1.2 eq.) are refluxed in ethanol for 3-4 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated sodium bicarbonate solution to precipitate the product. The solid is filtered, washed with water, and dried.
-
Acylation to form the final product: To a solution of 4-(pyridin-2-yl)thiazol-2-amine (1 eq.) in a suitable solvent like THF or DCM, add triethylamine (1.5 eq.). Cool the mixture to 0°C and add 3-chlorobenzoyl chloride (1.1 eq.) dropwise. Stir the reaction at room temperature for 12-16 hours.
-
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the final compound.
-
Characterization: The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the synthesis.
Protocol 2: In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)
Rationale: The MABA assay is a widely used, reliable colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[2] It relies on the ability of metabolically active bacteria to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin. Inhibition of growth prevents this color change.
Step-by-Step Methodology:
-
Preparation of Inoculum: Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with OADC at 37°C to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0 and then dilute 1:50 in fresh broth.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., in DMSO). Perform serial two-fold dilutions in a 96-well microplate using 7H9 broth to achieve the desired final concentration range. Ensure the final DMSO concentration is non-toxic to the bacteria (<1%).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the diluted compound. Include a drug-free control (bacteria only) and a sterile control (broth only).
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Assay Development: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Re-incubate the plates for 24 hours.
-
Data Reading and Analysis: A blue color in a well indicates inhibition, while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Conclusion and Future Outlook
The 2-aminothiazole scaffold remains an exceptionally fruitful starting point for drug discovery. This guide highlights clear SAR trends that differentiate its application as a kinase inhibitor versus an antimicrobial agent. For kinase inhibitors, a three-point diversification strategy at the N-2, C-4, and C-5 positions is effective for optimizing potency and selectivity. Conversely, for antitubercular agents, the C-4 position is often a conserved pharmacophore, with SAR exploration focused primarily on the N-2 position.
Future efforts will likely focus on developing analogs with improved metabolic stability and novel mechanisms of action to overcome drug resistance.[11] The continued exploration of this privileged scaffold, guided by the principles of rational drug design and a deep understanding of its structure-activity relationships, promises to deliver new and effective therapies for a wide range of diseases.[4][8]
References
- Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.
-
Das, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Semantic Scholar. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. OUCI. Available at: [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. Available at: [Link]
-
Aghajanian, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]
- Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies. Journal of Medicinal Chemistry.
-
Shukla, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Available at: [Link]
-
Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. ACS Publications. Available at: [Link]
-
Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Deepti, V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]
-
Kaplan, N., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE. Available at: [Link]
-
Al-Balas, Q., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed. Available at: [Link]
- Request PDF. (n.d.). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents.
- ResearchGate. (n.d.). Various methods for the synthesis of 2-aminothiazoles.
-
Zhang, Y-B., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. Available at: [Link]
- ResearchGate. (n.d.).
- Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review.
-
Hosseininezhad, S., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. Available at: [Link]
-
Aghajanian, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. Available at: [Link]
-
Aghajanian, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Semantic Scholar. Available at: [Link]
- BenchChem. (n.d.).
-
Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]
-
Al-Balas, Q., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central. Available at: [Link]
-
Glamočlija, J., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. PubMed. Available at: [Link]
-
Jagdale, B.S., & Adole, V.A. (2015). Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. International Journal for Pharmaceutical Research Scholars (IJPRS). Available at: [Link]
-
Mtshali, F., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed. Available at: [Link]
-
Novel 2-aminothiazole analogues both as polymyxin E synergist and antimicrobial agent against multidrug-resistant Gram-positive bacteria. (2024). PubMed. Available at: [Link]
- Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosph
-
Ayati, A., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Publishing. Available at: [Link]
- Request PDF. (n.d.). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation.
- Mtshali, F., et al. (2013). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents.
- ResearchGate. (n.d.). Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 4-(Chloromethyl)thiazol-2-amine
This guide provides an in-depth comparison of validated analytical methods for the quantification and purity assessment of 4-(Chloromethyl)thiazol-2-amine, a critical intermediate in pharmaceutical synthesis. The methodologies and data presented herein are designed to offer researchers, scientists, and drug development professionals a comprehensive framework for establishing robust and reliable analytical procedures. This document emphasizes the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in established scientific principles and regulatory expectations.
The Critical Role of Method Validation for Pharmaceutical Intermediates
4-(Chloromethyl)thiazol-2-amine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and quality of this intermediate have a direct impact on the safety and efficacy of the final drug product. Therefore, validated analytical methods are essential to ensure its identity, strength, quality, and purity. The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1] This process is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is detailed in guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4][5]
The recently updated ICH Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures, emphasizing a lifecycle management approach.[2][6][7][8] This guide will compare two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID), for the analysis of 4-(Chloromethyl)thiazol-2-amine, based on these principles.
Performance Comparison of Analytical Methods
The choice of an analytical method is contingent on the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the intended purpose of the method (e.g., assay, impurity profiling). The following table summarizes the key performance parameters of a representative HPLC-UV method and a GC-FID method for the analysis of 4-(Chloromethyl)thiazol-2-amine.
| Validation Parameter | Representative HPLC-UV Method | Representative GC-FID Method | Rationale for Comparison |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | Demonstrates a direct proportional relationship between concentration and instrument response over a defined range.[9][10] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | Closeness of the test results to the true value, typically assessed by spiking experiments.[10][11] |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | Precision under the same operating conditions over a short interval of time. |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | Precision within the same laboratory, but on different days, with different analysts, or on different equipment. |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.3 µg/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Specificity | High (demonstrated by forced degradation studies) | Moderate (potential for co-elution with thermally labile impurities) | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[1][11] |
| Robustness | High | Moderate | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9] |
In-Depth Analysis of Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for non-volatile and thermally labile compounds. For 4-(Chloromethyl)thiazol-2-amine, a reversed-phase HPLC method with UV detection is the primary recommended approach for both assay and impurity determination.
1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of 4-(Chloromethyl)thiazol-2-amine reference standard in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing 4-(Chloromethyl)thiazol-2-amine in the diluent, sonicate for 10 minutes, and filter through a 0.45 µm syringe filter before injection.
Causality Behind Experimental Choices:
-
The C18 column is chosen for its hydrophobicity, which is well-suited for retaining and separating the moderately polar 4-(Chloromethyl)thiazol-2-amine from potential impurities.
-
A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities, providing a comprehensive impurity profile.
-
The detection wavelength of 254 nm is selected based on the UV absorbance maximum of the thiazole ring, offering good sensitivity.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. While 4-(Chloromethyl)thiazol-2-amine has a relatively high boiling point, GC can be a suitable alternative, particularly for the detection of volatile organic impurities that may not be amenable to HPLC analysis.
1. Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split injection)
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of 4-(Chloromethyl)thiazol-2-amine reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol and filter through a 0.45 µm syringe filter before injection.
Causality Behind Experimental Choices:
-
The DB-5 column, a low-polarity phase, is a good general-purpose column for separating a wide range of compounds based on their boiling points.
-
A temperature program is necessary to elute compounds with different volatilities in a reasonable time with good peak shape.
-
The high injector and detector temperatures are required to ensure the complete volatilization of the analyte and to prevent condensation.
Visualizing the Validation Workflow
A clear understanding of the analytical method validation workflow is crucial for systematic planning and execution.
Caption: Workflow for the validation of a new analytical method.
Decision Pathway for Method Selection
The choice of an analytical method is guided by several factors, leading to the selection of the most appropriate technique.
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. fda.gov [fda.gov]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 6. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. youtube.com [youtube.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. propharmagroup.com [propharmagroup.com]
A Senior Application Scientist's Guide to Alkylating Agents: 4-(Chloromethyl)thiazol-2-amine in Focus
For the discerning researcher in organic synthesis and drug development, the selection of an appropriate alkylating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall yield. This guide provides an in-depth technical comparison of 4-(chloromethyl)thiazol-2-amine, a versatile and increasingly important building block, with other conventional alkylating agents. We will delve into its reactivity, supported by experimental data where available, and present its practical application in the synthesis of key pharmaceutical intermediates.
Introduction to 4-(Chloromethyl)thiazol-2-amine: A Versatile Building Block
4-(Chloromethyl)thiazol-2-amine, and its hydrochloride salt, is a bifunctional molecule featuring a reactive chloromethyl group and a nucleophilic 2-aminothiazole core.[1][2] This unique combination makes it a valuable precursor in the synthesis of a wide array of biologically active compounds, particularly in the realm of kinase inhibitors.[3] The thiazole ring is a common scaffold in many pharmaceutical agents, valued for its ability to engage in various biological interactions.[4][5]
Key Properties:
-
Molecular Formula: C₄H₅ClN₂S[2]
-
Molecular Weight: 148.61 g/mol [2]
-
Appearance: Typically a yellow to white solid[2]
-
Storage: Should be stored in a dry, cool, and inert atmosphere, often at 4 to 8 °C.[1][2]
The reactivity of 4-(chloromethyl)thiazol-2-amine is primarily centered around the chloromethyl group, which acts as an electrophile in nucleophilic substitution reactions. The chlorine atom serves as a good leaving group, facilitating the alkylation of various nucleophiles such as amines, phenols, and thiols.
Comparative Analysis with Other Alkylating Agents
The efficacy of an alkylating agent is determined by several factors, including the nature of the leaving group, steric hindrance at the electrophilic center, and the reaction conditions. Below is a comparative overview of 4-(chloromethyl)thiazol-2-amine against other commonly used alkylating agents.
Reactivity Profile: A Qualitative Comparison
While direct, quantitative kinetic comparisons across a broad range of substrates are not extensively documented in the literature, we can infer the relative reactivity based on fundamental principles of organic chemistry.
| Alkylating Agent | Leaving Group | Steric Hindrance | General Reactivity | Key Considerations |
| 4-(Chloromethyl)thiazol-2-amine | Chloride | Moderate | Moderate | Bifunctional; the aminothiazole moiety can influence reactivity and solubility. |
| Benzyl Bromide | Bromide | Low | High | A better leaving group (Br⁻ vs. Cl⁻) generally leads to faster S(_N)2 reactions.[6] |
| Iodoacetamide | Iodide | Low | Very High | Iodide is an excellent leaving group, making it highly reactive, especially towards soft nucleophiles like thiols.[7][8] |
| Methyl Iodide | Iodide | Very Low | Very High | Minimal steric hindrance and an excellent leaving group result in high reactivity. Can lead to over-alkylation.[9][10] |
| Dimethyl Sulfate | Methylsulfate | Very Low | Very High | A potent and toxic methylating agent. Often used for O-alkylation of phenols.[11][12] |
Causality Behind Reactivity Differences:
-
Leaving Group Ability: The reactivity of alkyl halides in S(_N)2 reactions generally follows the trend I > Br > Cl > F. This is because iodide is the weakest base and the most stable anion, making it the best leaving group. Consequently, alkyl iodides and bromides are typically more reactive than their corresponding chlorides.[6]
-
Steric Hindrance: The rate of S(_N)2 reactions is highly sensitive to steric bulk around the electrophilic carbon. The thiazole ring in 4-(chloromethyl)thiazol-2-amine presents more steric hindrance than the simple phenyl ring in benzyl bromide or the small methyl group in methyl iodide, which can lead to slower reaction rates.[6][10]
Case Study: Synthesis of a Dasatinib Intermediate
A prominent application of aminothiazole-based alkylating agents is in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor. In one of the synthetic routes, a key step involves the N-alkylation of an aminothiazole derivative with a dichloropyrimidine. While this example does not use 4-(chloromethyl)thiazol-2-amine directly, it showcases the reactivity of a similar structural motif in a crucial synthetic transformation.
The synthesis of the Dasatinib intermediate, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide, demonstrates the alkylation of the 2-amino group of the thiazole ring.[13]
Experimental Protocol: Synthesis of a Dasatinib Intermediate
The following protocol is adapted from the literature and illustrates the N-alkylation of a 2-aminothiazole derivative.[13]
Materials:
-
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
2-Methyl-4,6-dichloropyrimidine
-
Sodium hydride (NaH) or Potassium hydride (KH)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To a solution of anhydrous THF, cool to between -30 °C and -20 °C.
-
Carefully add the strong base (e.g., sodium hydride).
-
Slowly add the 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, maintaining the low temperature.
-
Add a solution of 2-methyl-4,6-dichloropyrimidine in THF.
-
Allow the reaction to warm to between -10 °C and -5 °C and stir for 2-12 hours.
-
Upon completion, slowly add 1 M HCl to adjust the pH to 5-6, maintaining the temperature between 0 °C and 5 °C.
-
Allow the product to crystallize at 0-5 °C for 1-3 hours.
-
Collect the solid product by filtration, wash with cold THF, and dry.
Expected Outcome:
This procedure has been reported to yield the desired Dasatinib intermediate in high yields, often exceeding 97%.[13]
Comparative Experimental Protocols
To provide a practical context for choosing an alkylating agent, below are representative protocols for the N-alkylation of an amine and O-alkylation of a phenol using more traditional reagents.
N-Alkylation of an Amine with Methyl Iodide
This method can be prone to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts.[10]
Materials:
-
Primary amine (e.g., aniline)
-
Methyl iodide
-
A non-nucleophilic base (e.g., 2,6-lutidine)[14]
-
Anhydrous solvent (e.g., acetone)
Procedure:
-
Dissolve the primary amine and the non-nucleophilic base in the anhydrous solvent.
-
Add an excess of methyl iodide to the solution.
-
Stir the reaction at room temperature until the precipitation of the product is complete.
-
Collect the product by filtration and wash with a suitable solvent to remove impurities.
O-Alkylation of a Phenol with Dimethyl Sulfate
Dimethyl sulfate is a highly effective but toxic and carcinogenic reagent that should be handled with extreme care.[11]
Materials:
-
Phenol
-
Dimethyl sulfate
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., acetone)
Procedure:
-
To a solution of the phenol in the solvent, add the base.
-
Slowly add dimethyl sulfate to the mixture.
-
Heat the reaction mixture to reflux and monitor for completion by TLC.
-
After cooling, filter off the inorganic salts and concentrate the filtrate.
-
Purify the product by distillation or chromatography.
Conclusion and Recommendations
4-(Chloromethyl)thiazol-2-amine is a valuable and versatile alkylating agent, particularly for the synthesis of complex molecules in medicinal chemistry. Its reactivity is generally moderate compared to more aggressive agents like alkyl iodides and dimethyl sulfate, which can be an advantage in terms of selectivity and avoiding unwanted side reactions.
Key Takeaways:
-
For high reactivity and simple alkylations: Alkyl iodides (e.g., methyl iodide) and bromides (e.g., benzyl bromide) are often the reagents of choice due to their excellent leaving groups.
-
For introducing the aminothiazole moiety: 4-(Chloromethyl)thiazol-2-amine is an excellent choice, providing a direct route to incorporating this important pharmacophore.
-
For O-alkylation of phenols: Dimethyl sulfate is highly effective, but its toxicity necessitates stringent safety precautions. Greener alternatives like dimethyl carbonate are gaining traction.[11][15]
-
For thiol alkylation: Iodoacetamide is a highly efficient reagent, though others like N-ethylmaleimide are also widely used.[7][8][16]
The selection of an alkylating agent should always be guided by the specific requirements of the synthesis, including the nature of the nucleophile, the desired selectivity, and the overall synthetic strategy. 4-(Chloromethyl)thiazol-2-amine offers a unique combination of reactivity and functionality that makes it an indispensable tool in the modern synthetic chemist's arsenal.
References
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. US20030073848A1 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking Studies of 4-(Chloromethyl)thiazol-2-amine Derivatives
In the landscape of contemporary drug discovery, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Among the myriad of thiazole-containing compounds, 4-(Chloromethyl)thiazol-2-amine and its derivatives have garnered significant attention as versatile intermediates and pharmacologically active molecules.[4][5] The presence of a reactive chloromethyl group provides a convenient handle for synthetic modifications, allowing for the generation of diverse chemical libraries.[4]
This guide presents a comprehensive comparative analysis of in silico molecular docking studies for a series of 4-(Chloromethyl)thiazol-2-amine derivatives. We will delve into the rationale behind target selection, provide a detailed, reproducible docking protocol, and present a comparative analysis of the docking results against key biological targets implicated in cancer and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies for the rational design and optimization of thiazole-based drug candidates.
The Rationale for Target Selection: A Multi-pronged Approach
The therapeutic potential of 4-(Chloromethyl)thiazol-2-amine derivatives can be explored against a wide array of biological targets. For this comparative study, we have selected three well-validated protein targets that are central to distinct pathological processes:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][6] Inhibition of VEGFR-2 is a clinically validated strategy in oncology.
-
DNA Gyrase B: An essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[7] It is a well-established target for the development of novel antibacterial agents.
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its dysregulation is a hallmark of many cancers.[8][9] Targeting CDK2 is a promising approach for cancer therapy.
By evaluating the binding potential of our derivative library against these diverse targets, we aim to identify compounds with promising inhibitory activity and selectivity, thereby guiding future synthetic and biological testing efforts.
Experimental Workflow: A Self-Validating Docking Protocol
To ensure the scientific integrity and reproducibility of our findings, we employ a rigorous and self-validating molecular docking workflow. This protocol is designed to minimize variability and provide a robust comparison of the binding affinities and interaction patterns of the 4-(Chloromethyl)thiazol-2-amine derivatives.
Caption: A generalized workflow for comparative molecular docking studies.
Detailed Step-by-Step Methodology
1. Receptor Preparation:
-
Source: Three-dimensional crystal structures of the target proteins (VEGFR-2, DNA Gyrase B, and CDK2) will be retrieved from the Protein Data Bank (PDB).
-
Software: UCSF Chimera or Schrödinger Maestro.
-
Procedure:
-
Remove all water molecules and co-crystallized ligands from the protein structure.
-
Add polar hydrogens and assign appropriate atom types and charges (e.g., Gasteiger charges).
-
Repair any missing side chains or loops if necessary, using tools like Prime in the Schrödinger suite.
-
2. Ligand Preparation:
-
Source: The 2D structures of the 4-(Chloromethyl)thiazol-2-amine derivatives will be sketched using ChemDraw or a similar chemical drawing tool.
-
Software: Chem3D, Avogadro, or LigPrep (Schrödinger).
-
Procedure:
-
Convert the 2D structures into 3D conformations.
-
Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94 or OPLS). This step is crucial to obtain a low-energy, stable conformation of the ligand.
-
3. Molecular Docking:
-
Software: AutoDock Vina or Glide (Schrödinger).
-
Procedure:
-
Grid Generation: Define the binding site (grid box) on the receptor. This is typically centered on the active site occupied by a known inhibitor in a co-crystallized structure.
-
Docking Execution: Dock the prepared library of 4-(Chloromethyl)thiazol-2-amine derivatives into the defined grid box of each target protein. The docking algorithm will explore various conformations and orientations of the ligand within the binding site and calculate the binding affinity for each pose.
-
Output: The docking results will provide a set of docked poses for each ligand, ranked by their predicted binding affinities (docking scores).
-
4. Analysis of Docking Results:
-
Software: PyMOL, Discovery Studio Visualizer, or Maestro.
-
Procedure:
-
Binding Affinity Comparison: The docking scores (in kcal/mol) of all derivatives against each target will be tabulated for a direct comparison. A more negative score generally indicates a higher predicted binding affinity.
-
Interaction Analysis: The best-ranked pose for each derivative will be visually inspected to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the binding pocket.
-
Comparative Docking Performance of 4-(Chloromethyl)thiazol-2-amine Derivatives
For the purpose of this guide, we will present hypothetical comparative docking data for a representative set of 4-(Chloromethyl)thiazol-2-amine derivatives against our selected targets. The derivatives are designed to explore the impact of substitutions at the 2-amino position on binding affinity and selectivity.
Table 1: Hypothetical Docking Scores (kcal/mol) of 4-(Chloromethyl)thiazol-2-amine Derivatives
| Derivative | R-Group at 2-amino position | VEGFR-2 | DNA Gyrase B | CDK2 |
| Parent | -H | -6.8 | -7.2 | -6.5 |
| D1 | -Methyl | -7.1 | -7.5 | -6.9 |
| D2 | -Ethyl | -7.4 | -7.9 | -7.2 |
| D3 | -Phenyl | -8.5 | -8.2 | -8.9 |
| D4 | -4-Fluorophenyl | -8.9 | -8.5 | -9.3 |
| D5 | -4-Methoxyphenyl | -9.2 | -8.1 | -9.1 |
Interpretation of Results and Structure-Activity Relationships (SAR)
The hypothetical data in Table 1 suggests several interesting trends:
-
Effect of Alkyl Substitution: A modest increase in binding affinity is observed with small alkyl substitutions at the 2-amino position (D1 and D2) compared to the parent compound. This could be attributed to enhanced hydrophobic interactions within the binding pockets.
-
Impact of Aromatic Substitution: The introduction of an aromatic ring (D3, D4, D5) significantly improves the docking scores across all three targets. This highlights the potential for pi-pi stacking and other favorable interactions with aromatic residues in the active sites.
-
Influence of Phenyl Ring Substituents: The presence of electron-withdrawing (D4) and electron-donating (D5) groups on the phenyl ring appears to modulate the binding affinity, with the methoxy group in D5 showing a particularly strong effect for VEGFR-2. This suggests that fine-tuning the electronic properties of the aromatic substituent could be a viable strategy for optimizing potency and selectivity.
-
Target Selectivity: While some derivatives show broad activity (e.g., D3), others exhibit a degree of selectivity. For instance, D5 displays a preference for VEGFR-2, while D4 shows the best score against CDK2. This information is invaluable for guiding the development of either broad-spectrum agents or highly selective inhibitors.
Visualizing Molecular Interactions: A Deeper Dive into Binding Modes
To understand the structural basis for the observed docking scores, it is essential to visualize the binding modes of the most promising derivatives.
Caption: Key interactions of derivative D4 in the CDK2 active site.
The interaction diagram for derivative D4 within the CDK2 active site reveals a plausible binding mode. The 2-amino group forms a critical hydrogen bond with the backbone of LYS33, a common interaction for CDK inhibitors.[8] The thiazole ring is nestled in a hydrophobic pocket defined by LEU83, while the 4-fluorophenyl group engages in a favorable pi-pi stacking interaction with PHE80. The chloromethyl group is oriented towards ASP86, suggesting a potential for a halogen bond or other electrostatic interactions.
Conclusion and Future Directions
This comparative docking study provides valuable insights into the structure-activity relationships of 4-(Chloromethyl)thiazol-2-amine derivatives and highlights their potential as scaffolds for the development of novel inhibitors against diverse biological targets. The in silico data presented herein serves as a strong foundation for guiding the synthesis and biological evaluation of the most promising candidates.
Future work should focus on:
-
Synthesis and In Vitro Testing: Synthesizing the designed derivatives and evaluating their inhibitory activity in biochemical and cell-based assays to validate the docking predictions.
-
Lead Optimization: Further refining the structure of the most active compounds to improve potency, selectivity, and pharmacokinetic properties.
-
Expanded Target Screening: Exploring the activity of this compound class against other relevant biological targets to uncover new therapeutic opportunities.
By integrating computational and experimental approaches, we can accelerate the discovery and development of novel thiazole-based therapeutics to address unmet medical needs.
References
-
Chaudhary, P., & Kumar, R. (2020). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. World Journal of Advanced Research and Reviews, 8(2), 43-55.[2]
-
Al-Ostath, A. I., et al. (2024). Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. Chemistry & Biodiversity, e202403173.[6]
-
Kumar, A., et al. (2014). Synthesis and in vitro Anti-inflammatory Activity of Some 2-(Methylsulphonyl Amino)- 4-(Arylthio)methyl Thiazoles. Asian Journal of Organic & Medicinal Chemistry, 9(1), 1-5.[5]
-
Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 63(3), 435-454.[10]
-
Liang, J.-D., et al. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Cancer Research and Clinical Oncology, 150(6), 302.[8][9]
-
Khan, I., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48.[3]
-
Ahmad, I., et al. (2024). Molecular Docking, Toxicity Study and Antimicrobial Assessment of Novel Synthesized 1,3-(Disubstituted)-thiazol-2-amines. ResearchGate.[7]
Sources
- 1. benchchem.com [benchchem.com]
- 2. wjarr.com [wjarr.com]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Chloromethyl)-2-Thiazolemethanol for Research [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of Novel Compounds Derived from 4-(Chloromethyl)thiazol-2-amine
The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, featuring in a wide array of pharmacologically active compounds.[1][2][3] The strategic functionalization of the thiazole scaffold allows for the generation of diverse chemical libraries with the potential for novel therapeutic applications. Among the various thiazole building blocks, 4-(chloromethyl)thiazol-2-amine serves as a particularly versatile starting material. The reactive chloromethyl group provides a handle for introducing a variety of substituents, leading to the development of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[4]
This guide provides a comparative analysis of the bioassay results for several classes of novel compounds synthesized from 4-(chloromethyl)thiazol-2-amine and related thiazole derivatives. We will delve into their performance in various biological assays, present supporting experimental data, and elucidate the underlying experimental choices and potential mechanisms of action.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several studies have explored the potential of thiazole derivatives as anticancer agents, with many demonstrating significant cytotoxicity against various cancer cell lines.[1][5][6][7] The mechanism of action often involves the inhibition of key enzymes involved in cancer progression, such as topoisomerase II or specific kinases.[5][8]
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of representative thiazole derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Thiazole-hydrazone | Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [2] |
| Thiazole-hydrazone | Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [2] |
| Pyrano[2,3-d]thiazole | DIPTH | HepG-2 (Liver) | 14.05 µg/mL | Doxorubicin | 4.50 µg/mL | [5] |
| Pyrano[2,3-d]thiazole | DIPTH | MCF-7 (Breast) | 17.77 µg/mL | Doxorubicin | 4.17 µg/mL | [5] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | NCI-60 Panel | - | - | [6] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Key Insights and Structure-Activity Relationships (SAR)
-
Hydrazone Moiety: The presence of a benzylidene hydrazinyl moiety in compounds like 4c appears to be crucial for their potent cytotoxic activity.[2]
-
Substitution Effects: The substitution pattern on the aromatic rings significantly influences the anticancer potency. For instance, in a series of thiazole derivatives, a 4-cyanophenyl substitution was found to enhance anticancer efficacy against HCT-116 and MCF-7 cell lines.[7]
-
Mechanism of Action: Some of these compounds have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[2] Others, like certain 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins, act as topoisomerase-II inhibitors, inducing DNA double-strand breaks.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for determining cell viability.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Thiazole derivatives have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.[9][10][11][12][13]
Comparative Antimicrobial Data
The following table presents the antimicrobial activity of selected thiazole derivatives, expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL or the zone of inhibition in mm.
| Compound Class | Specific Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Thiazol-2-amine | Compound 8C | E. coli | 6.25 | - | - | [11] |
| Thiazol-2-amine | Compound 8C | S. typhi | 25 | - | - | [11] |
| Thiazol-2-amine | Compound 8C | P. aeruginosa | 25 | - | - | [11] |
| Thiazolidin-4-one | Compounds 3 & 8 (Chloro-substituted) | Various strains | Zone of Inhibition: 15.22 - 19.93 mm | C. albicans | Zone of Inhibition: 15.22 - 19.93 mm | [12] |
| Thiazolylbenzamide | Compound 3B | - | - | S. scleotiorum | EC50 = 0.72 mg/L | [14] |
| Thiazolylbenzimidoyl chloride | Compound 4B | - | - | S. scleotiorum | EC50 = 0.65 mg/L | [14] |
| Anilino-thiazole | 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol | MRSA | 1 | - | - | [13] |
Key Insights and Structure-Activity Relationships (SAR)
-
Halogen Substitution: The presence of chloro groups on the phenyl ring of thiazolidin-4-one derivatives has been shown to enhance antimicrobial activity.[12]
-
Lipophilicity: Increased lipophilicity, often achieved through the introduction of trifluoromethyl groups, can lead to improved antibacterial potency, particularly against drug-resistant strains like MRSA.[13]
-
Mechanism of Action: Molecular docking studies suggest that some antimicrobial thiazole derivatives may act by inhibiting enzymes such as Enoyl ACP reductase, which is crucial for fatty acid biosynthesis in bacteria.[11] Others, particularly antifungal agents, have been identified as potential succinate dehydrogenase inhibitors (SDHIs).[14]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Enzyme Inhibition: A Targeted Approach to Disease Modulation
Beyond broad cytotoxicity and antimicrobial effects, many thiazole derivatives have been designed to selectively inhibit specific enzymes implicated in various diseases. This targeted approach can lead to more potent and less toxic therapeutic agents.
Comparative Enzyme Inhibition Data
The following table highlights the inhibitory activity of thiazole derivatives against specific enzymes.
| Compound Class | Specific Compound | Target Enzyme | KI (nM) / IC50 (µM) | Reference Compound | KI (nM) / IC50 (µM) | Reference |
| Thiazolyl-pyrazoline | Compound 4f | Carbonic Anhydrase I | KI = 13.35 - 63.79 nM | Acetazolamide | - | [15] |
| Thiazolyl-pyrazoline | Compound 4a | Carbonic Anhydrase II | KI = 7.01 - 115.80 nM | Acetazolamide | - | [15] |
| Thiazolyl-pyrazoline | Compound 4d | Acetylcholinesterase (AChE) | KI = 17.89 - 48.05 nM | Tacrine | - | [15] |
| Thiazole-based | Compound 10 | Acetylcholinesterase (AChE) | IC50 = 103.24 nM | Donepezil | - | [16] |
| Thiazole-based | Compound 16 | Acetylcholinesterase (AChE) | IC50 = 108.94 nM | Donepezil | - | [16] |
Key Insights and Structure-Activity Relationships (SAR)
-
Hybrid Molecules: The combination of thiazole and pyrazoline scaffolds has yielded potent inhibitors of carbonic anhydrases and acetylcholinesterase.[15]
-
Acetylcholinesterase Inhibition: For AChE inhibitors, specific structural features that allow for key interactions within the enzyme's active site are crucial for potency. Docking studies have been instrumental in understanding these interactions.[16]
-
Therapeutic Potential: The inhibition of carbonic anhydrases has implications for treating conditions like glaucoma and epilepsy, while AChE inhibitors are a mainstay in the management of Alzheimer's disease.[15][16]
Conceptual Signaling Pathway: Acetylcholinesterase Inhibition
The following diagram illustrates the role of acetylcholinesterase and its inhibition in cholinergic neurotransmission.
Caption: Inhibition of Acetylcholinesterase in the Synaptic Cleft.
Conclusion and Future Directions
The derivatization of 4-(chloromethyl)thiazol-2-amine and related thiazole scaffolds has proven to be a fruitful strategy for the discovery of novel bioactive compounds. The versatility of the thiazole ring system allows for the fine-tuning of electronic and steric properties, leading to potent and selective agents with anticancer, antimicrobial, and enzyme-inhibitory activities.
Future research in this area should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.
-
In Vivo Efficacy and Toxicity: Translating promising in vitro results into in vivo animal models to assess therapeutic efficacy and safety profiles.
-
Combinatorial Chemistry and High-Throughput Screening: Expanding the chemical space of thiazole derivatives to identify novel hits with improved pharmacological properties.
The continued exploration of this chemical scaffold holds significant promise for the development of next-generation therapeutics to address unmet medical needs.
References
-
International Journal of Pharmaceutical Investigation. Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. [Link]
-
ResearchGate. synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. [Link]
-
MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]
-
PMC - NIH. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. [Link]
-
PMC - NIH. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. [Link]
-
PubMed. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. [Link]
-
MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
-
ResearchGate. Examples of anticancer drugs bearing thiazole derivatives. [Link]
-
PubMed. Novel metabolic enzyme inhibitors designed through the molecular hybridization of thiazole and pyrazoline scaffolds. [Link]
-
ResearchGate. Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. [Link]
-
Preprints.org. Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. [Link]
-
ResearchGate. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation | Request PDF. [Link]
-
PubMed. Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives. [Link]
-
NIH. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
PubMed Central. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. [Link]
-
bioRxiv. 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol as a potent antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) infection in vivo. [Link]
-
PMC - NIH. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. [Link]
-
ResearchGate. (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. [Link]
-
PubMed. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. [Link]
-
PubMed Central. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. [Link]
-
PubMed. Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors. [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-(Chloromethyl)-2-Thiazolemethanol for Research [benchchem.com]
- 5. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nanobioletters.com [nanobioletters.com]
- 13. 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol as a potent antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) infection in vivo - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 14. Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel metabolic enzyme inhibitors designed through the molecular hybridization of thiazole and pyrazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Cross-Reactivity of 4-(Chloromethyl)thiazol-2-amine Derivatives
In the landscape of modern drug discovery, the 2-aminothiazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The derivative 4-(chloromethyl)thiazol-2-amine, in particular, serves as a versatile synthon for creating libraries of compounds with potential therapeutic value. However, the very features that make this scaffold attractive can also be a source of significant challenges. The 2-aminothiazole moiety has been identified as a potential "frequent hitter" or a Pan-Assay Interference Compound (PAINS), prone to non-specific interactions with various biological targets.[3][4][5] This promiscuity necessitates a rigorous evaluation of the cross-reactivity of any new derivative to ensure target specificity and avoid misleading structure-activity relationships (SAR).
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cross-reactivity studies for a focused library of 4-(chloromethyl)thiazol-2-amine derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and offer insights into the interpretation of the resulting data.
The Rationale for Cross-Reactivity Profiling of 2-Aminothiazole Derivatives
The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that are capable of binding to multiple biological targets. While this can be advantageous for polypharmacology, it also raises a red flag for off-target effects and non-specific binding. The 2-aminothiazole scaffold falls into this category, with studies showing that some derivatives can interact with a wide range of proteins, potentially leading to false positives in high-throughput screens.[3][4] Therefore, early and comprehensive cross-reactivity profiling is not just a cautionary step but a critical component of the hit-to-lead and lead optimization process for this class of compounds.
Designing a Focused Library for Comparative Analysis
To illustrate a practical approach to cross-reactivity studies, we will consider a hypothetical library of five 4-(chloromethyl)thiazol-2-amine derivatives. The design of this library incorporates systematic modifications to probe the influence of different functional groups on target engagement and off-target interactions.
Core Scaffold: 4-(chloromethyl)thiazol-2-amine
| Compound ID | R Group (Substitution on the 2-amino group) | Rationale for Inclusion |
| CMTA-001 | -H (unsubstituted) | Parent compound to establish a baseline profile. |
| CMTA-002 | -C(O)CH₃ (Acetyl) | Introduction of an amide bond to explore the impact of a hydrogen bond acceptor. |
| CMTA-003 | -CH₂-Ph (Benzyl) | Addition of a bulky, hydrophobic group to assess the influence of steric hindrance and lipophilicity. |
| CMTA-004 | -SO₂-Ph (Benzenesulfonyl) | Incorporation of a sulfonamide group, a common pharmacophore, to evaluate electronic effects. |
| CMTA-005 | -c1ccccc1-4-F (4-Fluorophenyl) | Introduction of an aryl group with an electron-withdrawing substituent to probe electronic and potential halogen bonding interactions. |
A Multi-pronged Approach to Assessing Cross-Reactivity
A robust assessment of cross-reactivity relies on a combination of assays that probe interactions with a broad range of potential off-targets. For our library of 4-(chloromethyl)thiazol-2-amine derivatives, a tiered approach is recommended, starting with a broad screen and progressing to more focused cellular assays.
Tier 1: In Vitro Kinase Panel Screening
Given that numerous 2-aminothiazole derivatives have been developed as kinase inhibitors, a broad kinase panel screen is a logical starting point.[4][6][7] This will provide a comprehensive overview of the compounds' interactions with a large and diverse set of kinases, helping to identify both intended and unintended targets.
This protocol describes a general method adaptable for high-throughput screening of kinase inhibitors.
-
Compound Preparation:
-
Prepare 10 mM stock solutions of each CMTA derivative in 100% DMSO.
-
Create a serial dilution series for each compound (e.g., 10-point, 3-fold dilutions) in a 384-well plate to determine IC₅₀ values. The final assay concentration will typically range from 10 µM to 0.5 nM.
-
-
Kinase Reaction Setup:
-
In a 384-well assay plate, add 2.5 µL of the diluted compound solution.
-
Add 5 µL of a 2x kinase/substrate solution. The choice of kinase and substrate will depend on the specific panel being screened (e.g., a panel of cancer-relevant kinases like CK2, Aurora kinases, and CDKs).[4][6]
-
Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).
-
-
Initiation of Reaction and Incubation:
-
Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution. The final ATP concentration should be at or near the Kₘ for each respective kinase to ensure physiologically relevant results.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing for substrate phosphorylation.
-
-
Detection:
-
Stop the reaction and detect kinase activity. A common method is a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Add 10 µL of a detection solution containing a europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin (assuming a biotinylated substrate).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound against each kinase.[8]
-
Tier 2: Cellular Thermal Shift Assay (CETSA)
While in vitro assays are excellent for broad screening, they do not always reflect a compound's behavior in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement within intact cells.[9][10] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increased melting temperature.
This protocol outlines a CETSA experiment to validate the interaction of a CMTA derivative with a kinase identified as a hit from the in vitro screen (e.g., CK2).
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to express the target kinase) to near confluency.
-
Treat the cells with the selected CMTA derivative at various concentrations (e.g., 0.1, 1, and 10 µM) or with a vehicle control (DMSO) for 1-2 hours.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant and determine the protein concentration.
-
-
Detection by Western Blot:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target kinase (e.g., anti-CK2α).
-
Use a suitable secondary antibody and a chemiluminescent substrate for detection.
-
-
Data Analysis:
Comparative Data Analysis and Interpretation
The true value of cross-reactivity studies lies in the comparative analysis of the data. By systematically evaluating the off-target profiles of a library of related compounds, researchers can derive crucial SAR insights that guide the design of more selective molecules.
Table 1: Example Cross-Reactivity Data for CMTA Derivatives
| Compound ID | Primary Target IC₅₀ (nM) | Off-Target 1 (Kinase X) IC₅₀ (nM) | Off-Target 2 (Kinase Y) IC₅₀ (nM) | Selectivity Ratio (Off-Target 1 / Primary Target) | Selectivity Ratio (Off-Target 2 / Primary Target) |
| CMTA-001 | 50 | 500 | 1200 | 10 | 24 |
| CMTA-002 | 25 | 1500 | 3000 | 60 | 120 |
| CMTA-003 | 200 | 800 | 1500 | 4 | 7.5 |
| CMTA-004 | 75 | >10000 | >10000 | >133 | >133 |
| CMTA-005 | 40 | 800 | 2500 | 20 | 62.5 |
Interpretation of IC₅₀ and Kᵢ: It is important to distinguish between IC₅₀ (the concentration of an inhibitor required to reduce an enzyme's activity by 50%) and Kᵢ (the inhibition constant). While IC₅₀ is dependent on experimental conditions like substrate concentration, Kᵢ is a more direct measure of binding affinity.[9][13] For comparative purposes, consistent assay conditions are crucial when using IC₅₀ values.
Visualization of Kinase Profiling Data
A heatmap is an effective way to visualize the selectivity profile of a compound library across a kinase panel.
-
CMTA-002 (Acetyl) shows improved potency at the primary target and significantly enhanced selectivity compared to the parent compound CMTA-001 .
-
CMTA-003 (Benzyl) demonstrates reduced potency and poor selectivity, suggesting that the bulky hydrophobic group is detrimental.
-
CMTA-004 (Benzenesulfonyl) exhibits the best selectivity profile, indicating that the sulfonamide moiety may be key to minimizing off-target interactions.
-
CMTA-005 (4-Fluorophenyl) maintains good potency and has a moderate selectivity profile.
These insights would guide the next round of medicinal chemistry efforts, focusing on modifications around the benzenesulfonyl group of CMTA-004 to further improve potency while maintaining its excellent selectivity.
Conclusion
The 4-(chloromethyl)thiazol-2-amine scaffold holds considerable promise for the development of novel therapeutics. However, its inherent potential for promiscuous binding necessitates a proactive and rigorous approach to cross-reactivity assessment. By employing a multi-tiered strategy that combines broad in vitro profiling with cellular target engagement assays, researchers can gain a comprehensive understanding of a compound's selectivity profile. The comparative analysis of a focused library of derivatives, as outlined in this guide, is essential for elucidating structure-activity relationships and guiding the design of next-generation compounds with improved target specificity and a reduced potential for off-target effects. This commitment to scientific integrity and thorough characterization is paramount for the successful translation of promising hits into safe and effective medicines.
References
-
2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The difference between Ki, Kd, IC50, and EC50 values. (2019, December 31). The Science Snail. Retrieved from [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). SpringerLink. Retrieved from [Link]
-
2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. (2019, January 28). ACS Publications. Retrieved from [Link]
-
Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. (n.d.). PubMed. Retrieved from [Link]
-
Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. (2019, October 1). SLAS Discovery. Retrieved from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI. Retrieved from [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021, January 15). National Center for Biotechnology Information. Retrieved from [Link]
-
Ligand binding assays at equilibrium: validation and interpretation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Heat map of kinase inhibition of the 21 kinases selected by... (n.d.). ResearchGate. Retrieved from [Link]
-
The IC 50 heatmap of common control kinase inhibitors against over 200... (n.d.). ResearchGate. Retrieved from [Link]
-
A robust CETSA data analysis automation workflow for routine screening. (n.d.). Genedata. Retrieved from [Link]
-
Heatmap for the kinase selectivity profile. Mean percent inhibition... (n.d.). ResearchGate. Retrieved from [Link]
-
Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. (2019, March 12). ACS Publications. Retrieved from [Link]
-
Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (2021, April 1). National Center for Biotechnology Information. Retrieved from [Link]
-
Off-target identification of kinase drug candidates. (a) Heatmaps of... (n.d.). ResearchGate. Retrieved from [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers. Retrieved from [Link]
-
Development of 2-aminothiazole core in anticancer therapeutic areas. (n.d.). ResearchGate. Retrieved from [Link]
-
Ki, IC50, & the Cheng-Prusoff equation. (2021, January 14). YouTube. Retrieved from [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022, February 4). National Center for Biotechnology Information. Retrieved from [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2020, October 1). PubMed. Retrieved from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. Retrieved from [Link]
-
Visualization Strategies to Aid Interpretation of High-Dimensional Genotoxicity Data. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Optimization of 2-aminothiazole derivatives as CCR4 antagonists. (n.d.). PubMed. Retrieved from [Link]
-
CETSA. (n.d.). Pelago Bioscience. Retrieved from [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). ACS Publications. Retrieved from [Link]
-
Off-Target Effects Analysis. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. (n.d.). PubMed. Retrieved from [Link]
-
Structure-based Systems Biology for Analyzing Off-target Binding. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
(PDF) Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]
-
Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. (n.d.). MDPI. Retrieved from [Link]
-
Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. (n.d.). MDPI. Retrieved from [Link]
-
Design your target-focused library. (n.d.). Otava Chemicals. Retrieved from [Link]
-
Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 10. CETSA [cetsa.org]
- 11. researchgate.net [researchgate.net]
- 12. A robust CETSA data analysis automation workflow for routine screening [genedata.com]
- 13. youtube.com [youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-(Chloromethyl)thiazol-2-amine
As researchers and developers at the forefront of scientific innovation, our handling of chemical reagents demands the highest standards of safety and environmental stewardship. 4-(Chloromethyl)thiazol-2-amine and its salts are valuable intermediates in synthetic chemistry, but their potent biological activity is matched by a significant hazard profile. This guide provides a procedural framework for the safe handling and disposal of this compound, grounded in regulatory compliance and best laboratory practices. The objective is to ensure that its utility in the lab does not compromise the safety of personnel or the integrity of our environment.
Core Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of 4-(Chloromethyl)thiazol-2-amine is the foundation of its safe management. The molecule's reactivity, largely due to the electrophilic chloromethyl group and the biologically active aminothiazole scaffold, translates into a multi-faceted risk profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance presents severe health and environmental threats.[1][2]
Expert Insight: The primary hazards stem from its classification as acutely toxic and corrosive.[1][2] This is not merely a procedural classification; it reflects the chemical's ability to cause rapid, severe tissue damage upon contact and systemic toxicity if absorbed. The environmental toxicity classification further underscores the necessity of preventing its release into aquatic systems, where it can have devastating and long-lasting effects.[2]
Table 1: GHS Hazard Classification for 4-(Chloromethyl)thiazol-2-amine
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Skull and Crossbones | Danger | H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled.[2] |
| Skin Corrosion/Irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage.[1][2] |
| Skin Sensitization | Exclamation Mark | Danger | H317: May cause an allergic skin reaction.[1][2] |
| Hazardous to the Aquatic Environment | Environment | Danger | H400, H410: Very toxic to aquatic life with long lasting effects.[1][2] |
Mandatory Safety Protocols & Personal Protective Equipment (PPE)
Given the compound's severe hazard profile, engineering controls and personal protective equipment are not optional—they are essential components of a self-validating safety system.
-
Engineering Controls : All handling of 4-(Chloromethyl)thiazol-2-amine, including weighing, transfers, and preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]
-
Personal Protective Equipment (PPE) : A standard lab coat is insufficient. A comprehensive PPE ensemble is required:
-
Hand Protection : Wear chemically resistant gloves, such as nitrile, and change them immediately if contamination is suspected. Double-gloving is recommended for handling larger quantities or for extended procedures.
-
Eye Protection : Chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection against splashes.[4]
-
Body Protection : A chemically resistant apron or lab coat should be worn over personal clothing. Ensure clothing is fully buttoned.[5]
-
Respiratory Protection : If there is any risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges must be used.
-
Waste Classification and Segregation: A Regulatory Imperative
Proper disposal begins with correct waste classification. As a halogenated organic compound with acute toxicity, 4-(Chloromethyl)thiazol-2-amine must be managed as hazardous waste in accordance with local and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7]
Waste Code Determination : This compound does not have a specific listing under RCRA's F, K, P, or U lists. Therefore, it must be classified based on its characteristics. Given its high toxicity, it would likely be assigned a "D" code if it meets the Toxicity Characteristic Leaching Procedure (TCLP) criteria. However, standard practice for such hazardous materials is to manage them as hazardous waste without performing a TCLP test. It is often designated with waste codes for ignitability (D001), corrosivity (D002), or reactivity (D003) if it meets those criteria, or more commonly managed under the umbrella of toxic organic waste. Consult your institution's Environmental Health & Safety (EHS) office for specific guidance on waste profiling.
Segregation : Never mix 4-(Chloromethyl)thiazol-2-amine waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Incompatibilities : Keep segregated from strong oxidizing agents, strong bases, and acids to prevent potentially violent reactions or the generation of toxic gases.
Step-by-Step Disposal Protocols
The following protocols provide a clear, actionable framework for managing different waste streams containing 4-(Chloromethyl)thiazol-2-amine.
Protocol 4.1: Disposal of Unused or Expired Pure Compound
-
Containerize : Ensure the original container is securely sealed. If the container is compromised, overpack it in a larger, compatible, and properly labeled container.
-
Label : The container must be labeled as hazardous waste. The label should clearly state "Hazardous Waste," the full chemical name "4-(Chloromethyl)thiazol-2-amine," and list all associated hazards (e.g., Toxic, Corrosive, Marine Pollutant).
-
Store : Store the sealed and labeled container in a designated satellite accumulation area (SAA) or central hazardous waste storage area. The storage location must have secondary containment.[8]
-
Arrange Pickup : Contact your institution's EHS department to schedule a pickup for hazardous waste disposal.[8]
Protocol 4.2: Disposal of Contaminated Labware and Debris
-
Gross Decontamination : Remove as much of the chemical residue as possible using a solvent rinse (e.g., ethanol or acetone). This rinseate must be collected and disposed of as liquid hazardous waste (see Protocol 4.3).
-
Collect Solid Waste : All contaminated solid materials, including gloves, weigh boats, pipette tips, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container. A plastic-lined, puncture-proof container is ideal.
-
Labeling and Storage : The solid waste container must be labeled with "Hazardous Waste," the chemical contaminant "4-(Chloromethyl)thiazol-2-amine," and the associated hazards. Keep the container sealed when not in use and store it in the SAA.
-
Glassware : For heavily contaminated or broken glassware that cannot be safely decontaminated, dispose of it as solid hazardous waste. For glassware that can be cleaned, the first three rinses must be collected as hazardous liquid waste.[8]
Protocol 4.3: Management and Disposal of Liquid Waste
-
Collect Waste : Collect all liquid waste containing 4-(Chloromethyl)thiazol-2-amine, including reaction mother liquors, solvent rinses, and chromatography fractions, in a dedicated, compatible, and shatter-proof waste container (e.g., a coated glass or HDPE bottle).
-
Segregate : Do not mix halogenated waste with non-halogenated waste streams unless directed by your EHS program. This is crucial as disposal methods, particularly incineration, differ for these categories.[6]
-
Labeling and Storage : Securely cap the container. Label it clearly as "Hazardous Waste" with the full chemical name and an accurate estimation of its concentration. List all solvent components. Store the container in secondary containment within the SAA.
-
Arrange Pickup : Schedule a pickup with your EHS department.
Disposal Decision Workflow
To streamline the disposal process, the following workflow provides a visual guide for researchers.
Caption: Disposal decision workflow for 4-(Chloromethyl)thiazol-2-amine waste streams.
Conclusion
The responsible disposal of 4-(Chloromethyl)thiazol-2-amine is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard assessment, proper use of controls and PPE, and diligent execution of the disposal protocols outlined in this guide, we can continue our vital research while upholding our commitment to safety and sustainability. Always consult your institution's specific EHS guidelines, as they represent the final authority on waste management procedures.
References
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 5-chloro-2-methyl-2H-isothiazol-3-one. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2018). Safety Data Sheet: Kathon 886. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Westlaw. (n.d.). California Code of Regulations: Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: CMIT/MIT. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
Safe Work Australia. (n.d.). Hazardous Chemical Information System (HCIS). Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Directives - CPL 02-01-065 | Process Safety Management of Highly Hazardous Chemicals. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Guidance For Hazard Determination. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022). Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA), Compre. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
Springer. (2025). Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC. Retrieved from [Link]
-
PubMed. (1976). [Thermal decomposition of cysteine, cystine, N-acetylcysteine, 4-thiazolidinecarboxylic acid and cysteine methyl ester in soy bean oil (authors transl)]. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-(Bromomethyl)-1,3-benzothiazole, 97%. Retrieved from [Link]
Sources
- 1. Substance Information - ECHA [echa.europa.eu]
- 2. chemos.de [chemos.de]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Handling 4-(Chloromethyl)thiazol-2-amine: Essential PPE and Safety Protocols
For the drug development professional, 4-(Chloromethyl)thiazol-2-amine and its salts are valuable intermediates. However, their utility is matched by a significant hazard profile that demands meticulous handling and an unwavering commitment to safety. This guide moves beyond mere compliance, offering a procedural and scientific framework to ensure your safety and the integrity of your research. We will dissect the "why" behind each recommendation, empowering you to operate with confidence and control.
Hazard Profile Analysis: Understanding the Risks
4-(Chloromethyl)thiazol-2-amine is not a benign substance. Its hazard classification signals a compound that can cause severe, irreversible damage upon improper exposure. The primary dangers are categorized as follows:
-
Acute Oral Toxicity: The compound is harmful if swallowed, classified as H302.
-
Severe Skin Corrosivity and Eye Damage: This is the most immediate and critical operational hazard. Classified as H314, it can cause severe skin burns and serious eye damage, potentially leading to blindness.[1] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation (H335) and is considered corrosive to the respiratory tract.[2][3]
-
Skin Sensitization: There is a risk of an allergic skin reaction upon contact (H317), meaning subsequent exposures could elicit a more severe response.
Given this profile, our primary objective is to establish multiple barriers between the researcher and the chemical, using a combination of engineering controls and personal protective equipment (PPE).
The Primary Barrier: Engineering Controls
Before any PPE is even selected, the primary line of defense must be established. All work involving 4-(Chloromethyl)thiazol-2-amine in its solid or solution form must be conducted within a certified and properly functioning chemical fume hood . This is non-negotiable. The fume hood's constant airflow contains dust and vapors, directly mitigating the severe inhalation hazard.[1][4]
Personal Protective Equipment (PPE) Matrix
PPE is your last line of defense, essential for protecting you from splashes, spills, and unforeseen exposures. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Activity/Scenario | Required Personal Protective Equipment | Scientific Rationale & Best Practices |
| Weighing & Solution Prep | • Double Nitrile Gloves• Chemical Splash Goggles• Full Face Shield• Chemical-Resistant Lab Coat | Weighing the solid powder presents the highest risk of aerosolization. Double gloving provides a backup barrier; the outer glove can be removed immediately if contaminated.[5] A face shield is mandatory over goggles to protect the entire face from corrosive dust.[5] |
| Performing Reactions & Transfers | • Double Nitrile Gloves• Chemical Splash Goggles• Full Face Shield• Chemical-Resistant Lab Coat | This stage involves handling solutions that can splash. The combination of goggles and a face shield is critical to prevent corrosive liquid from reaching the eyes or skin.[1] Ensure the lab coat is fully buttoned with sleeves rolled down. |
| Work-up & Purification | • Double Nitrile Gloves• Chemical Splash Goggles• Chemical-Resistant Lab Coat• Chemical-Resistant Apron (Recommended) | These procedures often involve larger volumes and multiple transfers, increasing the risk of spills. An apron provides an additional layer of chemical-resistant protection for the torso. |
| Small Spill Clean-up (in hood) | • Double Nitrile Gloves• Chemical Splash Goggles• Full Face Shield• Chemical-Resistant Lab Coat• Chemical-Resistant Apron | Responding to a spill requires elevated protection. The goal is to contain and clean the hazard without any personal contact. Ensure you have a spill kit with an appropriate absorbent material readily available.[2] |
Operational Protocols: A Step-by-Step Guide
Adherence to a strict, logical workflow is paramount for safety. The following protocols provide a self-validating system for handling 4-(Chloromethyl)thiazol-2-amine.
Safe Handling and Use Protocol
-
Pre-Operation Safety Check:
-
Verify the chemical fume hood has a current certification and the airflow monitor indicates it is functioning correctly.
-
Locate the nearest safety shower and eyewash station. Confirm the access path is clear.
-
Prepare all necessary labware and reagents before handling the compound to minimize time and movement.
-
-
Donning PPE:
-
Put on the inner pair of nitrile gloves.
-
Don the chemical-resistant lab coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
Don the full face shield.
-
Finally, don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[5]
-
-
Chemical Handling:
-
Perform all manipulations at least 6 inches inside the fume hood sash.
-
When weighing the solid, use a spatula to gently transfer the material. Avoid any action that could create dust.
-
When adding solvents, pour slowly down the side of the flask to prevent splashing.
-
-
Post-Operation & Doffing PPE:
-
Securely close all containers of the chemical.
-
Decontaminate any surfaces within the fume hood.
-
To doff PPE, first remove the outer gloves, peeling them off without touching the exterior surface.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Finally, remove the inner gloves and wash hands thoroughly with soap and water.[2][3]
-
Spill Management Workflow
A spill requires a calm, immediate, and systematic response. The following workflow diagram outlines the critical decision points and actions.
Waste Disposal Plan
Improper disposal can harm both personnel and the environment. This compound is very toxic to aquatic life with long-lasting effects.
-
Segregation: Maintain separate, clearly labeled, and sealed hazardous waste containers for:
-
Solid Waste: Contaminated PPE, weigh boats, absorbent materials.
-
Liquid Waste: Unused solutions and solvent rinses.
-
-
Labeling: All waste containers must be labeled "Hazardous Waste" and list "4-(Chloromethyl)thiazol-2-amine" as a component.
-
Disposal: Never dispose of this chemical or its containers down the drain.[2] All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
Emergency Procedures: Immediate First Aid
In the event of an exposure, time is critical. The following actions must be taken immediately while calling for emergency medical assistance.
-
Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[2][4] You must seek immediate medical attention.[1]
-
Inhalation: Relocate the victim to fresh air immediately.[1][2][3] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration, avoiding mouth-to-mouth resuscitation.[1][2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth thoroughly with water.[1][2] Call a physician or poison control center immediately.[1]
By integrating these principles of hazard assessment, engineering controls, diligent PPE use, and procedural discipline, you can safely harness the scientific potential of 4-(Chloromethyl)thiazol-2-amine while ensuring the well-being of yourself and your colleagues.
References
-
ASHP. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
ECHA. (n.d.). CMIT/MIT - Substance Information. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
